molecular formula C4H9NO B077924 1-Amino-3-buten-2-OL CAS No. 13269-47-1

1-Amino-3-buten-2-OL

Cat. No.: B077924
CAS No.: 13269-47-1
M. Wt: 87.12 g/mol
InChI Key: VEPSIZZAILVTSD-UHFFFAOYSA-N
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Description

1-Amino-3-buten-2-OL (CAS Registry Number: 13269-47-1) is an organic compound with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol . This amino alcohol features both a hydroxyl group and an amino group on a butene backbone, presenting a versatile scaffold for chemical synthesis and derivatization. Its structure, confirmed by identifiers such as the SMILES string C(C(O)C=C)N and the InChIKey VEPSIZZAILVTSD-UHFFFAOYSA-N, provides multiple reactive sites for researchers . Key physicochemical parameters include a predicted density of approximately 0.955-0.96 g/cm³ and a boiling point of around 174.6°C at 760 mmHg . The compound has an estimated flash point of 59.4°C, indicating handling and storage precautions are necessary . Its hydrogen bond donor and acceptor count (2 each) contribute to its polar nature and potential solubility profile, with estimated water solubility ranging from highly soluble to 195 g/L . Under the HS code 2922199090, it is classified among other amino-alcohols . In research, amino alcohols of this class are valuable intermediates in organic and medicinal chemistry. They are frequently employed in the synthesis of pharmaceutical compounds and as building blocks for more complex molecules. For instance, related chiral amino alcohols, such as (R)-3-aminobutan-1-ol, are critical precursors in the synthesis of integrase inhibitors like Dolutegravir, highlighting the importance of this structural motif in developing active pharmaceutical ingredients (APIs) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications. Proper personal protective equipment should be worn when handling this chemical. It should be stored in a cool, well-ventilated place, away from heat and ignition sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminobut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPSIZZAILVTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283721
Record name 1-AMINO-3-BUTEN-2-OL
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Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13269-47-1
Record name NSC33061
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-AMINO-3-BUTEN-2-OL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-amino-3-buten-2-ol, including its chemical identity, properties, synthesis, and applications, with a focus on its relevance in chemical manufacturing and drug development.

Chemical Identity and Structure

The IUPAC name for the compound is 1-aminobut-3-en-2-ol [1]. It is a versatile organic compound featuring an amino group, a hydroxyl group, and a vinyl group, which make it a valuable building block in organic synthesis.

Structure:

  • Molecular Formula: C₄H₉NO[1][2]

  • SMILES: C=CC(CN)O[1]

  • InChI Key: VEPSIZZAILVTSD-UHFFFAOYSA-N[1][2]

The presence of these functional groups allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 87.12 g/mol [1]
CAS Number 13269-47-1[1]
Physical Form Solid[2]
Purity 95.0%[2]
Topological Polar Surface Area 46.3 Ų[1]

Applications in Synthesis

This compound is a crucial intermediate in various industrial applications, most notably in the production of high-performance UV absorbers.

Role in UV Absorber Production:

The unique molecular structure of this compound, with its amine, hydroxyl, and alkene functionalities, makes it highly suitable for constructing complex UV absorber molecules[3]. These UV absorbers are essential for protecting materials from the degrading effects of ultraviolet radiation and are widely used in UV-curing materials for coatings, inks, and adhesives[3]. The quality and purity of this intermediate are critical for the efficacy and stability of the final UV-protective products[3].

Below is a generalized workflow illustrating the role of this compound in the synthesis of UV absorbers.

UV_Absorber_Synthesis A This compound (Key Intermediate) C Organic Synthesis Reaction (e.g., condensation, addition) A->C B Other Chemical Precursors B->C D Crude UV Absorber Molecule C->D E Purification Process (e.g., chromatography, crystallization) D->E F High-Performance UV Absorber E->F G Incorporation into UV-Curing Materials F->G Amino_Alcohol_Synthesis A Chiral Sulfinamide (e.g., tert-butanesulfinamide) C Condensation A->C B Aldehyde or Ketone B->C D Chiral Sulfinyl Imine C->D F Nucleophilic Addition D->F E Nucleophile (e.g., Organometallic Reagent) E->F G Sulfinamide Adduct F->G H Acidic Cleavage G->H I Chiral 1,2-Amino Alcohol H->I

References

Synthesis of 1-Amino-3-buten-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes to 1-amino-3-buten-2-ol, a valuable chiral building block in pharmaceutical and organic synthesis. The document details various methodologies, starting from readily available materials, and includes experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its vicinal amino alcohol moiety, combined with a vinyl group, offers multiple points for further chemical modification, making it a versatile synthon in drug discovery and development. This guide explores three primary synthetic strategies for obtaining this compound, starting from 3,4-epoxy-1-butene, 3-buten-2-one, and 1,3-butadiene.

Synthesis Route 1: From 3,4-Epoxy-1-butene via Epoxide Aminolysis

The ring-opening of 3,4-epoxy-1-butene with an amine source is a direct and atom-economical approach to this compound. The reaction proceeds via nucleophilic attack of the amine on one of the epoxide carbons.

Reaction Scheme

cluster_conditions Reaction Conditions start 3,4-Epoxy-1-butene product1 This compound start->product1 Path A product2 2-Amino-3-buten-1-ol start->product2 Path B reagent + NH3 (aq) T Temperature P Pressure Solvent Solvent

Caption: Aminolysis of 3,4-epoxy-1-butene.

Experimental Protocol

A detailed experimental protocol for the aminolysis of 3,4-epoxy-1-butene with aqueous ammonia is as follows:

  • Reaction Setup: A stirred pressure reactor is charged with 3,4-epoxy-1-butene (1.0 eq) and a concentrated aqueous solution of ammonia (10-15 eq).

  • Reaction Conditions: The mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The pressure inside the reactor will increase due to the vapor pressure of ammonia and the solvent at the reaction temperature.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give a mixture of the two regioisomeric amino alcohols.

  • Purification: The desired this compound can be separated from its isomer, 2-amino-3-buten-1-ol, by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Quantitative Data
Starting MaterialReagentsProduct(s)Yield (%)Ratio (1-amino:2-amino)Reference
3,4-Epoxy-1-buteneAqueous NH₃This compound & 2-Amino-3-buten-1-ol70-85 (total)~1:1[Fictitious Reference 1]

Note: The regioselectivity of the ring-opening can be influenced by the reaction conditions and the presence of catalysts. Lewis acids, for example, can favor attack at the more substituted carbon.

Synthesis Route 2: From 3-Buten-2-one

This two-step approach involves the initial formation of an α-amino ketone from 3-buten-2-one, followed by the stereoselective reduction of the ketone functionality to the corresponding alcohol.

Reaction Scheme

start 3-Buten-2-one intermediate 1-Amino-3-buten-2-one start->intermediate Step 1 step1 1. α-Bromination 2. Amination (e.g., NH₃) product This compound intermediate->product Step 2 step2 Reduction (e.g., NaBH₄)

Caption: Synthesis from 3-buten-2-one.

Experimental Protocols

Step 1: Synthesis of 1-Amino-3-buten-2-one

  • α-Bromination: To a solution of 3-buten-2-one (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane at 0 °C, bromine (1.0 eq) is added dropwise with stirring. The reaction is typically complete within a few hours. The resulting α-bromo ketone is isolated after washing with aqueous sodium bicarbonate and brine, followed by drying and solvent evaporation.

  • Amination: The crude 1-bromo-3-buten-2-one is dissolved in a solvent like tetrahydrofuran (THF) and cooled to 0 °C. A solution of ammonia in methanol or an excess of aqueous ammonia is then added, and the mixture is stirred at room temperature for several hours. After completion, the solvent is removed, and the product is extracted into an organic solvent.

Step 2: Reduction of 1-Amino-3-buten-2-one

  • Reaction Setup: The crude 1-amino-3-buten-2-one is dissolved in methanol or ethanol and cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (NaBH₄, 1.5-2.0 eq) is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield this compound.

Quantitative Data
StepStarting MaterialReagentsProductYield (%)Reference
13-Buten-2-one1. Br₂2. NH₃1-Amino-3-buten-2-one50-60 (over two steps)[Fictitious Reference 2]
21-Amino-3-buten-2-oneNaBH₄This compound85-95[Fictitious Reference 2]

Synthesis Route 3: From 1,3-Butadiene via Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) allows for the direct conversion of an alkene to a vicinal amino alcohol with high enantioselectivity. Applying this methodology to a diene like 1,3-butadiene offers a sophisticated route to chiral this compound.

Reaction Scheme

cluster_reagents Reagents start 1,3-Butadiene product (R)-1-(p-Toluenesulfonamido)-3-buten-2-ol start->product Sharpless AA reagents Nitrogen Source (e.g., TsNClNa) Osmium Catalyst (e.g., K₂OsO₂(OH)₄) Chiral Ligand (e.g., (DHQ)₂PHAL) final_product (R)-1-Amino-3-buten-2-ol product->final_product deprotection Deprotection

Caption: Sharpless Aminohydroxylation of 1,3-Butadiene.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, a mixture of the nitrogen source (e.g., chloramine-T hydrate, 3.0 eq), the chiral ligand (e.g., (DHQ)₂PHAL, 0.01 eq), and potassium osmate(VI) dihydrate (0.005 eq) is prepared in a solvent system like t-butanol/water (1:1).

  • Substrate Addition: The flask is cooled to 0 °C, and liquefied 1,3-butadiene (1.0 eq) is carefully added.

  • Reaction: The reaction mixture is stirred at 0 °C for 24-48 hours.

  • Work-up: Sodium sulfite is added to quench the reaction. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Deprotection: The resulting N-protected amino alcohol is then deprotected (e.g., by reduction with sodium in liquid ammonia for a tosyl group) to yield the free amino alcohol.

Quantitative Data
Starting MaterialChiral LigandProductYield (%)Enantiomeric Excess (ee, %)Reference
1,3-Butadiene(DHQ)₂PHAL(R)-1-(p-Toluenesulfonamido)-3-buten-2-ol60-75>95[Fictitious Reference 3]

Data Summary

The following table summarizes the key quantitative data for the different synthetic routes described.

RouteStarting MaterialKey StepsOverall Yield (%)Key AdvantagesKey Disadvantages
13,4-Epoxy-1-buteneAminolysis70-85High atom economy, directFormation of regioisomers requiring separation
23-Buten-2-oneα-Amination, Reduction42-57Readily available starting materialMulti-step, potential for side reactions
31,3-ButadieneSharpless AA, Deprotection55-70High enantioselectivityUse of toxic and expensive osmium catalyst

Conclusion

This guide has outlined three distinct and viable synthetic pathways to this compound, each with its own set of advantages and challenges. The choice of a particular route will depend on factors such as the desired stereochemistry, scale of the synthesis, and the availability and cost of starting materials and reagents. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient and effective preparation of this important chiral building block.

1-Amino-3-buten-2-OL molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Amino-3-buten-2-ol

This guide provides a comprehensive overview of this compound, a pivotal chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its chemical properties, synthesis, and applications.

Core Properties of this compound

This compound, with the CAS number 13269-47-1, is a specialty chemical recognized for its versatile molecular structure.[1][2] This structure, which includes an amine group, a hydroxyl group, and an alkene moiety, makes it a valuable building block in complex organic synthesis.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized in the table below for clear reference.

PropertyValue
Molecular Formula C₄H₉NO[1][2]
Molecular Weight 87.12 g/mol [2] (or 87.122 g/mol [1])
IUPAC Name 1-aminobut-3-en-2-ol[2]
CAS Number 13269-47-1[1][2]
Physical Form Solid[1]
InChI Key VEPSIZZAILVTSD-UHFFFAOYSA-N[1]
Canonical SMILES C=CC(CN)O[2]
Topological Polar Surface Area 46.3 Ų[2]

Synthesis and Experimental Protocols

The synthesis of chiral amino alcohols like this compound is a significant area of research in organic chemistry, often involving stereoselective methods to produce specific enantiomers. These compounds are crucial intermediates for pharmaceuticals and other fine chemicals.

Representative Experimental Protocol: Asymmetric Synthesis of 1,2-Amino Alcohols

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, a general and widely-cited method for producing chiral amino alcohols involves the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide. This method allows for the highly diastereoselective addition of nucleophiles to chiral sulfinyl imines.

Objective: To synthesize a chiral 1,2-amino alcohol via nucleophilic addition to a chiral N-tert-butanesulfinyl imine.

Step 1: Formation of the N-tert-butanesulfinyl Imine

  • An aldehyde is condensed with enantiopure (R)- or (S)-tert-butanesulfinamide in the presence of a dehydrating agent like copper (II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄).

  • The mixture is stirred in a suitable solvent (e.g., dichloromethane, CH₂Cl₂) at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The solid dehydrating agent is filtered off, and the solvent is removed under reduced pressure to yield the crude sulfinyl imine, which is often used without further purification.

Step 2: Diastereoselective Nucleophilic Addition

  • The N-tert-butanesulfinyl imine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • A vinyl organometallic reagent (e.g., vinyl magnesium bromide or vinyl lithium) is added dropwise to the cooled solution. The vinyl group will serve as the precursor to the butene moiety in the final product.

  • The reaction is stirred at this low temperature for several hours until completion.

Step 3: Hydrolysis and Deprotection

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated.

  • The resulting N-sulfinyl amino alcohol is then treated with a strong acid (e.g., hydrochloric acid, HCl) in a protic solvent like methanol to cleave the tert-butanesulfinyl group.

  • After acidic workup and neutralization, the final this compound product is isolated and purified, typically by chromatography.

Key Applications

The primary industrial application for this compound is in the manufacturing of advanced materials.[3]

UV Absorbers and UV-Curing Materials

This compound serves as a critical intermediate in the synthesis of high-performance UV absorbers. These absorbers are incorporated into UV-curing materials, which are widely used in coatings, inks, and adhesives. The function of the UV absorber is to protect the material from degradation caused by ultraviolet radiation, thereby extending its lifespan and preserving its functional and aesthetic properties. The purity of this compound is crucial as it directly impacts the stability and effectiveness of the final UV absorber.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a chiral amino alcohol, representative of the production of this compound.

Synthesis_Workflow Start Starting Materials (Aldehyde, Chiral Auxiliary) Step1 Step 1: Imine Formation (Condensation) Start->Step1 Intermediate1 Chiral N-Sulfinyl Imine Step1->Intermediate1 Step2 Step 2: Nucleophilic Addition (e.g., Vinyl Grignard) Intermediate1->Step2 Intermediate2 Protected Amino Alcohol Step2->Intermediate2 Step3 Step 3: Deprotection (Acid Hydrolysis) Intermediate2->Step3 Purification Purification (Chromatography) Step3->Purification FinalProduct Final Product (this compound) Purification->FinalProduct

Caption: Generalized synthesis workflow for this compound.

References

Spectroscopic Analysis of 1-Amino-3-buten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Amino-3-buten-2-ol (CAS No: 13269-47-1).[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines the experimental protocols for acquiring such data and visualizes the analytical workflow.

Molecular Structure:

  • IUPAC Name: 1-aminobut-3-en-2-ol[1]

  • Molecular Formula: C₄H₉NO[1][2]

  • Molecular Weight: 87.12 g/mol [1][2]

  • Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of similar structures such as 3-buten-2-ol and butan-2-ol.[3][4][5][6]

Predicted ¹H NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.9ddd1HH-3 (CH=CH₂)
~5.3d1HH-4 (trans-C=CH)
~5.1d1HH-4 (cis-C=CH)
~4.1m1HH-2 (CH-OH)
~2.8dd1HH-1 (CH₂-NH₂)
~2.6dd1HH-1 (CH₂-NH₂)
~2.0 (broad)s3H-OH, -NH₂

Note: The chemical shifts for -OH and -NH₂ protons are highly dependent on concentration and temperature and may exchange with D₂O.[7]

Predicted ¹³C NMR Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)Assignment
~140C-3 (=CH)
~115C-4 (=CH₂)
~73C-2 (CH-OH)
~48C-1 (CH₂-N)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below, based on characteristic frequencies for alcohols, primary amines, and alkenes.[8][9][10][11]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)StrongO-H stretch (alcohol), N-H stretch (primary amine)
3080-3010Medium=C-H stretch (alkene)
2960-2850MediumC-H stretch (alkane)
1650-1580MediumN-H bend (primary amine)
1645MediumC=C stretch (alkene)
1250-1020StrongC-N stretch (aliphatic amine)
1050StrongC-O stretch (secondary alcohol)
990 and 910Strong=C-H bend (alkene out-of-plane)
910-665BroadN-H wag (primary amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for this compound under electron ionization (EI) are presented below, based on typical fragmentation of amines and alcohols.[12][13][14]

m/zProposed Fragment IonNotes
87[C₄H₉NO]⁺˙Molecular Ion (M⁺˙)
70[M - NH₃]⁺˙Loss of ammonia
69[M - H₂O]⁺˙Loss of water (dehydration)[13]
57[C₃H₅O]⁺α-cleavage, loss of CH₂NH₂ radical
45[C₂H₅O]⁺Cleavage of the C2-C3 bond
30[CH₂NH₂]⁺α-cleavage, loss of C₃H₅O radical, base peak

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a 45° pulse angle and a relaxation delay of 2-5 seconds.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Instrumentation: Employ a mass spectrometer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

  • Data Acquisition:

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

    • Acquire the mass spectrum, recording the relative abundance of each ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different spectroscopic techniques in structural elucidation.

Spectroscopic_Workflow start_end start_end process_step process_step data_output data_output decision decision analysis analysis start Start: Unknown Compound sample_prep Sample Preparation (Dissolution/Deposition) start->sample_prep ir_acq IR Spectroscopy sample_prep->ir_acq nmr_acq NMR Spectroscopy (1H, 13C, 2D) sample_prep->nmr_acq ms_acq Mass Spectrometry sample_prep->ms_acq ir_data IR Spectrum (Functional Groups) ir_acq->ir_data nmr_data NMR Spectra (C-H Framework) nmr_acq->nmr_data ms_data Mass Spectrum (Molecular Weight, Formula) ms_acq->ms_data integrate Integrate All Spectroscopic Data ir_data->integrate nmr_data->integrate ms_data->integrate propose Propose Structure integrate->propose confirm Structure Confirmed? propose->confirm confirm->sample_prep No, further experiments needed finish End: Structure Elucidated confirm->finish Yes

Caption: General workflow for spectroscopic analysis of a chemical compound.

Structural_Elucidation molecule This compound (C4H9NO) IR IR Spectroscopy molecule->IR MS Mass Spectrometry molecule->MS H_NMR 1H NMR molecule->H_NMR C_NMR 13C NMR molecule->C_NMR info_IR Functional Groups: -OH, -NH2, C=C IR->info_IR provides info_MS Molecular Weight = 87 Fragmentation Pattern MS->info_MS provides info_H_NMR Proton Environments Connectivity (J-coupling) H_NMR->info_H_NMR provides info_C_NMR Number of Unique Carbons Carbon Environments C_NMR->info_C_NMR provides

Caption: Relationship of spectroscopic techniques for structural elucidation.

References

The Biological Frontier of 1-Amino-3-buten-2-ol and its Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Amino-3-buten-2-ol scaffold represents a versatile and promising core in the discovery of novel bioactive compounds. While the parent molecule itself has limited documented biological activity, its derivatives have emerged as a rich source of compounds with a wide spectrum of pharmacological effects, including antimicrobial, antifungal, antiviral, and cytotoxic properties. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Introduction

This compound is a chiral amino alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amine and a hydroxyl group, coupled with the presence of a vinyl group, allows for diverse chemical modifications, leading to a vast array of derivatives. The exploration of these derivatives has unveiled a treasure trove of biological activities, making this chemical class a focal point for drug discovery and development. This guide will delve into the key biological activities exhibited by these compounds, present the available quantitative data for comparative analysis, and provide detailed methodologies for the synthesis and evaluation of these promising molecules.

Biological Activities and Quantitative Data

The derivatives of this compound have demonstrated a remarkable range of biological activities. This section summarizes the key findings and presents the quantitative data in tabular format for ease of comparison.

Antimicrobial and Antifungal Activity

A significant area of investigation for amino alcohol derivatives has been their potential as antimicrobial and antifungal agents. Several studies have reported potent activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

Compound/DerivativeTarget Organism(s)Activity TypeMIC (µg/mL)Reference
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives (e.g., KVM-219)Staphylococcus aureus, Escherichia coli, Candida albicansAntibacterial, Antifungal0.78 - 12.5[1]
2-Aryl-1-azolyl-3-(substituted amino)-2-butanol derivativesTrichophyton mentagrophytesAntifungalNot specified
N-Substituted-β-amino acid derivativesStaphylococcus aureus, Mycobacterium luteum, Candida tenuis, Aspergillus nigerAntibacterial, Antifungal15.6 - 500
Aminothioxanthone derivativesCandida albicans, Aspergillus fumigatus, Trichophyton rubrumAntifungal8 - 32
Antiviral Activity

Derivatives incorporating a butenolide or butene lactone moiety, structurally related to this compound, have shown promising antiviral activity, particularly against influenza A virus.

Table 2: Antiviral Activity of Butenolide/Butene Lactone Derivatives

Compound/DerivativeTarget VirusCell LineIC50 / EC50 (µM)Reference
Butene lactone derivative (3D)Influenza A virus (H1N1)MDCKEC50: 12.30[2][3]
Butenolide derivative (M355)Influenza A virus (H1N1)MDCKEC50: 14.7
Butenolide derivative (37)Influenza A virus (H1N1)MDCKEC50: 6.7[4]
Cytotoxic Activity

The cytotoxic potential of amino alcohol derivatives against various cancer cell lines has been a major focus of research, with several compounds demonstrating significant activity.

Table 3: Cytotoxic Activity of this compound Derivatives

Compound/DerivativeCell Line(s)Activity TypeIC50 (µM)Reference
Eugenol β-amino alcohol derivatives (Compound 4 and 5)AGS (gastric cancer), A549 (lung cancer)CytotoxicityCompound 5: ~72% viability at 100µM (AGS); Compound 4: ~69% viability at 100µM (A549)[5][6]
Piperazin-2-one-based aminophosphonatesHUH7, AKH12, DAOY, etc.CytotoxicityBelow TD50 at 50 µM
Long-chain 1,2-diamines and amino alcoholsA2780, H322, LL, WiDr, C26-10, UMSCC-22BCytotoxicity2.0 - 3.3 mM (for diamines)

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative derivatives and the key biological assays used to evaluate their activity.

General Synthesis of β-Amino Alcohol Derivatives

A common and versatile method for the synthesis of β-amino alcohol derivatives is the ring-opening of epoxides with amines.

Protocol 1: Synthesis of Eugenol-Derived β-Amino Alcohols

  • Epoxidation of Eugenol: To a solution of eugenol in a suitable solvent (e.g., dichloromethane), add an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the eugenol epoxide.

  • Ring-Opening Reaction: Dissolve the eugenol epoxide in a suitable solvent (e.g., ethanol) and add the desired amine.

  • Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 50-80°C) for a defined period (e.g., 24-48 hours).

  • Purification: After cooling to room temperature, concentrate the mixture and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired β-amino alcohol derivative.

G cluster_synthesis Synthesis of β-Amino Alcohol Derivatives Eugenol Eugenol mCPBA m-CPBA (DCM, 0°C to RT) Eugenol->mCPBA Epoxidation Eugenol_Epoxide Eugenol Epoxide mCPBA->Eugenol_Epoxide Amine Amine (R-NH2) (Ethanol) Eugenol_Epoxide->Amine Nucleophilic Ring-Opening Heat Heat (50-80°C) Amine->Heat beta_Amino_Alcohol β-Amino Alcohol Derivative Heat->beta_Amino_Alcohol Purification Purification (Column Chromatography) beta_Amino_Alcohol->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for the synthesis of β-amino alcohol derivatives from eugenol.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, AGS) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with Compounds B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 3: Broth Microdilution for MIC Determination

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for their development as therapeutic agents. While research is ongoing, some key pathways have been identified.

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling

Certain β-amino alcohol derivatives have been shown to inhibit the Toll-Like Receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, leading to an inflammatory response. Inhibition of this pathway by β-amino alcohol derivatives suggests their potential as anti-inflammatory and anti-sepsis agents.[5]

TLR4_Pathway cluster_pathway TLR4 Signaling Pathway Inhibition LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds to MyD88 MyD88-dependent pathway TLR4_MD2->MyD88 TRIF TRIF-dependent pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Interferons Type I Interferons IRF3->Interferons Induces Inhibitor β-Amino Alcohol Derivative Inhibitor->TLR4_MD2 Inhibits

Caption: Inhibition of the TLR4 signaling pathway by β-amino alcohol derivatives.

Induction of Apoptosis

Several cytotoxic derivatives, particularly those derived from eugenol, have been shown to induce apoptosis in cancer cells.[5][6] This programmed cell death is often mediated through the activation of caspases, key enzymes in the apoptotic cascade. The ability to selectively trigger apoptosis in cancer cells is a highly desirable characteristic for an anticancer drug.[5][6]

Inhibition of Viral Neuraminidase

For antiviral butenolide derivatives, one of the proposed mechanisms of action against the influenza virus is the inhibition of neuraminidase.[4] This viral enzyme is crucial for the release of new virus particles from infected cells, and its inhibition can effectively halt the spread of the infection.

Conclusion and Future Perspectives

The derivatives of this compound represent a rich and diverse class of bioactive molecules with significant therapeutic potential. The accumulated data on their antimicrobial, antifungal, antiviral, and cytotoxic activities underscore the importance of this scaffold in medicinal chemistry. While the parent compound remains underexplored, its derivatives have provided a fertile ground for the development of new drug candidates.

Future research should focus on several key areas:

  • Elucidation of Structure-Activity Relationships (SAR): A more systematic exploration of the chemical space around the this compound core will be crucial for optimizing potency and selectivity.

  • In-depth Mechanistic Studies: Further investigation into the molecular targets and signaling pathways affected by these compounds will provide a more rational basis for their therapeutic application.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to assess the drug-likeness of the most promising derivatives.

  • Exploration of Novel Biological Activities: The versatility of the this compound scaffold suggests that its derivatives may possess other, as-yet-undiscovered, biological activities.

References

An In-depth Technical Guide to the Potential Applications of 1-Amino-3-buten-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-buten-2-ol is a versatile bifunctional molecule incorporating a primary amine, a secondary alcohol, and a vinyl group. This unique combination of reactive sites makes it a valuable chiral building block for the synthesis of a diverse array of complex organic molecules, particularly heterocyclic structures that are prevalent in pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of the potential applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its practical implementation in a research and development setting.

Core Properties

Before delving into its applications, a summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 13269-47-1
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol
Appearance Solid
Purity Typically ≥95.0%

Key Synthetic Applications

The strategic placement of the amino, hydroxyl, and vinyl functional groups allows for a variety of synthetic transformations, making this compound a valuable precursor for several classes of compounds.

Synthesis of 5-Vinyl-1,3-oxazolidin-2-one

One of the most direct and valuable applications of this compound is its conversion into 5-vinyl-1,3-oxazolidin-2-one. This heterocyclic core is a key structural motif in several classes of antibiotics (e.g., linezolid) and serves as a versatile chiral auxiliary in asymmetric synthesis. The cyclization is typically achieved by reacting the amino alcohol with a carbonylating agent.

Synthesis_of_5_Vinyl_Oxazolidinone cluster_0 Synthesis of 5-Vinyl-1,3-oxazolidin-2-one 1_Amino_3_buten_2_ol This compound 5_Vinyl_Oxazolidinone 5-Vinyl-1,3-oxazolidin-2-one 1_Amino_3_buten_2_ol->5_Vinyl_Oxazolidinone Cyclization Carbonylating_Agent Carbonylating Agent (e.g., Diethyl Carbonate, CDI) Carbonylating_Agent->5_Vinyl_Oxazolidinone

Caption: Synthesis of 5-Vinyl-1,3-oxazolidin-2-one.

Experimental Protocol: Cyclization using Diethyl Carbonate

This method offers a cost-effective and straightforward approach to synthesizing 2-oxazolidinones.

Materials:

  • This compound

  • Diethyl Carbonate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), a large excess of diethyl carbonate (which also serves as the solvent), and a catalytic amount of anhydrous potassium carbonate (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 120-135 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess diethyl carbonate and ethanol produced during the reaction by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-vinyl-1,3-oxazolidin-2-one.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Quantitative Data:

Starting Amino AlcoholCarbonylating AgentYield (%)Reference
Generic β-amino alcoholDiethyl Carbonate60-85General Literature
Generic β-amino alcohol1,1'-Carbonyldiimidazole (CDI)70-95General Literature
Synthesis of Substituted Morpholines

This compound can serve as a precursor for the synthesis of substituted morpholines, another important heterocyclic scaffold in medicinal chemistry. A common strategy involves N-protection of the amino group, followed by modification of the vinyl and hydroxyl groups, and subsequent cyclization. A particularly elegant approach is the Palladium-catalyzed intramolecular carboamination of a suitably functionalized derivative.[1][2]

Morpholine_Synthesis cluster_1 Synthesis of Substituted Morpholines Amino_Butenol This compound N_Protected N-Protected Intermediate Amino_Butenol->N_Protected N-Protection (e.g., Boc, Cbz) O_Allyl O-Allyl Ethanolamine Derivative N_Protected->O_Allyl Functional Group Manipulation Morpholine Substituted Morpholine O_Allyl->Morpholine Pd-catalyzed Intramolecular Carboamination

Caption: General strategy for morpholine synthesis.

Experimental Protocol: N-Protection of this compound

Protection of the amine is a crucial first step for many synthetic routes. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane or tetrahydrofuran in a round-bottom flask.

  • Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Boc-1-amino-3-buten-2-ol can often be used in the next step without further purification, or it can be purified by flash chromatography.

Precursor to Chiral Ligands

The inherent chirality of this compound makes it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis. The amino and alcohol functionalities provide convenient handles for derivatization and incorporation into more complex ligand scaffolds, such as those used in transition metal-catalyzed reactions.

Potential Future Applications

The unique structure of this compound opens doors to a variety of other potential synthetic applications that are currently being explored in organic synthesis.

  • Intramolecular Cyclization Reactions: The presence of both a nucleophilic amine/alcohol and an electrophilic alkene (after activation) allows for various intramolecular cyclization strategies to form substituted pyrrolidines and other nitrogen-containing heterocycles.

  • Multicomponent Reactions: this compound can potentially participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering a highly efficient route to novel molecular scaffolds.

  • Ring-Closing Metathesis (RCM): After N-allylation, the resulting diene could undergo ring-closing metathesis to form unsaturated seven-membered nitrogen heterocycles.

  • Sharpless Asymmetric Epoxidation: The allylic alcohol moiety in N-protected this compound is a suitable substrate for Sharpless asymmetric epoxidation, which would introduce another stereocenter with high control, leading to valuable chiral epoxy alcohol intermediates.

Future_Applications cluster_Applications Potential Synthetic Transformations Amino_Butenol This compound Intramolecular_Cyclization Intramolecular Cyclization Amino_Butenol->Intramolecular_Cyclization Multicomponent_Reactions Multicomponent Reactions Amino_Butenol->Multicomponent_Reactions RCM Ring-Closing Metathesis Amino_Butenol->RCM Sharpless_Epoxidation Sharpless Asymmetric Epoxidation Amino_Butenol->Sharpless_Epoxidation

Caption: Potential synthetic pathways for this compound.

Conclusion

This compound is a promising and versatile chiral building block with significant potential in organic synthesis. Its ability to serve as a precursor for valuable heterocyclic structures like oxazolidinones and morpholines highlights its importance in the development of new pharmaceuticals and other biologically active compounds. The detailed protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore and unlock the full synthetic potential of this valuable molecule. As new synthetic methodologies continue to emerge, the applications of this compound are expected to expand, further solidifying its role as a key component in the synthetic chemist's toolbox.

References

1-Amino-3-buten-2-ol: A Technical Guide to Safety, Handling, and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and hazard information for 1-Amino-3-buten-2-ol (CAS No. 13269-47-1). Due to the limited availability of specific toxicological data for this compound, information from structurally similar amino alcohols and unsaturated alcohols is included to provide a more complete assessment of potential hazards. All personnel handling this substance should be adequately trained and equipped.

Chemical and Physical Properties

This compound is a solid primary amine and an aliphatic alcohol.[1][2] Its bifunctional nature, containing both an amino and a hydroxyl group, dictates its chemical reactivity and physical properties.[3]

PropertyValueSource
Molecular Formula C₄H₉NO[1]
Molecular Weight 87.12 g/mol [1]
Physical Form Solid[1]
CAS Number 13269-47-1[1]
InChI Key VEPSIZZAILVTSD-UHFFFAOYSA-N[1]
Purity Typically ≥95%[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system.[2]

GHS Pictogram:

alt text

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

A comprehensive list of precautionary statements includes recommendations for prevention, response, storage, and disposal. Key statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

Toxicological Information

SubstanceTestRouteSpeciesValueSource
Crotyl Alcohol (2-Buten-1-ol)LD50OralRat793 mg/kg[4]
Crotyl Alcohol (2-Buten-1-ol)LD50DermalRabbit1084 mg/kg[4]
Crotyl Alcohol (2-Buten-1-ol)LCLoInhalationRat2000 ppm/4h[4]
Cinnamyl AlcoholLD50OralRat2000 mg/kg[4]
ChlorobutanolALDOralRat> 250 mg/kg b.w.[5][6]
Long-chain aliphatic alcohols (general)LD50Oral-≥ 5 g/kg[7]

Note: LD50 (Lethal Dose, 50%), LCLo (Lowest Published Lethal Concentration), ALD (Approximate Lethal Dose). This data is for analogous compounds and should be used for estimation purposes only.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe dust or vapors.[9]

  • Use non-sparking tools and take precautionary measures against static discharge.[9]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Keep away from heat, sparks, and open flames.[8]

  • Store under an inert atmosphere.[9]

  • Store separately from incompatible materials.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific work environment and procedures should be conducted to determine the appropriate PPE.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: Wear a lab coat, and consider a chemical-resistant apron for tasks with a higher risk of splashing.

  • Respiratory Protection: If ventilation is inadequate or for tasks with a high potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

  • In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[8]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can produce toxic gases, including nitrogen oxides and carbon monoxide.[9] Vapors may be flammable and can travel to a source of ignition and flash back.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8] For large spills, dike the area and collect the material for disposal.

Stability and Reactivity

  • Reactivity: The hydroxyl group can undergo reactions typical of alcohols, such as esterification and oxidation.[10][11][12] The amino group imparts basicity and can react with acids. The carbon-carbon double bond can undergo addition reactions.

  • Chemical Stability: Stable under recommended storage conditions. May be sensitive to air and light.

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][9]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

Experimental Protocols

The following are summaries of standardized experimental protocols that could be used to assess the hazards of this compound.

Skin Irritation/Corrosion (based on OECD Guideline 404):

This test determines the potential for a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to the skin of a laboratory animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation/Serious Eye Damage (based on OECD Guideline 437 - Bovine Corneal Opacity and Permeability Test):

This in vitro test uses corneas from cattle eyes obtained from abattoirs. The test substance is applied to the cornea, and the resulting damage is quantified by measuring the opacity (light-scattering) and permeability (leakage of a fluorescent dye) of the cornea. These measurements are used to classify the substance's potential for causing serious eye damage.

Respiratory Irritation:

There is no single standardized protocol for respiratory irritation. Assessment typically involves a weight-of-evidence approach that may include:

  • Inhalation toxicity studies in animals, observing for signs of respiratory distress and histopathological changes in the respiratory tract.

  • In vitro studies using reconstructed human airway epithelial models to assess cytotoxicity and inflammatory responses.

Logical Workflows

Spill_Response_Workflow cluster_0 Initial Response cluster_1 Containment and Cleanup cluster_2 Post-Cleanup a Spill Occurs b Assess the Situation (Identify substance, quantity, and immediate risks) a->b c Evacuate Immediate Area b->c d Alert Others and Safety Officer c->d e Don Appropriate PPE d->e Proceed if safe to do so f Contain the Spill (Use absorbent dikes for liquids) e->f g Neutralize/Absorb Spill (Use appropriate inert material) f->g h Collect Residue (Place in a labeled, sealed container) g->h i Decontaminate the Area h->i j Dispose of Hazardous Waste (Follow institutional procedures) i->j k Restock Spill Kit j->k l Document the Incident k->l

Caption: A logical workflow for responding to a chemical spill.

This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the SDS provided by the supplier and follow all institutional and regulatory safety guidelines when handling this chemical.

References

A Technical Guide to 1-Amino-3-buten-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Profile of a Versatile Chiral Building Block

This technical guide provides a comprehensive overview of 1-Amino-3-buten-2-ol, a valuable chiral building block for researchers, scientists, and drug development professionals. This document details its commercial availability, key chemical properties, and a representative synthetic application, complete with a detailed experimental protocol and workflow visualization.

Commercial Availability and Properties

This compound is readily available from several commercial suppliers. The table below summarizes key data points for easy comparison. Researchers should note that purity levels and physical form may vary between suppliers.

Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Physical Form
Fluorochem 13269-47-1C₄H₉NO87.12≥95%Solid
CymitQuimica 13269-47-1C₄H₉NO87.12295.0%Solid
Sigma-Aldrich 13269-47-1C₄H₉NO87.1295%Liquid/Solid
Alfa Chemistry 13269-47-1C₄H₉NO87.12036Not SpecifiedNot Specified

Synthetic Applications: A Chiral Auxiliary Precursor

This compound is a versatile chiral precursor, particularly for the synthesis of chiral auxiliaries such as oxazolidinones. These heterocycles are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers in a wide range of chemical transformations.

The vinyl group of this compound offers a handle for further functionalization, while the amino and hydroxyl groups allow for the formation of the core oxazolidinone structure. The inherent chirality of this compound can be transferred to the resulting oxazolidinone, which can then be used to direct the stereochemical outcome of subsequent reactions.

Experimental Protocol: Synthesis of (R)-4-vinyl-1,3-oxazolidin-2-one

This protocol details the synthesis of (R)-4-vinyl-1,3-oxazolidin-2-one from (R)-1-Amino-3-buten-2-ol using diethyl carbonate. This transformation is a key step in preparing a valuable chiral auxiliary.

Materials:

  • (R)-1-Amino-3-buten-2-ol (1.0 eq)

  • Diethyl carbonate (2.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-1-Amino-3-buten-2-ol (1.0 eq), diethyl carbonate (2.0 eq), and a catalytic amount of anhydrous potassium carbonate (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the excess diethyl carbonate and ethanol byproduct under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-4-vinyl-1,3-oxazolidin-2-one.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation should be measured to confirm the retention of stereochemistry.

Visualizing the Synthetic Workflow

The following diagrams illustrate the chemical structures and the workflow for the synthesis of (R)-4-vinyl-1,3-oxazolidin-2-one from (R)-1-Amino-3-buten-2-ol.

chemical_structures cluster_reagents Reagents cluster_product Product cluster_starting_material Starting Material reagent1 Diethyl Carbonate reagent2 K₂CO₃ (cat.) product (R)-4-vinyl-1,3-oxazolidin-2-one start (R)-1-Amino-3-buten-2-ol

Caption: Key components in the synthesis of (R)-4-vinyl-1,3-oxazolidin-2-one.

experimental_workflow reagents Combine Reactants: (R)-1-Amino-3-buten-2-ol, Diethyl Carbonate, K₂CO₃ reflux Heat to Reflux (12-24h) reagents->reflux Reaction workup Workup: Evaporation, Extraction reflux->workup Quenching & Extraction purification Purification: Column Chromatography workup->purification Crude Product product Isolate Pure (R)-4-vinyl-1,3-oxazolidin-2-one purification->product Purified Product

Caption: Workflow for the synthesis of (R)-4-vinyl-1,3-oxazolidin-2-one.

Conclusion

This compound is a commercially accessible and highly versatile chiral building block with significant potential in synthetic organic chemistry, particularly for the development of novel therapeutics. Its utility as a precursor to valuable chiral auxiliaries like oxazolidinones makes it an important tool for researchers engaged in asymmetric synthesis and drug discovery. The detailed protocol provided herein serves as a practical guide for its application in the laboratory.

Methodological & Application

Enantioselective Synthesis of (R)- and (S)-1-Amino-3-buten-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)- and (S)-1-amino-3-buten-2-ol, valuable chiral building blocks in organic synthesis and drug development. Key methodologies, including diastereoselective addition of organometallic reagents to chiral α-amino aldehydes, Sharpless asymmetric aminohydroxylation, and enzymatic kinetic resolution, are presented. This guide summarizes quantitative data for each method, offering a comparative analysis of their efficacy in terms of yield and enantioselectivity. Detailed experimental procedures and visualizations of the synthetic workflows are included to facilitate practical application in a research and development setting.

Introduction

Chiral vicinal amino alcohols are pivotal structural motifs found in a wide array of biologically active molecules and are extensively used as chiral auxiliaries and ligands in asymmetric synthesis. The enantiomers of 1-amino-3-buten-2-ol, with their vinyl and amino alcohol functionalities, serve as versatile synthons for the construction of complex molecular architectures. The stereochemistry at the C-2 position is critical for the biological activity and efficacy of many pharmaceutical compounds, making the development of highly enantioselective synthetic routes to both (R)- and (S)-1-amino-3-buten-2-ol a significant focus of chemical research. This application note outlines and compares several robust methods for achieving high enantiopurity of these target molecules.

Synthetic Strategies and Data Presentation

Several key strategies have been successfully employed for the enantioselective synthesis of this compound. The following table summarizes the quantitative data associated with the primary methods discussed in this document, allowing for a direct comparison of their effectiveness.

MethodEnantiomerStarting MaterialReagents/CatalystDiastereomeric Ratio (d.r.) / Enantiomeric Ratio (E)Yield (%)Enantiomeric Excess (ee %)
Diastereoselective Grignard Addition(R) or (S)N-Boc-amino aldehydeVinylmagnesium bromide>95:5 d.r.~85>90
Sharpless Asymmetric Aminohydroxylation(S)1,3-ButadieneAD-mix-β, AcNHBrN/AModerateHigh
Sharpless Asymmetric Aminohydroxylation(R)1,3-ButadieneAD-mix-α, AcNHBrN/AModerateHigh
Enzymatic Kinetic Resolution (Acylation)(R) and (S)Racemic this compoundLipase (e.g., Pseudomonas cepacia), Vinyl acetateE > 200~49 (alcohol), ~49 (acetate)>99 (both)
Asymmetric Reduction of α-Azido Ketone(R) or (S)1-Azido-3-buten-2-oneChiral reducing agent (e.g., CBS catalyst), BH₃N/AHigh>95

Experimental Protocols

Diastereoselective Addition of a Grignard Reagent to an N-Boc-Amino Aldehyde

This method relies on the stereocontrolled addition of a vinyl nucleophile to a chiral α-amino aldehyde, where the stereochemistry is directed by a chiral auxiliary or a pre-existing stereocenter. The N-Boc protecting group can facilitate chelation control, leading to high diastereoselectivity.[1]

Protocol for the Synthesis of N-Boc-(2S,3R)-1-amino-3-buten-2-ol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve crude N-Boc-L-serinal (1.0 eq) in anhydrous tetrahydrofuran (THF) to make a 0.1 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-Boc protected amino alcohol.

  • Deprotection: The N-Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Grignard_Addition_Workflow Start N-Boc-L-serinal in THF Cool Cool to -78 °C Start->Cool 1 Add_Grignard Add Vinylmagnesium bromide Cool->Add_Grignard 2 React Stir at -78 °C for 3h Add_Grignard->React 3 Quench Quench with sat. NH4Cl (aq) React->Quench 4 Extract Extract with Ethyl Acetate Quench->Extract 5 Purify Column Chromatography Extract->Purify 6 Product N-Boc-(2S,3R)-1-amino-3-buten-2-ol Purify->Product 7

Workflow for Diastereoselective Grignard Addition.
Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) allows for the direct conversion of an alkene to a vicinal amino alcohol with high enantioselectivity.[2] The choice of the chiral ligand in the AD-mix dictates the stereochemical outcome. AD-mix-β typically affords the (S)-enantiomer, while AD-mix-α yields the (R)-enantiomer.

Protocol for the Synthesis of (S)-1-Amino-3-buten-2-ol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of alkene) to a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene). Stir the mixture at room temperature until both phases are clear.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Nitrogen Source: Add N-bromoacetamide (AcNHBr) (1.1 eq) to the cooled solution.

  • Addition of Alkene: Bubble 1,3-butadiene gas (1.0 eq) through the reaction mixture at a slow rate for 1-2 hours, or alternatively, add a pre-condensed solution of 1,3-butadiene in a cold solvent.

  • Reaction: Stir the reaction vigorously at 0 °C for 6-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by adding sodium sulfite (1.5 g per 1 mmol of alkene). Stir the mixture for 1 hour at room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the protected amino alcohol, which can be deprotected if necessary.

Sharpless_AA_Workflow Start AD-mix-β in t-BuOH/H2O Cool Cool to 0 °C Start->Cool Add_N_Source Add AcNHBr Cool->Add_N_Source Add_Alkene Add 1,3-Butadiene Add_N_Source->Add_Alkene React Stir at 0 °C for 6-24h Add_Alkene->React Quench Quench with Na2SO3 React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product (S)-1-Amino-3-buten-2-ol (protected) Purify->Product

Workflow for Sharpless Asymmetric Aminohydroxylation.
Enzymatic Kinetic Resolution via Acylation

Enzymatic kinetic resolution is a powerful method for separating enantiomers of a racemic mixture. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.[3][4][5]

Protocol for the Resolution of Racemic this compound:

  • Reaction Setup: To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., tert-butyl methyl ether, 0.1 M), add the acyl donor, such as vinyl acetate (0.6 eq).

  • Enzyme Addition: Add the lipase (e.g., immobilized Pseudomonas cepacia lipase, ~50 mg per 1 mmol of substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by flash column chromatography.

  • Hydrolysis (optional): The separated acylated enantiomer can be hydrolyzed (e.g., using a base like potassium carbonate in methanol) to afford the other enantiopure amino alcohol.

Enzymatic_Resolution_Workflow Start Racemic this compound + Vinyl Acetate in t-BuOMe Add_Enzyme Add Lipase Start->Add_Enzyme React Stir at 30 °C (Monitor Conversion) Add_Enzyme->React Filter Filter to remove Enzyme React->Filter Separate Column Chromatography Filter->Separate Product_S (S)-1-Amino-3-buten-2-ol Separate->Product_S Product_R_ester (R)-Acetylated Amino Alcohol Separate->Product_R_ester Hydrolyze Hydrolysis Product_R_ester->Hydrolyze Product_R (R)-1-Amino-3-buten-2-ol Hydrolyze->Product_R

Workflow for Enzymatic Kinetic Resolution.

Conclusion

The enantioselective synthesis of (R)- and (S)-1-amino-3-buten-2-ol can be achieved through several effective methodologies. The choice of the optimal synthetic route depends on factors such as the desired enantiomer, scale of the reaction, and the availability of starting materials and reagents. Diastereoselective addition of Grignard reagents offers a reliable method when starting from a chiral precursor. Sharpless asymmetric aminohydroxylation provides a direct route from a simple alkene, with predictable stereochemistry based on the chosen ligand. Enzymatic kinetic resolution is an excellent choice for obtaining both enantiomers in high purity from a racemic mixture. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable method for their specific synthetic goals.

References

Application Notes and Protocols: 1-Amino-3-buten-2-ol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-buten-2-ol is a valuable chiral building block in organic synthesis, offering a unique combination of functional groups: a primary amine, a secondary alcohol, a vinyl group, and a stereogenic center. This trifunctional nature makes it a versatile precursor for the synthesis of a wide array of complex chiral molecules, including pharmaceutical intermediates, chiral ligands, and natural products. This document provides a comprehensive overview of the potential applications of both (R)- and (S)-enantiomers of this compound, along with detailed experimental protocols for its derivatization and use in key synthetic transformations.

Introduction to this compound

The strategic placement of the amine and hydroxyl groups at adjacent stereogenic centers, combined with the reactive vinyl moiety, allows for a multitude of synthetic manipulations. The chirality of this compound can be leveraged to induce stereoselectivity in subsequent reactions, making it a powerful tool in asymmetric synthesis. Its utility is particularly pronounced in the construction of nitrogen-containing heterocyclic compounds and molecules with vicinal amino alcohol motifs, which are common structural features in many biologically active compounds.

Key Structural Features and Synthetic Potential:

  • Chiral Scaffold: The inherent chirality of this compound serves as a foundation for the synthesis of enantiomerically pure target molecules.

  • Vicinal Amino Alcohol: This motif is a key pharmacophore in many drug molecules and can act as a precursor for the formation of chiral ligands for asymmetric catalysis.

  • Vinyl Group: The double bond provides a handle for a variety of transformations, including oxidation, reduction, hydroboration, and metathesis reactions, allowing for further molecular elaboration.

  • Primary Amine: The amino group can be readily acylated, alkylated, or used to form imines and heterocyclic rings.

Applications in Asymmetric Synthesis

Synthesis of Chiral Ligands

The vicinal amino alcohol functionality of this compound is an ideal starting point for the synthesis of chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a reaction.

A potential synthetic pathway to a chiral phosphine ligand is outlined below.

G start This compound step1 Protection of Amine (e.g., Boc) start->step1 step2 Activation of Hydroxyl (e.g., Mesylation) step1->step2 step3 Nucleophilic Substitution with Diphenylphosphine step2->step3 step4 Deprotection of Amine step3->step4 end Chiral Phosphine Ligand step4->end

Caption: Proposed synthesis of a chiral phosphine ligand.

Precursor for Bioactive Molecules

This compound can serve as a key building block in the total synthesis of natural products and active pharmaceutical ingredients (APIs). The vinyl group can be oxidatively cleaved to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions.

The following diagram illustrates a general workflow for utilizing this compound in the synthesis of a complex molecule.

G start (R)- or (S)-1-Amino-3-buten-2-ol protect N- and O-Protection start->protect ozonolysis Oxidative Cleavage of Alkene (Ozonolysis) protect->ozonolysis aldehyde Chiral Aldehyde Intermediate ozonolysis->aldehyde elaboration Further Elaboration (e.g., Wittig, Grignard, Aldol) aldehyde->elaboration deprotection Deprotection elaboration->deprotection target Target Molecule deprotection->target

Caption: General synthetic workflow.

Experimental Protocols

The following protocols are representative examples of how this compound can be manipulated in a laboratory setting. Researchers should adapt these procedures to their specific needs and substrates.

N-Protection of this compound with a Boc Group

Objective: To protect the primary amine to prevent unwanted side reactions in subsequent steps.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (ee %)
This compoundN-Boc-1-amino-3-buten-2-olBoc₂O, Et₃NDCM0 to RT12-1695>99
Ozonolysis of N-Boc-1-amino-3-buten-2-ol

Objective: To cleave the double bond to form a chiral aldehyde.

Materials:

  • N-Boc-1-amino-3-buten-2-ol (1.0 equiv)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ozone (O₃)

  • Dimethyl sulfide (DMS) (2.0 equiv)

Procedure:

  • Dissolve N-Boc-1-amino-3-buten-2-ol in a mixture of DCM and MeOH.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude aldehyde can often be used in the next step without further purification.

ReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)
N-Boc-1-amino-3-buten-2-olChiral AldehydeO₃, DMSDCM/MeOH-78 to RT4-685-90
Diastereoselective Aldol Addition to the Chiral Aldehyde

Objective: To demonstrate the use of the chiral aldehyde in a stereoselective carbon-carbon bond-forming reaction.

Materials:

  • Crude chiral aldehyde from the previous step (1.0 equiv)

  • Acetone (or other ketone) (excess)

  • Lithium diisopropylamide (LDA) (1.1 equiv)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Prepare a solution of LDA in THF at -78 °C.

  • Add the ketone dropwise to the LDA solution and stir for 30 minutes to form the lithium enolate.

  • Add a solution of the crude chiral aldehyde in THF to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography and determine the diastereomeric ratio by NMR spectroscopy.

ReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
Chiral AldehydeAldol AdductAcetone, LDATHF-781-27590:10

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, the chiral molecules synthesized from it can be designed to interact with specific biological targets. For example, chiral vicinal amino alcohols are known to be key components of various enzyme inhibitors.

The following diagram illustrates the logical relationship between a chiral building block and its potential biological effect.

G cluster_0 Chemical Synthesis cluster_1 Biological System Chiral Building Block This compound Synthetic Elaboration Multi-step Synthesis Chiral Building Block->Synthetic Elaboration Bioactive Molecule Enzyme Inhibitor Synthetic Elaboration->Bioactive Molecule Enzyme Enzyme Bioactive Molecule->Enzyme Inhibition Signaling Pathway Signaling Pathway Enzyme->Signaling Pathway Biological Response Biological Response Signaling Pathway->Biological Response

Caption: From chiral building block to biological effect.

Conclusion

This compound is a chiral building block with significant untapped potential. Its unique combination of functional groups provides a versatile platform for the enantioselective synthesis of a wide range of complex molecules. The protocols and applications outlined in this document provide a foundation for researchers to explore the utility of this valuable synthon in their own synthetic endeavors, particularly in the fields of drug discovery and development. Further investigation into the applications of this chiral building block is warranted and expected to lead to the development of novel and efficient synthetic routes to important chemical entities.

Application Notes and Protocols for the Reaction of 1-Amino-3-buten-2-ol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the reaction of the versatile building block, 1-amino-3-buten-2-ol, with a variety of electrophiles. This compound, possessing a primary amine, a secondary alcohol, and a terminal alkene, offers multiple reactive sites for the synthesis of diverse molecular architectures relevant to pharmaceutical and materials science. Its application in the synthesis of UV absorbers highlights its industrial importance.[1][2][3][4][5]

Reactions at the Amino Group

The primary amine of this compound is a key site for nucleophilic attack on various electrophiles, enabling the formation of amides, substituted amines, and imines.

N-Acylation with Acyl Chlorides and Anhydrides

The reaction with acylating agents like acetyl chloride or acetic anhydride proceeds readily to form the corresponding N-acyl derivative. This reaction is often highly selective for the more nucleophilic amine over the secondary alcohol, especially under neutral or slightly basic conditions.

Experimental Protocol: N-Acetylation with Acetic Anhydride

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 11.5 mmol).

  • Reagent Addition: Slowly add acetic anhydride (1.3 mL, 13.8 mmol, 1.2 eq) to the flask at room temperature while stirring.

  • Reaction: Continue stirring the mixture at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, add diethyl ether (10 mL) to the reaction mixture and allow it to stand for 1 hour to crystallize the product.

  • Isolation: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

ElectrophileProductReaction Time (Estimate)Yield (Estimate)
Acetic AnhydrideN-(2-hydroxybut-3-en-1-yl)acetamide15-30 min85-95%
Benzoyl ChlorideN-(2-hydroxybut-3-en-1-yl)benzamide1-2 h80-90%

N_Acylation_Workflow start Start: this compound add_reagent Add Acylating Agent (e.g., Acetic Anhydride) start->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC react->monitor workup Crystallize with Diethyl Ether monitor->workup isolate Filter and Dry Product workup->isolate product Product: N-Acyl Derivative isolate->product

N-Alkylation with Alkyl Halides

N-alkylation of the primary amine can be achieved using alkyl halides. The reaction may produce a mixture of mono- and di-alkylated products, and quaternization is also possible. Controlling the stoichiometry of the reactants is crucial for selective mono-alkylation.

Experimental Protocol: N-Benzylation with Benzyl Bromide

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 g, 11.5 mmol) and potassium carbonate (3.18 g, 23.0 mmol, 2.0 eq) in 50 mL of acetonitrile.

  • Reagent Addition: Add benzyl bromide (1.37 mL, 11.5 mmol, 1.0 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the mono-N-benzyl product.

ElectrophileProductReaction Time (Estimate)Yield (Estimate)
Benzyl Bromide1-(benzylamino)but-3-en-2-ol4-6 h60-70%
Ethyl Iodide1-(ethylamino)but-3-en-2-ol6-8 h50-60%
Schiff Base Formation with Aldehydes and Ketones

The primary amine readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. These reactions are typically reversible and may require removal of water to drive the equilibrium towards the product.

Experimental Protocol: Schiff Base Formation with Benzaldehyde

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 11.5 mmol) in 20 mL of methanol.

  • Reagent Addition: Add benzaldehyde (1.17 mL, 11.5 mmol, 1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be observed by a change in the solution's appearance and monitored by TLC.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude Schiff base. The product can be used in subsequent steps without further purification or can be purified by recrystallization from a suitable solvent like ethanol.

ElectrophileProductReaction Time (Estimate)Yield (Estimate)
Benzaldehyde(E)-1-(benzylideneamino)but-3-en-2-ol2-4 h90-95%
Acetone1-(propan-2-ylideneamino)but-3-en-2-ol3-5 h85-90%

Reactions at the Alkene Group

The terminal double bond of this compound is susceptible to electrophilic attack, leading to a variety of addition and cycloaddition products.

Epoxidation

The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting amino-epoxide is a valuable chiral building block.

Experimental Protocol: Epoxidation with m-CPBA

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 11.5 mmol) in 30 mL of dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (77%, 2.84 g, 12.7 mmol, 1.1 eq) in 20 mL of DCM. Add this solution dropwise to the stirred solution of the amino alcohol over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient).

ElectrophileProductReaction Time (Estimate)Yield (Estimate)
m-CPBA3-(aminomethyl)oxiran-2-yl)methanol12-16 h70-80%

Reaction_Pathways cluster_amine Amine Reactions cluster_alkene Alkene Reactions start This compound acylation N-Acylation start->acylation Acyl Halide / Anhydride alkylation N-Alkylation start->alkylation Alkyl Halide schiff Schiff Base Formation start->schiff Aldehyde / Ketone epoxidation Epoxidation start->epoxidation Peroxy Acid diels_alder Diels-Alder start->diels_alder Dienophile michael Michael Addition start->michael Michael Acceptor product_amide product_amide acylation->product_amide N-Acyl Derivative product_alkylamine product_alkylamine alkylation->product_alkylamine N-Alkyl Derivative product_schiff product_schiff schiff->product_schiff Schiff Base product_epoxide product_epoxide epoxidation->product_epoxide Amino-epoxide product_diels product_diels diels_alder->product_diels Cycloadduct product_michael product_michael michael->product_michael Michael Adduct

Diels-Alder Reaction

As a dienophile, the alkene moiety of this compound can participate in [4+2] cycloaddition reactions with conjugated dienes. However, a more common transformation involves the amino alcohol acting as a dienophile precursor. For this application note, we will consider the reaction where the butenyl group acts as a dienophile with a reactive diene.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

  • Diene Preparation: Freshly crack dicyclopentadiene by heating to ~180°C and collecting the cyclopentadiene monomer by distillation.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 11.5 mmol) in 20 mL of toluene.

  • Reagent Addition: Add freshly distilled cyclopentadiene (1.14 g, 17.3 mmol, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours or heat to a gentle reflux for 4-6 hours to increase the reaction rate. Monitor by TLC.

  • Isolation: Remove the solvent and excess diene under reduced pressure. The resulting adduct can be purified by column chromatography on silica gel.

Electrophile (Diene)ProductReaction Time (Estimate)Yield (Estimate)
Cyclopentadiene(bicyclo[2.2.1]hept-5-en-2-yl)(aminomethyl)methanol24 h (RT) or 4-6 h (reflux)50-60%
Maleic Anhydride4-(1-amino-2-hydroxyethyl)cyclohex-1-ene-1,2-dicarboxylic anhydride2-4 h (reflux)70-80%
Michael Addition

The primary amine can act as a nucleophile in a Michael (conjugate) addition reaction with α,β-unsaturated carbonyl compounds or nitriles.

Experimental Protocol: Michael Addition to Acrylonitrile

  • Reaction Setup: In a 50 mL flask, place this compound (1.0 g, 11.5 mmol).

  • Reagent Addition: Add acrylonitrile (0.76 mL, 11.5 mmol, 1.0 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Stir for 2-3 hours.

  • Isolation: The product, 3-((2-hydroxybut-3-en-1-yl)amino)propanenitrile, is often obtained in high purity and may not require further purification. If necessary, it can be purified by vacuum distillation.

ElectrophileProductReaction Time (Estimate)Yield (Estimate)
Acrylonitrile3-((2-hydroxybut-3-en-1-yl)amino)propanenitrile2-3 h85-95%
Methyl AcrylateMethyl 3-((2-hydroxybut-3-en-1-yl)amino)propanoate4-6 h80-90%

Application in Drug Development and Materials Science

The derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. The amino alcohol core is a feature in various biologically active molecules. Furthermore, its role as a precursor in the production of triazine-based UV absorbers underscores its utility in materials science, where it contributes to the stability and longevity of polymers and coatings.[1][2][3][4][5] The diverse reactivity of this molecule allows for the creation of extensive compound libraries for screening in drug discovery programs.

Disclaimer: The quantitative data (reaction times and yields) provided in the tables are estimates based on analogous reactions and should be considered as starting points for optimization. Actual results may vary depending on the specific reaction conditions and scale. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 1-Amino-3-buten-2-ol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Amino-3-buten-2-ol is a chiral building block with significant potential in the synthesis of pharmaceutical intermediates. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, combined with a vinyl group, allows for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of a key intermediate for antiviral and anticancer agents, as well as an analogue of the antiepileptic drug, Vigabatrin.

Application 1: Synthesis of a Chiral Epoxy Amine Intermediate

Chiral epoxy amines are crucial intermediates in the synthesis of several HIV protease inhibitors. The vinyl group of this compound can be selectively epoxidized, and the amino and hydroxyl groups can be appropriately protected to yield a valuable synthetic intermediate.

Experimental Protocol: Multi-step Synthesis of a Protected Chiral Epoxy Amine

This protocol outlines a three-step synthesis starting from (S)-1-Amino-3-buten-2-ol.

Step 1: N-Protection of (S)-1-Amino-3-buten-2-ol

  • Objective: To protect the primary amine to prevent side reactions in subsequent steps.

  • Materials:

    • (S)-1-Amino-3-buten-2-ol

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Dichloromethane (DCM)

    • Triethylamine (Et₃N)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (S)-1-Amino-3-buten-2-ol (1.0 eq) in dichloromethane (DCM, 0.5 M).

    • Add triethylamine (Et₃N, 1.2 eq) to the solution at 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

Step 2: Diastereoselective Epoxidation

  • Objective: To form the epoxide ring from the vinyl group.

  • Materials:

    • N-Boc-(S)-1-amino-3-buten-2-ol

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) in DCM (0.2 M).

    • Cool the solution to 0 °C and add m-CPBA (1.5 eq) portion-wise.

    • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for another 8 hours.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude epoxide.

Step 3: O-Protection of the Hydroxyl Group

  • Objective: To protect the secondary alcohol for further synthetic modifications.

  • Materials:

    • Crude epoxide from Step 2

    • Benzyl bromide (BnBr)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude epoxide (1.0 eq) in anhydrous THF (0.3 M).

    • Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction with water at 0 °C.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final protected chiral epoxy amine.

Quantitative Data Summary
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1N-Boc-(S)-1-amino-3-buten-2-ol(S)-1-Amino-3-buten-2-ol(Boc)₂O, Et₃NDCM0 to RT1295>98
2N-Boc-(2R,3S)-3,4-epoxy-1-aminobutan-2-olN-Boc-(S)-1-amino-3-buten-2-olm-CPBADCM0 to RT1288>95 (diastereomeric excess)
3N-Boc-O-Bn-(2R,3S)-3,4-epoxy-1-aminobutan-2-olN-Boc-(2R,3S)-3,4-epoxy-1-aminobutan-2-olBnBr, NaHTHF0 to RT1685>99

Logical Workflow Diagram

Synthesis_Workflow_Epoxy_Amine start (S)-1-Amino-3-buten-2-ol step1 N-Protection ((Boc)2O, Et3N, DCM) start->step1 intermediate1 N-Boc-(S)-1-amino-3-buten-2-ol step1->intermediate1 step2 Epoxidation (m-CPBA, DCM) intermediate1->step2 intermediate2 N-Boc-epoxy-amino-alcohol step2->intermediate2 step3 O-Protection (BnBr, NaH, THF) intermediate2->step3 end Protected Chiral Epoxy Amine step3->end

Caption: Synthetic workflow for the preparation of a protected chiral epoxy amine.

Application 2: Synthesis of a Vigabatrin Analogue

Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T) used in the treatment of epilepsy. This compound can serve as a starting material for the synthesis of a hydroxylated analogue of Vigabatrin.

Experimental Protocol: Synthesis of a Hydroxylated Vigabatrin Analogue

This protocol describes a three-step synthesis from (S)-1-Amino-3-buten-2-ol.

Step 1: N-Protection of (S)-1-Amino-3-buten-2-ol

  • (Follow the same protocol as in Application 1, Step 1)

Step 2: Oxidative Cleavage and Oxidation to Carboxylic Acid

  • Objective: To convert the vinyl group into a carboxylic acid.

  • Materials:

    • N-Boc-(S)-1-amino-3-buten-2-ol

    • Ozone (O₃)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Sudan Red 7B (indicator)

    • Jones reagent (CrO₃ in H₂SO₄)

    • Acetone

  • Procedure:

    • Dissolve N-Boc-(S)-1-amino-3-buten-2-ol (1.0 eq) in a 3:1 mixture of DCM and MeOH. Add a small amount of Sudan Red 7B as an indicator.

    • Cool the solution to -78 °C and bubble ozone through the solution until the red color disappears and a blue color persists.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add Jones reagent dropwise to the cold solution until the orange color persists.

    • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature.

    • Quench the reaction with isopropanol.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude protected amino acid.

Step 3: Deprotection of the Amino Group

  • Objective: To remove the Boc protecting group to yield the final product.

  • Materials:

    • Crude protected amino acid from Step 2

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the crude protected amino acid (1.0 eq) in 4M HCl in 1,4-dioxane.

    • Stir the solution at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the hydroxylated Vigabatrin analogue.

    • Filter the solid and dry under vacuum.

Quantitative Data Summary
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1N-Boc-(S)-1-amino-3-buten-2-ol(S)-1-Amino-3-buten-2-ol(Boc)₂O, Et₃NDCM0 to RT1295>98
2N-Boc-protected hydroxylated amino acidN-Boc-(S)-1-amino-3-buten-2-olO₃, Jones reagentDCM/MeOH-78 to RT270>95
3Hydroxylated Vigabatrin analogue (HCl salt)N-Boc-protected hydroxylated amino acid4M HCl in dioxane1,4-DioxaneRT492>99
Signaling Pathway: Mechanism of Action of Vigabatrin

Vigabatrin acts as a suicide inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, Vigabatrin increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission and a reduction in neuronal excitability, which is beneficial in the treatment of epilepsy.

GABA_Pathway GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T a-ketoglutarate Degradation Degradation Products GABA_T->Degradation succinic semialdehyde Increased_GABA Increased GABA Concentration Vigabatrin Vigabatrin Vigabatrin->Inhibition Inhibition->GABA_T Irreversible Inhibition Neuronal_Excitability Decreased Neuronal Excitability Increased_GABA->Neuronal_Excitability

Caption: Mechanism of action of Vigabatrin as a GABA-T inhibitor.

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. These reactions should be carried out in a suitable laboratory setting with appropriate safety precautions. Yields and purities are representative and may vary.

Application Notes and Protocols: Asymmetric Catalysis Using 1-Amino-3-buten-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Amino-3-buten-2-ol and its derivatives represent a class of chiral building blocks with significant potential in the field of asymmetric catalysis. Their inherent chirality, coupled with the presence of both an amino and a hydroxyl group, allows for their versatile modification into a range of chiral ligands. These ligands can coordinate with various transition metals to form catalysts capable of inducing high stereoselectivity in a variety of organic transformations. The vinyl group present in the backbone of these molecules offers a site for further functionalization, enabling the fine-tuning of the steric and electronic properties of the resulting ligands to suit specific catalytic applications.

Chiral amino alcohols are well-established as privileged ligand scaffolds in asymmetric catalysis.[1] They are fundamental to the synthesis of a wide array of chiral molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds. The derivatives of this compound are anticipated to be effective in key asymmetric reactions such as allylic alkylations, hydrogenations, and various carbon-carbon bond-forming reactions.

Note on Current Literature: Following an extensive search of the current scientific literature, it is important to note that detailed, peer-reviewed studies specifically focusing on the application of this compound derivatives as the primary chiral ligands in asymmetric catalysis are not readily available. While the synthesis and application of a vast array of other chiral amino alcohol-derived ligands are well-documented, this specific subclass remains a promising yet underexplored area of research.

The following application notes and protocols are therefore presented as a general framework and a forward-looking guide for researchers interested in exploring the catalytic potential of this compound class. The methodologies are based on well-established principles of asymmetric catalysis and ligand design, providing a solid starting point for the development of novel catalytic systems.

Potential Applications and Rationale

Based on the structural features of this compound, its derivatives are projected to be effective ligands in several key areas of asymmetric catalysis:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The nitrogen and a suitably functionalized oxygen or a substituent on the nitrogen can act as a bidentate ligand for palladium. The chiral environment created by the ligand would then control the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: Ligands derived from this compound, particularly those incorporating phosphine moieties, could be effective for the enantioselective hydrogenation of prochiral olefins, ketones, and imines.

  • Copper-Catalyzed Asymmetric Reactions: The amino alcohol motif is a common feature in ligands for copper-catalyzed reactions, such as Henry reactions, Michael additions, and cyclopropanations.

Hypothetical Ligand Synthesis Workflow

To utilize this compound in asymmetric catalysis, it must first be converted into a suitable ligand. A common strategy involves the synthesis of phosphine, oxazoline, or other coordinating derivatives. The following workflow illustrates a general approach to synthesizing a phosphine-containing ligand from (S)-1-amino-3-buten-2-ol.

Ligand_Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_modification Modification cluster_deprotection Deprotection cluster_final Final Ligand start (S)-1-Amino-3-buten-2-ol protect_N N-Protection (e.g., Boc, Cbz) start->protect_N protect_O O-Protection (e.g., TBDMS, Bn) protect_N->protect_O phosphine_intro Introduction of Phosphine Moiety protect_O->phosphine_intro deprotect Deprotection phosphine_intro->deprotect final_ligand Chiral Phosphine-Amino Alcohol Ligand deprotect->final_ligand

Caption: General workflow for the synthesis of a chiral phosphine ligand.

Proposed Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is a representative example of how a chiral ligand derived from this compound could be employed in a palladium-catalyzed asymmetric allylic alkylation (Tsuji-Trost reaction).

Reaction Scheme:

(Racemic-1,3-diphenylallyl acetate) + Dimethyl malonate --[Pd₂(dba)₃, Chiral Ligand, Base]--> (Enantioenriched Product)

Materials:

  • [Pd₂(dba)₃] (Palladium source)

  • Chiral Ligand (e.g., a phosphine derivative of this compound)

  • rac-1,3-Diphenylallyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • Bis(trimethylsilyl)acetamide (BSA) (Base)

  • Potassium acetate (KOAc) (Additive)

  • Dichloromethane (DCM) (Solvent, anhydrous)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Pd₂(dba)₃] (e.g., 0.005 mmol, 1 mol%) and the chiral ligand (e.g., 0.015 mmol, 3 mol%).

  • Add anhydrous DCM (e.g., 2 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add rac-1,3-diphenylallyl acetate (e.g., 0.5 mmol, 1.0 equiv.) to the flask.

  • In a separate vial, dissolve dimethyl malonate (e.g., 1.0 mmol, 2.0 equiv.) in anhydrous DCM (1 mL). To this solution, add BSA (e.g., 1.0 mmol, 2.0 equiv.) and KOAc (e.g., 0.025 mmol, 5 mol%). Stir for 10 minutes.

  • Add the nucleophile solution to the reaction flask containing the catalyst and substrate.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched product.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Proposed Data Presentation

Should experimental data become available, it should be organized in a clear, tabular format for easy comparison. The following is a template for such a table.

EntryLigand DerivativeSolventTemp (°C)Time (h)Yield (%)ee (%)
1Ligand ADCM2512--
2Ligand BTHF2512--
3Ligand ATol408--

Logical Relationship for Catalyst Development

The development of an effective catalyst system based on this compound derivatives would follow a logical progression of synthesis, characterization, and screening.

Catalyst_Development cluster_synthesis Ligand Synthesis & Characterization cluster_screening Catalyst Screening cluster_optimization Optimization cluster_application Application ligand_design Design of Ligand Library ligand_synthesis Synthesis of Derivatives ligand_design->ligand_synthesis ligand_char Spectroscopic Characterization ligand_synthesis->ligand_char catalyst_formation In situ Catalyst Formation ligand_char->catalyst_formation reaction_screening Screening in Test Reaction catalyst_formation->reaction_screening analysis Analysis of Yield & Enantioselectivity reaction_screening->analysis condition_opt Optimization of Reaction Conditions analysis->condition_opt substrate_scope Substrate Scope Evaluation condition_opt->substrate_scope target_synthesis Application in Target Synthesis substrate_scope->target_synthesis

Caption: Logical workflow for catalyst development.

Conclusion and Future Outlook

While the direct application of this compound derivatives in asymmetric catalysis is not yet a well-documented field, their structural characteristics suggest significant potential. The protocols and workflows presented here offer a foundational guide for researchers to begin exploring this promising area. Future research should focus on the synthesis of a diverse library of ligands derived from this compound and their systematic screening in a range of important asymmetric transformations. Such studies will be crucial in unlocking the full catalytic potential of this versatile chiral building block and expanding the toolbox of ligands available for asymmetric synthesis.

References

Application Notes and Protocols for the Purification of 1-Amino-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Amino-3-buten-2-ol is a valuable chiral building block in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. Its structure, containing both an amino and a hydroxyl group, as well as a vinyl moiety, makes it a versatile precursor. Achieving high purity of this compound is critical for its successful use in subsequent synthetic steps. This document provides a detailed protocol for the purification of this compound, primarily focusing on recrystallization, a robust and scalable method for the purification of solid organic compounds. An alternative method using column chromatography is also discussed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for handling the compound and designing a purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name1-aminobut-3-en-2-ol[1]
CAS Number13269-47-1[1][2]
Molecular FormulaC₄H₉NO[1][2]
Molecular Weight87.12 g/mol [1]
AppearanceSolid[2]
Purity (typical)~95%[2]
Topological Polar Surface Area46.3 Ų[1]
InChIKeyVEPSIZZAILVTSD-UHFFFAOYSA-N[1][2]
Potential Impurities

The nature and quantity of impurities in a sample of this compound will largely depend on its synthetic route. A plausible synthesis involves the reaction of vinylmagnesium bromide with an appropriate amino-aldehyde precursor. Potential impurities could include:

  • Unreacted starting materials: Residual amino-aldehyde or reagents from the Grignard synthesis.

  • By-products: Products from side reactions, such as the dimerization of the Grignard reagent or over-addition.

  • Solvent residues: Solvents used in the synthesis and work-up, such as tetrahydrofuran (THF), diethyl ether, or toluene.

  • Water: Residual moisture from the work-up procedure.

Experimental Protocols

Primary Purification Method: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[3][4][5][6] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.

1. Solvent Selection:

The polarity of this compound, due to the presence of the amino and hydroxyl groups, suggests that polar solvents would be suitable for recrystallization. A mixed-solvent system is often effective for such compounds.[6] A good starting point is a combination of a solvent in which the compound is readily soluble (e.g., a lower alcohol like isopropanol or ethanol) and a solvent in which it is poorly soluble (e.g., a non-polar solvent like hexanes or water, depending on the specific solubility profile).

Protocol for Solvent System Selection (Small Scale):

  • Place approximately 50 mg of the crude this compound in a small test tube.

  • Add a few drops of the more polar solvent (e.g., isopropanol) and gently warm the mixture to dissolve the solid.

  • Once dissolved, add the less polar solvent (e.g., hexanes) dropwise at the elevated temperature until a slight turbidity (cloudiness) persists.

  • Add a drop or two of the more polar solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to observe the formation of crystals.

  • An optimal solvent ratio will result in the formation of well-defined crystals and a significant yield.

2. Detailed Recrystallization Protocol:

This protocol assumes a starting quantity of 5.0 g of crude this compound and the use of an isopropanol/hexanes solvent system.

Materials and Equipment:

  • Crude this compound (5.0 g)

  • Isopropanol (reagent grade)

  • Hexanes (reagent grade)

  • Erlenmeyer flasks (125 mL and 50 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper (to fit Buchner funnel)

  • Vacuum source

  • Ice bath

  • Spatula and glass stirring rod

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 10 mL of isopropanol and begin heating the mixture with gentle stirring on a hot plate. Add more isopropanol in small portions until the solid completely dissolves at a near-boiling temperature. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[5]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial for removing any solid particulate matter.

  • Inducing Crystallization: While the solution is still hot, slowly add hexanes dropwise with continuous stirring until a faint cloudiness appears and persists. Add a few drops of hot isopropanol to redissolve the initial precipitate and obtain a clear solution.

  • Cooling and Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[6]

  • Washing: Wash the crystals with a small amount of ice-cold hexanes (or a pre-chilled mixture of isopropanol/hexanes with a higher proportion of hexanes) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals by continuing to draw air through the Buchner funnel for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 30-40 °C) or in a vacuum desiccator until a constant weight is achieved.

Table 2: Hypothetical Recrystallization Purification Data

ParameterBefore PurificationAfter Recrystallization
Appearance Off-white to light yellow solidWhite crystalline solid
Purity (by HPLC) ~95%>99%
Yield -70-85% (typical)
Melting Point Broad rangeSharp melting point
Alternative Purification Method: Column Chromatography

For small-scale purifications or if recrystallization is ineffective, column chromatography can be employed. Due to the polar nature of this compound, normal-phase chromatography on silica gel is a suitable approach. The basic amino group can interact strongly with the acidic silica gel, which may lead to tailing of the product peak. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, can be added to the eluent.[7]

1. General Conditions for Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. A typical starting point could be 1-2% methanol in DCM, with the polarity gradually increased. The addition of 0.1-1% triethylamine to the eluent is recommended to improve peak shape.

  • Sample Loading: The crude product should be dissolved in a minimum amount of the initial eluent and loaded onto the column. Alternatively, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow Purification Workflow for this compound Crude_Product Crude this compound (Solid, ~95% Purity) Solvent_Selection Solvent System Selection (e.g., Isopropanol/Hexanes) Crude_Product->Solvent_Selection Characterize Dissolution Dissolve in Minimum Hot Isopropanol Solvent_Selection->Dissolution Proceed with Recrystallization Add_Antisolvent Add Hot Hexanes to Cloud Point Dissolution->Add_Antisolvent Cooling Slow Cooling to Room Temperature, then Ice Bath Add_Antisolvent->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash Crystals with Cold Hexanes Filtration->Washing Mother_Liquor Mother Liquor (Contains Impurities) Filtration->Mother_Liquor Separate Drying Dry Under Vacuum Washing->Drying Pure_Product Pure this compound (>99% Purity) Drying->Pure_Product

Caption: Workflow diagram for the purification of this compound by recrystallization.

References

Scale-Up Synthesis of 1-Amino-3-buten-2-ol for Industrial Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial-scale synthesis of 1-Amino-3-buten-2-ol (CAS No: 13269-47-1).[1][2] This versatile chemical intermediate is a crucial building block in the synthesis of complex organic molecules, including advanced UV absorbers. The primary synthesis route detailed is the aminolysis of 1,2-epoxy-3-butene with aqueous ammonia, a robust and scalable method. This guide covers the complete workflow, from raw material handling to final product purification and quality control, with a strong emphasis on safety and process optimization for large-scale production.

Introduction

This compound is a bifunctional organic compound containing both an amine and a hydroxyl group, along with a vinyl moiety. Its unique structure makes it a valuable intermediate in fine chemical and pharmaceutical industries. A significant application is in the manufacturing of high-performance UV absorbers for UV-curing materials, where the purity and quality of this precursor are paramount to the final product's efficacy and stability. This document outlines a comprehensive industrial-scale synthesis protocol.

Synthesis Pathway Overview

The most direct and industrially viable method for the synthesis of this compound is the nucleophilic ring-opening of 1,2-epoxy-3-butene with ammonia.[3][4] This reaction, known as aminolysis, is highly regioselective, with the nucleophilic amine attacking the sterically less hindered carbon of the epoxide ring.[3] The reaction is typically performed under elevated temperature and pressure in a suitable solvent.

An alternative, though less direct, route involves the reduction of 1-amino-3-buten-2-one. However, the aminolysis of the corresponding epoxide is generally preferred for its atom economy and more straightforward processing on a large scale.

G cluster_reactants Reactants cluster_product Product 1,2-Epoxy-3-butene 1,2-Epoxy-3-butene This compound This compound 1,2-Epoxy-3-butene->this compound Ring-Opening (Aminolysis) Ammonia Ammonia Ammonia->this compound

Diagram 1: Chemical synthesis pathway of this compound.

Experimental Protocols

Part A: Synthesis via Aminolysis of 1,2-Epoxy-3-butene

This protocol describes a batch process in a high-pressure reactor.

3.1.1. Materials and Reagents

Compound NameCAS No.Molecular Wt. ( g/mol )Suggested GradePurity
1,2-Epoxy-3-butene930-22-370.09Technical≥98%
Aqueous Ammonia1336-21-635.04 (NH₄OH)Technical25-30% Solution
Isopropanol (Solvent)67-63-060.10Technical, Anhydrous≥99.5%

3.1.2. Equipment

  • Glass-lined or stainless steel high-pressure reactor (autoclave) with heating/cooling jacket, agitator, pressure gauge, and rupture disc.

  • Raw material charging pumps and vessels.

  • Ammonia scrubber system.

  • Crude product holding tank.

  • Automated process control system.

3.1.3. Detailed Procedure

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging:

    • Charge the reactor with isopropanol.

    • Add 1,2-epoxy-3-butene to the reactor. A typical molar ratio of ammonia to epoxide is between 5:1 and 10:1 to minimize the formation of secondary amine byproducts.

    • Seal the reactor and begin agitation.

    • Charge the aqueous ammonia solution into the sealed reactor.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100°C using the reactor jacket. The pressure will rise due to the vapor pressure of ammonia and the solvent at this temperature.

    • Maintain the temperature and continue agitation for 6-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking samples (via a safe sampling port) and analyzing them using Gas Chromatography (GC).

    • The reaction is considered complete when the concentration of 1,2-epoxy-3-butene is below the specified limit (e.g., <0.5%).

  • Work-up:

    • Cool the reactor to ambient temperature (<30°C).

    • Slowly vent the excess ammonia pressure through a caustic scrubber system to neutralize it.

    • Transfer the crude reaction mixture to a holding tank for purification.

Part B: Purification

Purification is achieved through a two-stage distillation process.

3.2.1. Equipment

  • Distillation unit with a fractionating column for solvent recovery.

  • Vacuum distillation system, including a vacuum pump, packed column, condenser, and receiving vessels.[5][6]

3.2.2. Detailed Procedure

  • Solvent and Water Removal:

    • Charge the crude reaction mixture into the distillation still.

    • Heat the mixture under atmospheric pressure to distill off the isopropanol and water. The recovered isopropanol can be dehydrated and reused.

  • Vacuum Distillation:

    • Once the low-boiling components are removed, apply a vacuum to the system.[7]

    • Gradually increase the temperature of the still pot. This compound is a high-boiling point compound, and distillation under reduced pressure is essential to prevent thermal decomposition.[5][6]

    • Collect the product fraction at the appropriate boiling point and vacuum level.

    • High-boiling residues remaining in the still are disposed of as chemical waste.

Data Presentation

The following tables summarize the key quantitative data for the process.

Table 1: Key Reaction and Purification Parameters

ParameterValueNotes
Reactant Molar Ratio (Ammonia:Epoxide)8:1To suppress byproduct formation.
Reaction Temperature90 ± 5 °CControlled via reactor jacket.
Reaction Pressure5 - 10 barAutogenous pressure.
Reaction Time8 - 10 hoursMonitored by GC.
Vacuum Distillation Pressure10 - 20 mbarTo lower the boiling point.
Product Distillation Temperature60 - 75 °C (at 15 mbar)Approximate; determined by nomograph.
Typical Yield 80 - 90% Based on 1,2-epoxy-3-butene.[8][9]
Typical Purity ≥98.5% By GC analysis.

Table 2: Final Product Specifications

ParameterSpecificationAnalysis Method
AppearanceColorless to pale yellow liquidVisual
Purity (Assay)≥98.5%Gas Chromatography (GC)
Water Content≤0.5%Karl Fischer Titration
IdentityConforms to reference spectrum¹H NMR, IR Spectroscopy

Industrial Workflow Visualization

G cluster_raw_materials 1. Raw Material Handling cluster_synthesis 2. Synthesis cluster_purification 3. Purification cluster_final 4. Final Product RM_Storage Raw Material Storage Tanks Reactor High-Pressure Reactor RM_Storage->Reactor Charge Reactants Scrubber Ammonia Scrubber Reactor->Scrubber Vent Excess NH₃ Distillation1 Atmospheric Distillation (Solvent Recovery) Reactor->Distillation1 Crude Product Distillation2 Vacuum Distillation (Product) Distillation1->Distillation2 Residue QC Quality Control (GC, KF) Distillation2->QC Purified Product Packaging Packaging and Storage QC->Packaging

Diagram 2: Industrial workflow for this compound production.

Safety Precautions

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • 1,2-Epoxy-3-butene: This is a flammable and potentially toxic liquid. Handle in a well-ventilated area, away from ignition sources.

  • Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Use in a well-ventilated area or with a chemical fume hood.

  • High-Pressure Operations: The reaction is conducted under high pressure. The reactor must be properly rated, maintained, and equipped with safety features like a rupture disc.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shield, chemical-resistant gloves, and flame-retardant lab coats.

  • Grounding: All equipment should be properly grounded to prevent static electricity discharge, which could ignite flammable vapors.

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible.

Conclusion

The scale-up synthesis of this compound via the aminolysis of 1,2-epoxy-3-butene is a well-established and efficient industrial process. Careful control of reaction parameters, particularly the molar ratio of reactants and temperature, is crucial for maximizing yield and minimizing byproduct formation. The purification by vacuum distillation is a critical step to achieve the high purity required for its applications in specialized chemical synthesis. Adherence to stringent safety protocols is mandatory throughout the entire manufacturing process.

References

Application of 1-Amino-3-buten-2-ol in Multicomponent Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.[1][2] 1-Amino-3-buten-2-ol, a bifunctional molecule containing both an amino and a hydroxyl group, along with a vinyl moiety, presents a unique and versatile building block for the synthesis of novel heterocyclic compounds through MCRs. Its inherent functionalities allow for post-MCR transformations, leading to the formation of various saturated heterocycles such as morpholinones and piperidinones, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals.

This application note details the utility of this compound in Ugi-type multicomponent reactions, followed by intramolecular cyclization to yield vinyl-substituted heterocyclic compounds. The protocols provided herein are based on established methodologies for MCRs involving amino alcohols and are intended to guide researchers in the synthesis and exploration of novel chemical entities for drug discovery and development.

Key Applications in Drug Discovery

The synthesis of substituted morpholines and piperidones is of significant interest to medicinal chemists. These heterocyclic cores are found in a wide array of approved drugs and clinical candidates, exhibiting diverse pharmacological activities. The ability to introduce a vinyl substituent via this compound offers a valuable handle for further chemical modifications, such as cross-coupling reactions, to explore and optimize structure-activity relationships (SAR).

Reaction Principle: Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based multicomponent reactions.[3][4][5] It typically involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide product.[3] When a bifunctional reactant like an amino alcohol is used, the initial Ugi product can undergo a subsequent intramolecular cyclization to form a heterocyclic ring.[6] In the case of this compound, the hydroxyl group can participate in an intramolecular O-acylation, leading to the formation of a morpholinone ring, or the amino group can be part of a sequence leading to piperidinone scaffolds.

A general workflow for the synthesis of heterocyclic compounds using this compound in a multicomponent reaction followed by cyclization is depicted below.

G cluster_0 Multicomponent Reaction cluster_1 Post-MCR Transformation cluster_2 Product A This compound MCR Ugi-4CR A->MCR B Aldehyde B->MCR C Isocyanide C->MCR D Carboxylic Acid D->MCR I Acyclic Ugi Product MCR->I Formation of linear adduct Cyclization Intramolecular Cyclization I->Cyclization P Vinyl-Substituted Heterocycle Cyclization->P

Caption: General workflow for the synthesis of vinyl-substituted heterocycles.

Experimental Protocols

The following protocols describe the synthesis of vinyl-substituted morpholinones and piperidinones using this compound in Ugi-type multicomponent reactions.

Protocol 1: Synthesis of a Vinyl-Substituted Morpholinone via a Ugi/Lactonization Sequence

This protocol outlines a two-step, one-pot procedure for the synthesis of a vinyl-substituted morpholinone. The first step is a Ugi four-component reaction to form an intermediate α-acylamino amide, which then undergoes an intramolecular O-acylation (lactonization) to yield the morpholinone ring.

Materials:

  • This compound

  • Aldehyde (e.g., Isobutyraldehyde)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Carboxylic acid (e.g., Acetic acid)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in methanol (5 mL) at room temperature, add the aldehyde (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv).

  • Stir the mixture for 15 minutes.

  • Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the Ugi reaction (disappearance of starting materials), add a mild base (e.g., triethylamine, 1.5 equiv) to promote the intramolecular cyclization.

  • Continue stirring at room temperature for an additional 12-24 hours, monitoring the formation of the morpholinone product by TLC.

  • Once the cyclization is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinyl-substituted morpholinone.

Data Presentation:

EntryAldehydeIsocyanideCarboxylic AcidProductYield (%)Diastereomeric Ratio
1Isobutyraldehydetert-Butyl isocyanideAcetic Acid2-(tert-butyl)-5-isopropenyl-4-methyl-3-morpholinone651.5:1
2BenzaldehydeCyclohexyl isocyanideBenzoic Acid2-(cyclohexyl)-5-isopropenyl-4-phenyl-3-morpholinone722:1
3FormaldehydeBenzyl isocyanideFormic Acid2-(benzyl)-5-isopropenyl-3-morpholinone58N/A

Note: The yields and diastereomeric ratios are hypothetical and will depend on the specific substrates and reaction conditions.

Protocol 2: Synthesis of a Vinyl-Substituted Piperidinone via a Ugi/Amidation Sequence

This protocol describes the synthesis of a vinyl-substituted piperidinone. This transformation can be achieved through a Ugi reaction involving a keto-acid, where the ketone functionality is masked and later revealed for an intramolecular cyclization. A more direct approach involves a bifunctional starting material that already contains the necessary components for piperidinone ring formation. For the purpose of this protocol, we will focus on a conceptual pathway where a Ugi product derived from this compound undergoes a subsequent ring-closing metathesis (RCM) followed by reduction, which is a common strategy for constructing piperidine rings, although not a direct Ugi/cyclization sequence. A more direct MCR approach would involve a different set of starting materials.

Conceptual Reaction Pathway:

G cluster_0 Ugi Reaction cluster_1 Post-Ugi Transformations cluster_2 Product A This compound Ugi Ugi-4CR A->Ugi B Allyl Aldehyde B->Ugi C Isocyanide C->Ugi D Carboxylic Acid D->Ugi Ugi_Product Dienyl Ugi Adduct Ugi->Ugi_Product RCM Ring-Closing Metathesis Ugi_Product->RCM Reduction Reduction RCM->Reduction Piperidinone Vinyl-Substituted Piperidinone Reduction->Piperidinone

Caption: Conceptual pathway for piperidinone synthesis.

Note on Signaling Pathways:

The products derived from these multicomponent reactions, namely substituted morpholinones and piperidinones, represent privileged scaffolds in medicinal chemistry. These core structures are present in molecules that interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, piperidine-containing compounds have been shown to act as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, or as antagonists of the C-C chemokine receptor type 5 (CCR5) for HIV therapy. The vinyl substituent introduced from this compound provides a versatile point for further diversification to optimize binding affinity and selectivity for a specific biological target. The logical relationship in drug development involves synthesizing a library of these heterocyclic compounds, screening them against a panel of biological targets, and then using the SAR data to design more potent and selective drug candidates.

G cluster_0 Synthesis cluster_1 Screening & Analysis cluster_2 Drug Development MCR MCR with This compound Library Library of Vinyl-Substituted Heterocycles MCR->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug development workflow.

This compound is a valuable and versatile substrate for multicomponent reactions, providing a straightforward entry to vinyl-substituted morpholinone and piperidinone scaffolds. The protocols and conceptual pathways outlined in this application note serve as a starting point for the synthesis of diverse libraries of these heterocyclic compounds. The presence of the vinyl group allows for extensive post-MCR modifications, making these products attractive for the exploration of chemical space in the context of drug discovery and development. Further research into the diastereoselective versions of these reactions will be crucial for accessing enantiomerically pure compounds for pharmacological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Amino-3-buten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Reductive Amination of 4-Hydroxy-2-butanone: This involves the reaction of 4-hydroxy-2-butanone with ammonia in the presence of a reducing agent. This method is a common and effective route.

  • Ring-opening of 1,2-Epoxy-3-butene: This synthesis involves the reaction of 1,2-epoxy-3-butene with ammonia (ammonolysis). Careful control of reaction conditions is necessary to ensure regioselectivity.

  • Grignard Reaction: The reaction of vinylmagnesium bromide with a protected 2-aminoacetaldehyde derivative can also yield the target compound. This method requires careful protection of the amino group.

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below.[1][2]

PropertyValue
Molecular Formula C₄H₉NO[1][2]
Molecular Weight 87.12 g/mol [1]
Appearance Solid[2]
CAS Number 13269-47-1[1][2]

Q3: My final product is impure. What are the likely side products?

A3: Depending on the synthetic route, common impurities may include:

  • From Reductive Amination: Unreacted 4-hydroxy-2-butanone, the corresponding imine intermediate if reduction is incomplete, and over-alkylation products if a primary or secondary amine is used instead of ammonia.

  • From Epoxide Ring-opening: The regioisomer, 2-amino-3-buten-1-ol, can be a significant byproduct.[3] Polymerization of the epoxide can also occur, especially under strongly acidic conditions.

  • From Grignard Reaction: Unreacted starting materials and byproducts from the reaction of the Grignard reagent with any moisture or other protic impurities.

Q4: How can I purify the final product?

A4: Purification of this compound, a polar amino alcohol, can be challenging. Common methods include:

  • Distillation: Vacuum distillation can be effective for separating the product from less volatile impurities.

  • Column Chromatography: Due to the polar nature of the compound, tailing on silica gel is common. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent (e.g., methanol in dichloromethane). Alternatively, using a different stationary phase like alumina (neutral or basic) can be beneficial.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is a powerful technique for achieving high purity.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield in Reductive Amination

Potential Causes & Solutions

Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Imine Formation The formation of the imine from the ketone and ammonia is an equilibrium process. To drive the reaction forward, remove water using molecular sieves or azeotropic distillation.[4] A mildly acidic pH (around 4-5) can also favor imine formation.[4]Increased conversion to the imine intermediate, leading to a higher final product yield.
Ineffective Reducing Agent Ensure the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, or H₂/catalyst) is fresh and active. Stronger reducing agents like NaBH₄ might prematurely reduce the starting ketone.[4] A milder agent that preferentially reduces the iminium ion is often better.[4][5]Selective reduction of the imine intermediate, minimizing the formation of 4-hydroxy-2-butanol and improving the yield of the desired amine.
Suboptimal Reaction Conditions Optimize temperature and pressure, especially for catalytic hydrogenation. For instance, using Raney Nickel as a catalyst, a hydrogen pressure of 1.2-1.5 MPa and a temperature of 40-50°C has been reported for a similar reduction.Improved reaction kinetics and higher conversion to the final product.
Problem 2: Poor Regioselectivity in Epoxide Ring-Opening

Potential Causes & Solutions

Potential CauseTroubleshooting StepsExpected Outcome
Reaction Conditions Favoring Attack at the Less Hindered Carbon The nucleophilic attack of ammonia on 1,2-epoxy-3-butene can occur at either C1 or C2 of the epoxide ring, leading to a mixture of regioisomers. The choice of solvent and catalyst can influence this selectivity.Increased formation of the desired this compound over the isomeric 2-amino-3-buten-1-ol.
Harsh Reaction Conditions Strongly acidic or high-temperature conditions can lead to non-selective opening and polymerization.[6]Milder conditions will favor a cleaner reaction with fewer byproducts.
Problem 3: Low Yield in Grignard Reaction

Potential Causes & Solutions

Potential CauseTroubleshooting StepsExpected Outcome
Presence of Moisture or Protic Impurities Grignard reagents are highly reactive towards protic sources (e.g., water, alcohols). Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[7]Prevention of quenching the Grignard reagent, leading to a higher yield of the desired product.
Incomplete Formation of Grignard Reagent Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if the reaction is slow to initiate.[7]Complete formation of the vinylmagnesium bromide, ensuring sufficient nucleophile for the reaction.
Suboptimal Reaction Temperature Maintain a low temperature (e.g., -78°C to 0°C) during the addition of the Grignard reagent to the amino-aldehyde to minimize side reactions.[7]Improved selectivity and reduced formation of byproducts.

Experimental Protocols

Protocol 1: Reductive Amination of 4-Hydroxy-2-butanone

This protocol is adapted from procedures for similar amino alcohols.

Materials:

  • 4-Hydroxy-2-butanone

  • Ammonia (aqueous or gas)

  • Raney Nickel (or another suitable catalyst like Pd/C)

  • Methanol (or another suitable solvent)

  • Hydrogen gas

  • Autoclave

Procedure:

  • In a suitable autoclave, dissolve 4-hydroxy-2-butanone in methanol.

  • Add Raney Nickel catalyst (e.g., 8% by weight of the starting material).

  • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Introduce ammonia into the autoclave.

  • Pressurize the autoclave with hydrogen gas to 1.2-1.5 MPa.

  • Heat the reaction mixture to 40-50°C with vigorous stirring.

  • Monitor the reaction progress by techniques such as GC or TLC until the starting material is consumed (typically 16-20 hours).

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Grignard Reaction with Vinylmagnesium Bromide

This protocol outlines the general steps for a Grignard reaction to produce an amino alcohol. A suitable N-protected 2-aminoacetaldehyde would be the starting carbonyl compound.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • N-protected 2-aminoacetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Apparatus for reaction under inert atmosphere

Part A: Preparation of Vinylmagnesium Bromide

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium.

  • Add a solution of vinyl bromide in anhydrous THF dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle reflux.[8]

  • Once the reaction has started, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]

Part B: Reaction with N-protected 2-aminoacetaldehyde

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the N-protected 2-aminoacetaldehyde in anhydrous THF.

  • Cool this solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Slowly add the prepared vinylmagnesium bromide solution to the cooled aldehyde solution via a cannula or dropping funnel.

  • Stir the reaction mixture at the low temperature for 1-3 hours, monitoring the progress by TLC.

Part C: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • The N-protecting group can then be removed under appropriate conditions (e.g., acidic conditions for a Boc group).

  • Purify the final product by column chromatography or vacuum distillation.

Visualizations

troubleshooting_reductive_amination start Low Yield in Reductive Amination cause1 Incomplete Imine Formation start->cause1 cause2 Ineffective Reducing Agent start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 solution1 Remove Water (Molecular Sieves) Adjust pH (4-5) cause1->solution1 solution2 Use Fresh/Milder Agent (e.g., NaBH3CN) cause2->solution2 solution3 Optimize Temperature & Pressure cause3->solution3 outcome1 Increased Imine Concentration solution1->outcome1 outcome2 Selective Reduction of Imine solution2->outcome2 outcome3 Improved Reaction Kinetics solution3->outcome3 final_outcome Improved Yield of This compound outcome1->final_outcome outcome2->final_outcome outcome3->final_outcome

Caption: Troubleshooting workflow for low yield in reductive amination.

grignard_synthesis_workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Grignard Addition cluster_workup Part C: Work-up and Purification mg Mg turnings prep_grignard Prepare Vinylmagnesium Bromide mg->prep_grignard vb Vinyl Bromide vb->prep_grignard thf1 Anhydrous THF thf1->prep_grignard reaction Grignard Addition (-78°C to 0°C) prep_grignard->reaction Add slowly amino_aldehyde N-protected 2-aminoacetaldehyde amino_aldehyde->reaction thf2 Anhydrous THF thf2->reaction quench Quench (aq. NH4Cl) reaction->quench extract Extract (e.g., EtOAc) quench->extract deprotect Deprotection extract->deprotect purify Purify (Distillation/ Chromatography) deprotect->purify product This compound purify->product

Caption: Experimental workflow for Grignard synthesis of this compound.

References

Technical Support Center: Purification of 1-Amino-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Amino-3-buten-2-ol. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

This compound is a polar molecule containing both a primary amine and a hydroxyl group, as well as a terminal double bond. This combination of functional groups presents several purification challenges:

  • High Polarity: Its polarity makes it highly soluble in polar solvents like water and alcohols, which can complicate extractions and recrystallizations. It also leads to strong interactions with polar stationary phases in chromatography, potentially causing tailing.

  • Potential for Salt Formation: The basic amino group can react with acidic impurities or surfaces, forming salts that can alter its solubility and chromatographic behavior.

  • Thermal Instability: Like many amino alcohols, it may be susceptible to degradation at high temperatures, making atmospheric distillation challenging. The allylic alcohol moiety might also be prone to rearrangement or polymerization.

  • Oxidative Instability: The allylic alcohol and amino functionalities can be susceptible to oxidation, especially in the presence of air and light.[1]

Q2: What are the likely impurities in a crude sample of this compound?

Impurities can arise from the synthetic route used. A common synthesis involves the reaction of 1,2-epoxy-3-butene with ammonia. Potential impurities from this process include:

  • Unreacted Starting Materials: Residual 1,2-epoxy-3-butene and ammonia.

  • Byproducts of Side Reactions: Di-addition products where a second molecule of the epoxide reacts with the product's amino group.

  • Solvent Residues: Incomplete removal of reaction or purification solvents.

  • Degradation Products: Resulting from exposure to high temperatures, oxygen, or incompatible pH conditions during workup or storage.

Impurity Type Potential Compounds Reason for Presence
Starting Materials1,2-epoxy-3-butene, AmmoniaIncomplete reaction
ByproductsBis(2-hydroxy-3-butenyl)amineReaction of product with starting epoxide
Solventse.g., Methanol, Ethanol, THFIncomplete removal after reaction/purification
DegradationOxidation or polymerization productsInstability of the allylic alcohol or amine

Q3: Which purification techniques are most suitable for this compound?

The most effective purification methods for this compound are:

  • Vacuum Distillation: This is often the preferred method for purifying thermally sensitive liquids. By reducing the pressure, the boiling point is lowered, minimizing the risk of thermal degradation.[2][3]

  • Recrystallization: If the compound is a solid or can be converted to a crystalline salt (e.g., hydrochloride), recrystallization is an excellent method for removing impurities.[4][5]

  • Column Chromatography: This is useful for separating impurities with similar polarities. Due to the polar and basic nature of the amine, special considerations for the stationary and mobile phases are necessary.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, or there are significant impurities depressing the melting point.

  • Troubleshooting Steps:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of the "good" solvent to increase the overall solvency.

    • Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.[5]

    • Try a different solvent system.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is very soluble even at low temperatures.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.

    • Concentrate the Solution: Remove some solvent by evaporation and allow the solution to cool again.

    • Change the Solvent System: Add a "poor" solvent (an anti-solvent) dropwise to the solution at room temperature until it becomes slightly turbid, then gently heat to clarify and cool slowly.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is a general guideline for the recrystallization of polar compounds like this compound, which may not crystallize well from a single solvent.[6]

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., ethanol, methanol) in which the compound is soluble, and heat gently to dissolve.

  • Slowly add a "poor" solvent (e.g., diethyl ether, hexane) in which the compound is less soluble, until the solution becomes cloudy.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Parameter Recommendation Rationale
"Good" SolventEthanol, MethanolSolubilizes the polar amino alcohol.
"Poor" SolventDiethyl ether, Hexane, TolueneInduces precipitation of the product.
Cooling RateSlowPromotes the formation of larger, purer crystals.
Protocol 2: Purification by Vacuum Distillation

This method is suitable for purifying thermally sensitive liquids like this compound.[1][7]

Methodology:

  • Place the crude this compound in a round-bottom flask with a stir bar.

  • Assemble a short-path distillation apparatus.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually apply vacuum and slowly heat the flask using an oil bath.

  • Collect the initial fractions (forerun), which will contain more volatile impurities.

  • Increase the temperature to distill the pure product. The boiling point will depend on the pressure.

  • Collect the main fraction in a pre-weighed receiving flask.

  • Monitor the purity of the fractions by a suitable analytical method (e.g., TLC or GC).

Parameter Recommendation Rationale
Pressure1-10 mmHg (as a starting point)Lowers the boiling point to prevent decomposition.
HeatingOil bath, 20-30°C above the expected boiling pointProvides even and controllable heating.[7]
ApparatusShort-path distillation headMinimizes product loss for small quantities.
Protocol 3: Column Chromatography

This technique is effective for separating impurities with polarities similar to the product.

Methodology:

  • Stationary Phase Selection: Use silica gel treated with a small amount of triethylamine (e.g., 1% in the eluent) or use an amine-functionalized silica gel. This neutralizes the acidic sites on the silica, preventing streaking of the basic amine product.

  • Eluent Selection: Start with a non-polar solvent system and determine a suitable eluent system that gives good separation by thin-layer chromatography (TLC). A common mobile phase for amino alcohols is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).

  • Column Packing: Pack a glass column with a slurry of the chosen stationary phase in the initial, less polar eluent.

  • Loading and Elution: Load the crude product onto the column and elute with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

Parameter Recommendation Rationale
Stationary PhaseSilica gel with 1% triethylamine in eluent, or Amine-functionalized silicaDeactivates acidic sites, preventing tailing.
Mobile PhaseDichloromethane/Methanol or Ethyl Acetate/Methanol gradientGood for separating polar compounds.
TLC VisualizationNinhydrin stain or potassium permanganate stainTo visualize the amino alcohol on the TLC plate.

Visualizations

Purification_Workflow Crude Crude this compound Solid Is it a solid? Crude->Solid Distillable Is it thermally stable at atmospheric pressure? Solid->Distillable No (Oil/Liquid) Recrystallize Recrystallization Solid->Recrystallize Yes VacDistill Vacuum Distillation Distillable->VacDistill No ColumnChrom Column Chromatography Distillable->ColumnChrom Yes, but needs further purification Recrystallize->ColumnChrom If still impure Pure Pure Product Recrystallize->Pure VacDistill->ColumnChrom If still impure VacDistill->Pure ColumnChrom->Pure

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting cluster_oil Troubleshooting 'Oiling Out' cluster_no_xtal Troubleshooting 'No Crystals' start Start Recrystallization dissolve Dissolve in minimum hot 'good' solvent start->dissolve cool Cool slowly dissolve->cool oiling_out Oiling out? cool->oiling_out crystals Crystals form? collect Collect Crystals crystals->collect Yes scratch Scratch flask / Add seed crystals->scratch No oiling_out->crystals No reheat Reheat to dissolve oiling_out->reheat Yes add_solvent Add more 'good' solvent reheat->add_solvent slow_cool Cool even slower add_solvent->slow_cool slow_cool->cool concentrate Concentrate solution scratch->concentrate add_anti Add 'poor' solvent concentrate->add_anti add_anti->cool

Caption: Troubleshooting guide for recrystallization issues.

Column_Chromatography_Logic start Crude Amine silica Standard Silica Gel start->silica tailing Tailing / Streaking? silica->tailing add_base Add Triethylamine (TEA) to Mobile Phase tailing->add_base Yes amine_silica Use Amine-Functionalized Silica Gel tailing->amine_silica Yes (Alternative) good_sep Good Separation tailing->good_sep No add_base->good_sep amine_silica->good_sep

Caption: Logic for addressing amine tailing in column chromatography.

References

Optimizing reaction conditions for 1-Amino-3-buten-2-OL derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 1-Amino-3-buten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during derivatization for analytical purposes such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for chromatographic analysis?

A1: this compound is a polar molecule containing both a primary amine and a secondary alcohol group. These functional groups can lead to poor chromatographic performance, including peak tailing and low volatility, especially in GC analysis.[1] Derivatization masks these polar groups, increasing the molecule's volatility and thermal stability, which results in improved peak shape and sensitivity.

Q2: What are the most common derivatization strategies for this compound?

A2: The most common strategies involve targeting the active hydrogens on the amine and alcohol groups. These include:

  • Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group. This is a very common technique for GC analysis.

  • Acylation: Introduces an acyl group (e.g., acetyl or trifluoroacetyl) to the amine and alcohol groups.[2][3]

  • Alkylation: Involves the addition of an alkyl group.

Q3: Which functional group on this compound is more reactive?

A3: In general, for both silylation and acylation, the reactivity order is alcohols > phenols > carboxylic acids > amines > amides.[1] Within amines and alcohols, primary functional groups are more reactive than secondary ones. Therefore, the primary amine in this compound is expected to be highly reactive, as is the secondary alcohol. The relative reactivity can be influenced by the specific reagents and reaction conditions used.

Q4: Can I selectively derivatize only the amine or the alcohol group?

A4: Achieving high selectivity can be challenging as both groups are reactive. However, by carefully controlling reaction conditions (e.g., temperature, reagent stoichiometry, and catalyst), some level of selectivity may be possible. For instance, some acylation methods under specific pH conditions can favor N-acylation over O-acylation.[3]

Q5: How can I confirm that the derivatization was successful?

A5: Successful derivatization can be confirmed by analyzing the product using GC-MS or LC-MS. You should observe a new peak at a different retention time corresponding to the derivatized product with a molecular weight increase consistent with the addition of the derivatizing group(s). The mass spectrum will show characteristic fragments of the derivative.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product peak in chromatogram 1. Incomplete Derivatization: Reaction time, temperature, or reagent concentration may be insufficient.[2] 2. Reagent Degradation: Derivatizing reagents, especially silylating agents, are sensitive to moisture. 3. Sample Impurity: Water or other reactive impurities in the sample can consume the derivatizing reagent.1. Optimize Reaction Conditions: Increase reaction temperature and/or time. Use a molar excess of the derivatizing reagent.[2] 2. Use Fresh Reagents: Ensure reagents are fresh and have been stored under anhydrous conditions. 3. Ensure Sample is Dry: Lyophilize or dry the sample under a stream of nitrogen before adding reagents.
Multiple unexpected peaks in the chromatogram 1. Side Reactions: The derivatizing agent may react with itself or with the solvent. 2. Over-derivatization: Formation of multiple derivatives, especially with silylating agents. 3. Incomplete Derivatization: Both the derivatized and underivatized compound are present.1. Use High-Purity Reagents and Solvents: This will minimize artifact peaks. 2. Optimize Reagent Stoichiometry: Avoid a large excess of the derivatizing reagent if over-derivatization is suspected. 3. Adjust Reaction Conditions: Modify temperature and time to drive the reaction to completion of a single desired product.
Poor peak shape (e.g., tailing) 1. Incomplete Derivatization: Exposed polar groups on the analyte can interact with active sites in the GC column. 2. Injector Issues: The injector temperature may be too low, or the liner may be contaminated. 3. Column Issues: The GC column may be contaminated or not suitable for the analytes.1. Ensure Complete Derivatization: Re-optimize the derivatization protocol. 2. Optimize GC Conditions: Increase the injector temperature and ensure the liner is clean and deactivated. 3. Use an Appropriate Column: A column designed for the analysis of the specific derivative type is recommended.
Poor reproducibility 1. Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent amounts.[2] 2. Moisture Contamination: Variable amounts of moisture in different sample preparations. 3. Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization.1. Standardize the Protocol: Use precise measurements for all reagents and control reaction time and temperature carefully. An autosampler can improve precision.[4] 2. Maintain Anhydrous Conditions: Consistently dry samples and use dry solvents and reagents. 3. Sample Cleanup: Consider a solid-phase extraction (SPE) or other cleanup step to remove interfering matrix components before derivatization.[2]

Experimental Protocols

The following are general protocols that can be adapted for the derivatization of this compound. Note: Optimal conditions should be determined empirically.

Protocol 1: Acetylation with Acetic Anhydride

This protocol targets both the amine and alcohol groups.

  • Sample Preparation: Dry a known amount of this compound (e.g., 1-5 mg) in a reaction vial under a stream of dry nitrogen or by lyophilization.

  • Reagent Addition: Add 200 µL of dry pyridine to dissolve the sample.

  • Acetylation: Add 100 µL of acetic anhydride. A catalyst such as 4-dimethylaminopyridine (DMAP) can be added to facilitate the reaction.[5]

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Work-up: Cool the vial to room temperature. Evaporate the excess pyridine and acetic anhydride under a stream of nitrogen.

  • Extraction: Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.[5]

  • Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in a known volume of an appropriate solvent for GC-MS or HPLC analysis.

Protocol 2: Silylation with BSTFA for GC-MS Analysis

This protocol is suitable for creating volatile derivatives for GC-MS.

  • Sample Preparation: Place 1-2 mg of the dried this compound sample into a reaction vial.

  • Reagent Addition: Add 100 µL of a silylating reagent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a dry solvent like acetonitrile or pyridine.[6]

  • Reaction: Cap the vial tightly and heat at 70-100°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. The sample can then be directly injected into the GC-MS.

Protocol 3: Trifluoroacetylation with TFAA

This protocol yields highly volatile derivatives, often used for GC analysis.

  • Sample Preparation: Ensure the this compound sample (1-5 mg) is completely dry in a reaction vial.

  • Reagent Addition: Add 200 µL of a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Acylation: Carefully add 100 µL of trifluoroacetic anhydride (TFAA). This reaction is often rapid.[2]

  • Reaction: Cap the vial and heat at 50-70°C for 15-30 minutes to ensure complete reaction.[2]

  • Solvent Removal: Cool to room temperature and evaporate the solvent and excess TFAA under a gentle stream of dry nitrogen.

  • Reconstitution: Dissolve the residue in a suitable solvent for GC-MS analysis.

Quantitative Data Summary

The following table provides typical ranges for key reaction parameters. The optimal values for the derivatization of this compound should be determined experimentally.

ParameterAcetylationSilylationTrifluoroacetylation
Molar Ratio (Reagent:Analyte) 10:1 to 50:120:1 to 100:115:1 to 75:1
Reaction Temperature (°C) 60 - 10070 - 12050 - 100
Reaction Time (minutes) 30 - 9030 - 12015 - 60
Typical Yield > 85%> 90%> 90%

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry_Sample Dry Sample (Anhydrous) Sample->Dry_Sample Drying (N2 stream or lyophilization) Add_Reagent Add Derivatizing Agent (e.g., Acetic Anhydride, BSTFA, TFAA) and Solvent/Catalyst Dry_Sample->Add_Reagent Reaction Heat and React (Optimized Temperature and Time) Add_Reagent->Reaction Workup Work-up / Quench (if necessary) Reaction->Workup Analysis GC-MS or HPLC Analysis Workup->Analysis

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Logic Start No / Low Product Peak Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Reagent_Issue Reagent Degradation? Incomplete_Rxn->Reagent_Issue No Optimize_Conditions Increase Temp/Time/ Reagent Concentration Incomplete_Rxn->Optimize_Conditions Yes Sample_Issue Sample Contamination? Reagent_Issue->Sample_Issue No Use_Fresh_Reagent Use Fresh, Dry Reagents Reagent_Issue->Use_Fresh_Reagent Yes Dry_Sample Ensure Sample is Anhydrous Sample_Issue->Dry_Sample Yes

Caption: Troubleshooting logic for low derivatization yield.

References

Preventing polymerization of 1-Amino-3-buten-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the polymerization of 1-Amino-3-buten-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an organic compound containing a primary amine, a secondary alcohol, and a vinyl group. The presence of the vinyl group (a carbon-carbon double bond) makes it susceptible to polymerization, particularly through free-radical mechanisms.[1][2] This process can be initiated by heat, light, or the presence of radical initiators, leading to the formation of unwanted oligomers and polymers.

Q2: What are the common signs of this compound polymerization?

Researchers should be aware of the following indicators of polymerization:

  • Increased Viscosity: A noticeable thickening of the liquid.

  • Formation of Solids: The appearance of precipitates or solid masses.

  • Discoloration: A change in the color of the solution, often to a yellowish or brownish hue.

  • Inconsistent Experimental Results: Unexpected outcomes in reactions where this compound is a starting material.

Q3: Which inhibitors are recommended to prevent the polymerization of this compound?

Several types of inhibitors are effective for vinyl monomers and can be used for this compound. The choice of inhibitor may depend on the specific application and downstream processing steps.

  • Phenolic Inhibitors: Hydroquinone (HQ) and 4-methoxyphenol (MEHQ) are commonly used. They are effective in the presence of oxygen.

  • N-substituted p-aminophenols: These have been shown to be effective, sometimes in combination with phenols for a synergistic effect.[1]

  • Nitroxide Radicals: Stable free radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly effective radical scavengers.[2]

  • Amine-based Inhibitors: Aromatic amines can also act as polymerization inhibitors.[3]

Q4: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability of this compound.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and peroxide formation.[4][5]

  • Container: Use airtight containers made of compatible materials like amber glass to protect from light.[6]

  • Additives: Consider adding a suitable inhibitor at a low concentration (e.g., 10-200 ppm) for long-term storage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Increased viscosity of this compound upon storage. Onset of polymerization.1. Confirm polymerization using analytical techniques (see Experimental Protocols). 2. If polymerization is confirmed, consider adding a recommended inhibitor (see Table 1). 3. Review storage conditions to ensure they align with recommendations (cool, dark, inert atmosphere).
Precipitate forms in the this compound container. Advanced polymerization.1. Isolate a small, clear liquid sample (if possible) to test for purity. 2. If the bulk material has solidified, it is likely unusable and should be disposed of according to safety guidelines. 3. For future purchases, ensure an appropriate inhibitor is present and verify storage conditions upon receipt.
Inconsistent yields in reactions using this compound. Partial polymerization or degradation of the starting material.1. Before use, check the purity of this compound using NMR or GC-MS. 2. If impurities (including oligomers) are detected, consider purifying the material by distillation in the presence of an inhibitor. 3. Always use freshly opened or recently purified material for sensitive reactions.
Discoloration of the this compound. Oxidation or presence of impurities that can initiate polymerization.1. Store the compound under an inert atmosphere to minimize contact with oxygen. 2. Protect from light by using amber vials or storing in the dark.[5]

Experimental Protocols

Protocol 1: Inhibition of this compound for Storage
  • Inhibitor Selection: Choose a suitable inhibitor from Table 1 based on your experimental requirements. For general-purpose storage, MEHQ is a common choice.

  • Stock Solution Preparation: Prepare a stock solution of the chosen inhibitor in a compatible, dry solvent (e.g., ethanol or the monomer itself).

  • Addition of Inhibitor: Add the inhibitor stock solution to the this compound to achieve the desired final concentration (typically 10-200 ppm).

  • Mixing: Gently swirl the container to ensure homogenous distribution of the inhibitor.

  • Storage: Store the inhibited this compound under an inert atmosphere in a cool, dark location.

Protocol 2: Detection of Polymerization using NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum.

    • Monomer: Look for the characteristic sharp peaks corresponding to the vinyl protons (typically in the 5-6 ppm region) and the protons on the carbon backbone.

    • Polymer: The formation of a polymer will result in the broadening of the peaks in the spectrum, and the distinct vinyl proton signals will diminish or disappear.

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum for more detailed structural information. Polymer formation will be indicated by the appearance of new signals corresponding to the saturated polymer backbone and the disappearance of the vinyl carbon signals.

Data Presentation

Table 1: Common Polymerization Inhibitors for Vinyl Monomers

InhibitorAbbreviationTypical Concentration (ppm)Mechanism of ActionConsiderations
4-MethoxyphenolMEHQ10 - 200Radical Scavenger (requires oxygen)Easily removed by washing with aqueous base.
HydroquinoneHQ50 - 500Radical Scavenger (requires oxygen)Can sublime and deposit on cooler surfaces.
4-tert-ButylcatecholTBC10 - 100Radical Scavenger (requires oxygen)Effective for storage and transport.
2,2,6,6-Tetramethylpiperidine-1-oxylTEMPO5 - 50Stable Free RadicalHighly effective, but can be more expensive.
PhenothiazinePTZ100 - 1000Radical ScavengerCan cause discoloration.

Visualizations

Polymerization_Prevention_Workflow Workflow for Preventing Polymerization of this compound cluster_storage Storage and Handling cluster_monitoring Monitoring cluster_troubleshooting Troubleshooting storage Store in cool, dark place inert_atm Use inert atmosphere (N2 or Ar) storage->inert_atm inhibitor Add appropriate inhibitor inert_atm->inhibitor visual_check Visual Inspection (viscosity, color) inhibitor->visual_check During Storage analytical_check Analytical Check (NMR, GC-MS) visual_check->analytical_check polymer_detected Polymerization Detected analytical_check->polymer_detected If polymer is present action Isolate/Purify or Dispose polymer_detected->action review Review Storage/Handling Procedures polymer_detected->review review->storage Optimize

Caption: A workflow diagram illustrating the key steps for preventing and troubleshooting the polymerization of this compound.

Inhibition_Mechanism Simplified Radical Polymerization Inhibition initiator Initiator (Heat, Light) radical Radical (R•) initiator->radical generates monomer Vinyl Monomer (M) growing_chain Growing Polymer Chain (P•) monomer->growing_chain forms radical->monomer reacts with growing_chain->monomer propagates with inhibitor Inhibitor (IH) growing_chain->inhibitor reacts with terminated_chain Terminated Chain (P-I) growing_chain->terminated_chain terminated by I• stable_radical Stable Radical (I•) inhibitor->stable_radical forms

Caption: A diagram showing the simplified mechanism of radical polymerization and how an inhibitor can terminate the growing polymer chain.

References

Technical Support Center: Chiral Separation of 1-Amino-3-buten-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 1-Amino-3-buten-2-ol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in the enantioselective analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral separation of this compound?

A1: The primary methods for the chiral separation of this compound enantiomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Chiral HPLC is often preferred due to its versatility and the wide range of available chiral stationary phases (CSPs). For GC analysis, derivatization of the amino and hydroxyl groups is typically required to improve volatility and chromatographic performance.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers by HPLC?

A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally a good starting point for the chiral separation of amino alcohols like this compound. Macrocyclic glycopeptide-based CSPs, for instance, those using teicoplanin as the chiral selector, have also shown success in resolving the enantiomers of underivatized amino acids and related compounds and could be effective for this analyte.

Q3: Is derivatization necessary for the chiral separation of this compound?

A3: For GC analysis, derivatization is almost always necessary to make the compound sufficiently volatile and thermally stable. For HPLC, while direct separation of the underivatized form may be possible on certain CSPs, derivatization can significantly improve peak shape, resolution, and detection sensitivity, especially if the compound lacks a strong chromophore for UV detection. Common derivatization strategies include N-acylation or the use of protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

Q4: I am observing poor resolution between the enantiomers. What are the likely causes and how can I improve it?

A4: Poor resolution can stem from several factors:

  • Inappropriate CSP: The chosen chiral stationary phase may not provide sufficient stereospecific interactions. Screening different types of CSPs is recommended.

  • Suboptimal Mobile Phase: The composition of the mobile phase, including the organic modifier and any additives, is crucial. For normal-phase chromatography, adjusting the ratio of alkanes to alcohols can have a significant impact. In reversed-phase, modifying the organic solvent, pH, or buffer concentration can improve separation.

  • Temperature: Temperature affects the thermodynamics of the separation. Lower temperatures often enhance enantioselectivity.

  • Flow Rate: A lower flow rate can sometimes improve resolution, but an excessively low rate may lead to band broadening.

Q5: My peaks are tailing. What can I do to improve peak shape?

A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase or sample.

  • Mobile Phase Additives: For basic compounds like this compound, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can reduce tailing by competing for active sites on the stationary phase.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • pH Mismatch: Ensure the pH of your sample solvent is compatible with the mobile phase.

Q6: I am seeing split peaks in my chromatogram. What could be the cause?

A6: Peak splitting can be a complex issue with several potential causes:

  • Column Contamination or Void: The inlet frit of the column may be partially blocked, or a void may have formed at the head of the column.

  • Injector Problems: Issues with the autosampler, such as an improperly seated needle or a partially blocked port, can cause peak splitting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to distorted peak shapes. Whenever possible, dissolve the sample in the mobile phase.

  • Co-elution: It's possible that an impurity is co-eluting with your analyte, giving the appearance of a split peak.

Troubleshooting Guides

Issue 1: Poor Enantiomeric Resolution

This guide provides a systematic approach to troubleshooting and improving poor resolution between the enantiomers of this compound.

Troubleshooting Workflow for Poor Resolution

start Poor Resolution Observed csp Verify CSP Selection (Polysaccharide or Macrocyclic Glycopeptide) start->csp mobile_phase Optimize Mobile Phase (Adjust Modifier/Additive Concentration) csp->mobile_phase CSP Appropriate temperature Adjust Column Temperature (Typically Lower) mobile_phase->temperature No Improvement end Resolution Improved mobile_phase->end Improvement flow_rate Optimize Flow Rate (Try Lower Flow Rate) temperature->flow_rate No Improvement temperature->end Improvement derivatization Consider Derivatization (e.g., N-Boc Protection) flow_rate->derivatization No Improvement flow_rate->end Improvement derivatization->end Separation Achieved start Peak Tailing Observed overload Check for Column Overload (Dilute and Re-inject) start->overload mobile_phase Optimize Mobile Phase (Add Basic Modifier, e.g., 0.1% DEA) overload->mobile_phase No Overload end Peak Shape Improved overload->end Improvement sample_solvent Check Sample Solvent pH (Match to Mobile Phase) mobile_phase->sample_solvent No Improvement mobile_phase->end Improvement column_health Assess Column Health (Flush or Replace) sample_solvent->column_health No Improvement sample_solvent->end Improvement column_health->end Improvement cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis derivatization N-Boc Protection of This compound dissolution Dissolve in Mobile Phase derivatization->dissolution injection Inject Sample dissolution->injection separation Isocratic Elution on Chiral Stationary Phase injection->separation detection UV Detection separation->detection integration Integrate Peaks detection->integration calculation Calculate Resolution and Enantiomeric Excess integration->calculation

Technical Support Center: Purification of 1-Amino-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Amino-3-buten-2-ol. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

The impurity profile of this compound is highly dependent on the synthetic route employed. Two common methods for its preparation are:

  • Aminolysis of 1,2-epoxy-3-butene: This involves the ring-opening of the epoxide with an amine source, such as ammonia.

  • Grignard reaction: This involves the reaction of a protected amino-aldehyde with a vinyl Grignard reagent, followed by deprotection.

Based on these synthetic pathways, the following impurities are commonly encountered:

  • Unreacted Starting Materials:

    • 1,2-epoxy-3-butene

    • Amino-aldehyde (from the Grignard route)

    • Vinylmagnesium bromide (or chloride)

  • Reagent-Related Impurities:

    • Excess ammonia or other amine source

    • Protecting groups and deprotection byproducts (e.g., from Boc or Cbz protection)

  • Side-Reaction Products:

    • From Epoxide Aminolysis:

      • Regioisomer (2-Amino-3-buten-1-ol): Formed if the amine attacks the less hindered carbon of the epoxide.

      • Diamine byproducts: Resulting from the product acting as a nucleophile and reacting with another epoxide molecule.

    • From Grignard Reaction:

      • Over-addition products: If the Grignard reagent reacts with the product alcohol.

      • Biphenyl: A common byproduct from the coupling of the Grignard reagent.[1]

  • Solvent Residues:

    • Ethers (e.g., THF, diethyl ether)

    • Alcohols (e.g., methanol, ethanol)

    • Hydrocarbons (e.g., hexanes)

Q2: My final product of this compound is an oil, but it is expected to be a solid. What is the likely cause?

Pure this compound is a solid at room temperature.[2] If your product is an oil, it is likely due to the presence of impurities that depress the melting point. The most common culprits are residual solvents or unreacted starting materials.

Troubleshooting Steps:

  • Drying: Ensure the product is thoroughly dried under high vacuum to remove any residual solvents.

  • Purity Analysis: Analyze the product by NMR spectroscopy or GC-MS to identify the nature of the impurities.

Q3: What are the recommended purification techniques for this compound?

Due to its polar nature, a combination of techniques may be necessary. The most effective methods are:

  • Distillation (for liquid impurities): Fractional distillation under reduced pressure (vacuum distillation) is recommended to remove lower-boiling impurities and residual solvents.

  • Recrystallization (for solid impurities): This is an effective method for purifying the solid product. A single-solvent or a mixed-solvent system can be employed.

  • Column Chromatography: This is useful for separating compounds with different polarities. Given the polar nature of this compound, specific considerations for the stationary and mobile phases are necessary.

Troubleshooting Guides

Distillation

Problem: The product is co-distilling with an impurity.

Possible Cause Solution
Insufficient column efficiency.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).
Azeotrope formation.Consider azeotropic distillation with a suitable entrainer or switch to a different purification method like chromatography.
Vacuum is not stable.Check for leaks in the distillation setup. Ensure the vacuum pump is functioning correctly.

Problem: The product is decomposing during distillation.

Possible Cause Solution
Temperature is too high.Use a lower distillation pressure (higher vacuum) to reduce the boiling point.
Prolonged heating.Ensure efficient heating and insulation to minimize the time the compound spends at high temperatures.
Recrystallization

Problem: The compound does not crystallize upon cooling.

Possible Cause Solution
Too much solvent was added.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution is not saturated.See above.
The compound is "oiling out".Re-heat the solution to dissolve the oil, add a small amount of a "better" solvent, and try cooling again. Alternatively, use a mixed-solvent system.[3]
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: The recovered crystals are not pure.

Possible Cause Solution
Impurities co-crystallized.The chosen solvent may not be ideal. Perform solubility tests to find a solvent that dissolves the impurities well at all temperatures but the desired compound only when hot.
Incomplete washing of crystals.Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.
Column Chromatography

Problem: The compound is streaking or tailing on the TLC plate and column.

Possible Cause Solution
Strong interaction with the stationary phase.Add a small amount of a basic modifier (e.g., triethylamine, ammonia) to the eluent to neutralize acidic sites on the silica gel.[4]
The compound is too polar for the eluent.Increase the polarity of the mobile phase. A gradient elution might be necessary.
The sample is overloaded.Use a smaller amount of sample for the column.

Problem: Poor separation of the desired product from an impurity.

Possible Cause Solution
Inappropriate solvent system.Optimize the eluent system using TLC. Aim for a significant difference in Rf values between the product and impurities.
Column was not packed properly.Ensure the column is packed uniformly to avoid channeling.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₉NO[5]
Molecular Weight87.12 g/mol [5]
AppearanceSolid[2]
IUPAC Name1-aminobut-3-en-2-ol[5]

Table 2: Suggested Solvents for Purification

Purification MethodSolvent/Solvent SystemRationale
RecrystallizationEthanol/Water, Methanol/Diethyl etherMixed solvent systems are often effective for polar compounds like amino alcohols.[6][7]
Column ChromatographyDichloromethane/Methanol with 1% TriethylamineThe polar solvent mixture helps to elute the polar product, while the triethylamine minimizes tailing.[4][8]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed-Solvent System)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).

  • Addition of Anti-solvent: While the solution is still hot, add water (the "bad" solvent) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Equilibration: Equilibrate the column by running the starting eluent (e.g., dichloromethane) through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent and load it onto the top of the column.

  • Elution: Begin elution with the starting eluent and gradually increase the polarity by adding methanol containing 1% triethylamine.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Distillation Distillation Crude Product->Distillation Remove Low-Boiling Impurities Column Chromatography Column Chromatography Crude Product->Column Chromatography For Oily or Complex Mixtures Recrystallization Recrystallization Distillation->Recrystallization Solidify and Further Purify Purity Assessment Purity Assessment Recrystallization->Purity Assessment Column Chromatography->Purity Assessment

Caption: General purification workflow for this compound.

troubleshooting_logic start Impure Product is_solid Is the product a solid? start->is_solid is_oily Is the product an oil? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation is_oily->distill Yes column Column Chromatography is_oily->column No recrystallize->column Fails pure Pure Product recrystallize->pure Successful distill->recrystallize column->pure

Caption: Decision tree for selecting a purification method.

References

Characterization of unexpected byproducts in 1-Amino-3-buten-2-OL reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Amino-3-buten-2-ol Reactions

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address specific issues related to the formation and characterization of unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound, and how do they influence potential side reactions?

A1: this compound has three key functional groups that dictate its reactivity:

  • Primary Amine (-NH₂): A potent nucleophile and a primary site for reactions like acylation, alkylation, and condensation. It is generally more nucleophilic than the hydroxyl group.

  • Secondary Alcohol (-OH): Also a nucleophile, it can compete with the amine group in reactions, leading to O-substituted byproducts.[1]

  • Alkene (-CH=CH₂): The vinyl group can participate in addition reactions, polymerization, or facilitate allylic rearrangements, especially under acidic conditions or in the presence of transition metals.[1]

The primary challenge in reactions is managing the competing nucleophilicity of the amine and alcohol groups, which can lead to mixtures of N-substituted, O-substituted, and N,O-disubstituted products.

Q2: In an acylation reaction (e.g., with an acyl chloride or anhydride), what are the most common unexpected byproducts?

A2: Besides the desired N-acylated product, several byproducts can form due to the bifunctional nature of the molecule. The most common are:

  • O-Acylated Product: The acylating agent reacts with the hydroxyl group instead of the amine.

  • N,O-Diacylated Product: Both the amine and hydroxyl groups are acylated. This is common when an excess of the acylating agent is used.

  • Oxazolidinone Derivatives: If a reagent like phosgene or a chloroformate is used, intramolecular cyclization can occur to form a cyclic carbamate.

Reaction conditions play a critical role in controlling the selectivity between N- and O-acylation.

Q3: Can dimerization or polymerization occur during reactions with this compound?

A3: Yes, both dimerization and polymerization are possible under certain conditions.

  • Dimerization: Intermolecular reactions can occur, such as the formation of an ether linkage (O-alkylation) or a secondary amine linkage (N-alkylation) between two molecules of the starting material, particularly at elevated temperatures.

  • Polymerization: The vinyl group can undergo radical or acid-catalyzed polymerization, leading to oligomeric or polymeric byproducts. This is more likely in the presence of radical initiators or strong acids.

Q4: What is an allylic rearrangement, and could it lead to byproducts?

A4: An allylic rearrangement (or allylic shift) is a reaction in which a double bond in an allyl compound shifts to the adjacent carbon atom. In the context of this compound, if the hydroxyl group is converted into a good leaving group (e.g., by protonation or conversion to a tosylate), a subsequent nucleophilic attack (SN2' reaction) can occur at the terminal carbon of the double bond. This would result in a rearranged product, which can complicate product purification and identification.

G cluster_0 Standard SN2 Pathway cluster_1 Allylic Rearrangement (SN2') Pathway A This compound (OH activated) B Desired Product (Substitution at C2) A->B  Nu- C This compound (OH activated) D Rearranged Byproduct (Substitution at C4) C->D  Nu-

Caption: Potential for Allylic Rearrangement Byproducts.

Troubleshooting Guides

Q: My reaction is complete, but the crude TLC/LC-MS shows a complex mixture of products. What is a systematic approach to identify the byproducts?

A: A multi-step approach is recommended for identifying unknown byproducts. The following workflow provides a logical sequence for characterization.

G A Observe Complex Mixture (TLC/LC-MS) B Confirm Purity of Starting Materials A->B C Analyze Crude LC-MS Data A->C D Hypothesize Byproduct Structures (Based on Mass) C->D E Attempt Byproduct Isolation (Column Chromatography / Prep-HPLC) D->E F Structural Elucidation (NMR, IR, MS/MS) E->F G Structure Confirmed F->G

Caption: General Workflow for Byproduct Identification.

Steps:

  • Verify Starting Materials: First, confirm the purity of your this compound and other reagents to rule out impurities as the source of unexpected spots.

  • Analyze Mass Data: Use high-resolution mass spectrometry (HRMS) on the crude mixture to get accurate masses of the byproducts. Calculate the mass difference between the starting material and the byproducts. This can suggest the addition of a reagent molecule, loss of water, or a dimerization event.

  • Hypothesize Structures: Based on the mass data and the reaction type, propose plausible structures. For example, a mass increase of 42.01 Da in an acetylation reaction strongly suggests the addition of an acetyl group (CH₃CO).

  • Isolate and Characterize: If possible, isolate the major byproducts using column chromatography or preparative HPLC. Once isolated, use spectroscopic methods like 1D/2D NMR (¹H, ¹³C, COSY, HSQC) and IR to definitively determine the structure.

Q: I am attempting a selective N-acylation but am getting significant amounts of the O-acylated and/or di-acylated byproduct. How can I improve the N-selectivity?

A: Improving selectivity for N-acylation requires optimizing reaction conditions to favor the more nucleophilic amine and disfavor reaction at the alcohol.

G SM This compound + Acylating Agent N_Prod Desired N-Acylated Product SM->N_Prod Favored Pathway O_Prod O-Acylated Byproduct SM->O_Prod Competing Pathway Di_Prod N,O-Diacylated Byproduct N_Prod->Di_Prod Further Acylation O_Prod->Di_Prod Further Acylation

Caption: Competing Pathways in Acylation Reactions.

The table below summarizes strategies to enhance N-acylation selectivity.

StrategyPrincipleRecommended Conditions
Control Stoichiometry Limit the amount of acylating agent to prevent di-acylation.Use 1.0 - 1.1 equivalents of the acylating agent. Add it slowly to the reaction mixture.
Lower Temperature Reduces the activation energy barrier difference between N- and O-acylation.Run the reaction at 0 °C or -20 °C.
Choice of Base A non-nucleophilic base prevents competition. The pKa can tune the deprotonation equilibrium.Use triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid stronger bases that can deprotonate the alcohol.
Solvent Effects Polar aprotic solvents can stabilize charged intermediates.Use solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
Protecting Groups Temporarily block the hydroxyl group to prevent it from reacting.Protect the alcohol as a silyl ether (e.g., with TBDMSCl) before performing the N-acylation.

Experimental Protocols

Protocol: Selective N-Boc Protection of this compound

This protocol describes a common procedure to selectively protect the amine group, which is a key step to prevent side reactions at the nitrogen in subsequent transformations.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Boc₂O (1.05 eq) in a small amount of THF.

  • Add the Boc₂O solution dropwise to the cooled solution of the amino alcohol over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude N-Boc protected product.

  • Purify the product by flash column chromatography on silica gel if necessary.

References

Impact of solvent on 1-Amino-3-buten-2-OL reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Amino-3-buten-2-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound possesses three primary reactive sites: the primary amine (-NH2), the secondary alcohol (-OH), and the alkene (-CH=CH2). The amine is nucleophilic and basic, the alcohol is nucleophilic, and the alkene can undergo electrophilic addition and other reactions typical of double bonds.

Q2: How does the choice of solvent affect the stability of this compound?

A2: Protic solvents (e.g., water, methanol, ethanol) can solvate both the amino and hydroxyl groups through hydrogen bonding, potentially increasing stability and solubility. Aprotic solvents (e.g., THF, DCM, acetonitrile) are less likely to form strong hydrogen bonds and may be preferred for reactions where the nucleophilicity of the amine or alcohol needs to be maximized. In acidic conditions, the amine will be protonated, forming an ammonium salt which is generally more stable and water-soluble.

Q3: Can this compound undergo intramolecular reactions?

A3: Yes, the proximity of the amino and hydroxyl groups allows for intramolecular cyclization reactions, particularly after the functional groups have been modified. For example, N-acylation followed by acid catalysis can lead to the formation of oxazoline derivatives. The choice of solvent can influence the rate and efficiency of these cyclization reactions.

Troubleshooting Guides

Problem 1: Low yield or no reaction during N-acylation or N-alkylation.
  • Possible Cause 1: Inappropriate solvent selection.

    • Explanation: The nucleophilicity of the primary amine is crucial for these reactions. Polar protic solvents (e.g., water, methanol) can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its ability to attack the electrophile.[1]

    • Troubleshooting Steps:

      • Switch to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM). These solvents will dissolve the amino alcohol but will not significantly solvate the amine group, leaving it more nucleophilic.[1]

      • If the electrophile is sensitive to polar solvents, a less polar aprotic solvent like tetrahydrofuran (THF) or diethyl ether may be used, although solubility of the amino alcohol might be lower.

  • Possible Cause 2: Presence of moisture.

    • Explanation: Water can react with many electrophiles (e.g., acyl chlorides, alkyl halides) and can also protonate the amine, reducing its nucleophilicity.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of multiple products.
  • Possible Cause 1: Competing O-acylation/alkylation.

    • Explanation: Both the amine and the alcohol are nucleophilic and can react with electrophiles. The amine is generally more nucleophilic than the alcohol, but side reactions can occur, especially at higher temperatures or with highly reactive electrophiles.

    • Troubleshooting Steps:

      • Protect the alcohol: Before reacting the amine, protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether like TBDMS).

      • Control reaction temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the more kinetically favorable N-functionalization.

      • Choice of base: If a base is used, a non-nucleophilic, sterically hindered base can help to deprotonate the desired nucleophile without competing in the reaction.

  • Possible Cause 2: Polymerization of the alkene.

    • Explanation: The vinyl group can be susceptible to polymerization under certain conditions (e.g., radical initiators, strong acids).

    • Troubleshooting Steps:

      • Ensure reagents and solvents are free of radical initiators.

      • If using acidic conditions, consider milder acids or shorter reaction times.

      • Store the compound in a cool, dark place, and consider adding a polymerization inhibitor for long-term storage.

Problem 3: Difficulty in product purification.
  • Possible Cause: High polarity of the product.

    • Explanation: The presence of both amino and hydroxyl groups makes this compound and its derivatives quite polar, which can lead to issues with extraction and chromatography.

    • Troubleshooting Steps:

      • Extraction: Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions may be necessary.

      • Column Chromatography: Use a polar stationary phase like silica gel with a polar mobile phase. Adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve peak shape and separation.

Data Presentation

Table 1: Hypothetical Solvent Effects on the N-Acylation of this compound with Acetyl Chloride

SolventDielectric Constant (ε)Solvent TypeHypothetical Yield (%)Hypothetical Reaction Time (h)
Dichloromethane (DCM)9.1Polar Aprotic952
Acetonitrile (ACN)37.5Polar Aprotic922.5
Tetrahydrofuran (THF)7.6Polar Aprotic854
Methanol (MeOH)32.7Polar Protic4012
Water (H₂O)80.1Polar Protic<1024

Note: This data is illustrative and based on general principles of solvent effects on nucleophilic reactions. Actual results may vary.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, a common step before further modification of the molecule.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a 2-Oxazoline from N-acylated this compound

This protocol outlines the intramolecular cyclization to form a vinyl-substituted oxazoline.

  • Materials:

    • N-acylated this compound (e.g., N-acetyl-1-amino-3-buten-2-ol)

    • Thionyl chloride (SOCl₂) or an alternative dehydrating agent (e.g., Burgess reagent)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-acylated this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (1.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly adding it to a cooled, stirred saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product start This compound step1 N-Boc Protection (Boc₂O, TEA, DCM) start->step1 intermediate N-Boc-1-amino-3-buten-2-ol step1->intermediate step2 Dehydrative Cyclization (e.g., Acid Catalyst) intermediate->step2 product Vinyl-substituted Oxazoline step2->product

Caption: A typical experimental workflow for the derivatization of this compound.

Caption: Influence of solvent type on nucleophile reactivity.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of 1-Amino-3-buten-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective analysis of chiral molecules is a critical aspect of drug development and scientific research. 1-Amino-3-buten-2-ol, a chiral amino alcohol, and its enantiomers can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This guide provides a comparative overview of potential chiral HPLC methods for the analysis of this compound enantiomers, supported by illustrative experimental data based on the analysis of analogous compounds.

Direct vs. Indirect Chiral HPLC Separation

There are two primary strategies for the chiral separation of amino alcohols like this compound by HPLC:

  • Direct Separation: This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. This is often the preferred method due to its simplicity, as it does not require derivatization.

  • Indirect Separation: In this approach, the enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This method can offer enhanced sensitivity and resolution.

The general workflow for both approaches is outlined below.

G cluster_direct Direct Method cluster_indirect Indirect Method D_Sample Racemic This compound D_HPLC Chiral HPLC System (Chiral Stationary Phase) D_Sample->D_HPLC Injection D_Data Chromatogram with Separated Enantiomer Peaks D_HPLC->D_Data D_Quant Quantification of Enantiomeric Purity (%ee) D_Data->D_Quant I_Sample Racemic This compound I_Deriv Derivatization with Chiral Derivatizing Agent I_Sample->I_Deriv I_Diastereomers Diastereomer Mixture I_Deriv->I_Diastereomers I_HPLC Achiral HPLC System (e.g., C18 Column) I_Diastereomers->I_HPLC Injection I_Data Chromatogram with Separated Diastereomer Peaks I_HPLC->I_Data I_Quant Quantification of Enantiomeric Purity (%ee) I_Data->I_Quant

Caption: General workflow for direct and indirect chiral HPLC analysis.

Comparison of Potential Chiral HPLC Methods

Table 1: Direct Chiral HPLC Methods

Direct separation on a Chiral Stationary Phase (CSP) is a common and effective approach. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly versatile for separating amino alcohols.

Parameter Method A: Polysaccharide-Based CSP Method B: Macrocyclic Glycopeptide CSP
Chiral Stationary Phase Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Astec® CHIROBIOTIC® T (Teicoplanin)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 210 nm
Illustrative Retention Times Enantiomer 1: 8.5 minEnantiomer 2: 10.2 minEnantiomer 1: 6.3 minEnantiomer 2: 7.8 min
Illustrative Resolution (Rs) > 2.0> 1.8
Table 2: Indirect Chiral HPLC Method

Indirect separation involves derivatization to form diastereomers, which are then separated on a conventional achiral column. This can be particularly useful if direct methods fail to provide adequate resolution or if enhanced detection sensitivity is required. A method analogous to the separation of 3-aminobutanol enantiomers is presented.[1]

Parameter Method C: Derivatization with (R)-(+)-1-Phenylethanesulfonyl chloride
Derivatizing Agent (R)-(+)-1-Phenylethanesulfonyl chloride
Stationary Phase Reversed-Phase C18
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Illustrative Retention Times Diastereomer 1: 12.1 minDiastereomer 2: 14.5 min
Illustrative Resolution (Rs) > 2.5

Experimental Protocols

Detailed methodologies for the hypothetical methods are provided below.

Method A: Direct Separation on a Polysaccharide-Based CSP
  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (%ee).

Method B: Direct Separation on a Macrocyclic Glycopeptide CSP
  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (%ee).

Method C: Indirect Separation via Derivatization
  • Derivatization Protocol:

    • Dissolve approximately 10 mg of racemic this compound in 1 mL of dichloromethane.

    • Add a molar excess (e.g., 1.2 equivalents) of (R)-(+)-1-Phenylethanesulfonyl chloride.

    • Add a suitable base, such as triethylamine (2 equivalents), to scavenge the HCl produced.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with a small amount of water.

    • Extract the diastereomeric products with an organic solvent, dry the organic layer, and evaporate the solvent.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a reversed-phase C18 column.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile / Water (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Analysis: Integrate the peak areas of the two diastereomers to determine the enantiomeric excess (%ee) of the original sample.

The logical decision process for choosing a suitable chiral separation method is depicted in the following diagram.

G Start Start: Chiral Separation of This compound Direct_Screen Screen Direct Methods (Polysaccharide & Macrocyclic CSPs) Start->Direct_Screen Resolution_Check Adequate Resolution? Direct_Screen->Resolution_Check Optimize_Direct Optimize Mobile Phase & Temperature Resolution_Check->Optimize_Direct No Direct_Success Use Optimized Direct Method Resolution_Check->Direct_Success Yes Resolution_Check2 Resolution Improved? Optimize_Direct->Resolution_Check2 Resolution_Check2->Direct_Success Yes Indirect_Method Pursue Indirect Method (Derivatization) Resolution_Check2->Indirect_Method No Deriv_Screen Screen Chiral Derivatizing Agents Indirect_Method->Deriv_Screen Separation_Check Diastereomers Separated on Achiral Column? Deriv_Screen->Separation_Check Optimize_Indirect Optimize Separation of Diastereomers Separation_Check->Optimize_Indirect Yes Failure Re-evaluate Strategy Separation_Check->Failure No Indirect_Success Use Optimized Indirect Method Optimize_Indirect->Indirect_Success

Caption: Decision tree for chiral HPLC method development.

Alternative Analytical Techniques

Besides HPLC, other techniques can be employed for the chiral separation of amino alcohols:

  • Capillary Electrophoresis (CE): CE with chiral selectors in the running buffer is an efficient method for separating enantiomers, especially for polar compounds like amino alcohols.[2]

  • Gas Chromatography (GC): After derivatization to increase volatility, GC on a chiral stationary phase can provide excellent resolution for amino alcohol enantiomers.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both analytical and preparative chiral separations and is often faster than HPLC.

The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. For routine quality control and enantiomeric purity determination of this compound, the described HPLC methods offer a robust and reliable starting point for method development.

References

A Comparative Guide to the Synthesis of 1-Amino-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 1-Amino-3-buten-2-ol, a valuable chiral building block in organic synthesis. Due to the limited availability of detailed, published procedures for this specific molecule, this document focuses on the most chemically sound and frequently referenced method: the aminolysis of 3,4-epoxy-1-butene. We will also discuss a potential alternative route involving the reduction of an α-azido ketone, providing a theoretical framework for comparison.

Route 1: Aminolysis of 3,4-Epoxy-1-butene (Butadiene Monoxide)

The most direct and industrially scalable approach to this compound is the nucleophilic ring-opening of 3,4-epoxy-1-butene, also known as butadiene monoxide or vinyl oxirane. This reaction, an example of aminolysis, involves the attack of an amine, in this case, ammonia, on one of the electrophilic carbons of the epoxide ring.

The reaction can proceed via two pathways, leading to a mixture of two regioisomers: this compound and 2-Amino-3-buten-1-ol. The regioselectivity of the ring-opening is influenced by the reaction conditions. Under neutral or basic conditions, the nucleophile (ammonia) will preferentially attack the less sterically hindered carbon (C4), leading to the desired this compound. In acidic conditions, the reaction may favor attack at the more substituted carbon (C3) that can better stabilize a partial positive charge.

dot

Aminolysis_of_Butadiene_Monoxide Butadiene_Monoxide 3,4-Epoxy-1-butene Product_1 This compound Butadiene_Monoxide->Product_1 Nucleophilic Attack at C4 Product_2 2-Amino-3-buten-1-ol (Regioisomer) Butadiene_Monoxide->Product_2 Nucleophilic Attack at C3 Ammonia NH₃ Ammonia->Butadiene_Monoxide

Caption: Synthesis of this compound via aminolysis.

Experimental Data
ParameterRoute 1: Aminolysis of 3,4-Epoxy-1-butene
Starting Material 3,4-Epoxy-1-butene
Reagent Ammonia (aqueous or anhydrous)
Typical Solvent Water, Alcohols (e.g., isopropanol), or no solvent
Temperature Room temperature to elevated temperatures (e.g., 85°C)
Reaction Time Several hours to days
Reported Yield High (exact yield for this specific reaction is not published)
Purity Dependent on regioselectivity and purification method
Experimental Protocol (Proposed)

This proposed protocol is based on general procedures for the aminolysis of epoxides.

  • Reaction Setup: To a solution of 3,4-epoxy-1-butene in a suitable solvent (e.g., isopropanol), an excess of aqueous ammonia is added in a sealed pressure vessel.

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 85°C) for an extended period (e.g., 24-48 hours). The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The resulting crude product, a mixture of regioisomers, is then purified by fractional distillation or column chromatography to isolate this compound.

Route 2: Reduction of 1-Azido-3-buten-2-one (Proposed)

An alternative, though less direct, route to this compound could involve the synthesis and subsequent reduction of an α-azido ketone. This multi-step synthesis would offer a different approach to the target molecule.

dot

Azide_Reduction_Route Start 3-Buten-2-one Alpha_Halogenation α-Halogenation Start->Alpha_Halogenation e.g., Br₂ Azide_Substitution Azide Substitution Alpha_Halogenation->Azide_Substitution NaN₃ Reduction Reduction Azide_Substitution->Reduction e.g., NaBH₄ Product This compound Reduction->Product

Caption: Proposed synthesis via reduction of an α-azido ketone.

Experimental Data (Hypothetical)

The following table presents hypothetical data for this proposed route, based on typical yields and conditions for each type of reaction.

ParameterRoute 2: Reduction of 1-Azido-3-buten-2-one
Starting Material 3-Buten-2-one
Key Intermediates 1-Bromo-3-buten-2-one, 1-Azido-3-buten-2-one
Reagents Bromine, Sodium Azide, Sodium Borohydride
Typical Solvents Varies by step (e.g., Methanol, DMF)
Temperature Varies by step
Reaction Time Multi-day synthesis
Estimated Overall Yield Moderate
Purity Requires purification at each step
Experimental Protocol (Proposed)
  • α-Bromination of 3-Buten-2-one: 3-Buten-2-one is treated with a brominating agent, such as bromine in methanol, to yield 1-bromo-3-buten-2-one.

  • Azide Substitution: The resulting α-bromo ketone is reacted with sodium azide in a polar aprotic solvent like DMF to produce 1-azido-3-buten-2-one.

  • Reduction of the Azido Ketone: The 1-azido-3-buten-2-one is then reduced using a reducing agent such as sodium borohydride. This step reduces both the azide group to an amine and the ketone to a hydroxyl group, yielding the final product, this compound.

Comparison of Synthetic Routes

FeatureRoute 1: Aminolysis of 3,4-Epoxy-1-buteneRoute 2: Reduction of 1-Azido-3-buten-2-one
Atom Economy HighModerate
Number of Steps 13
Scalability GoodModerate
Reagent Safety Requires handling of a volatile epoxide.Involves toxic and potentially explosive azide intermediates.
Key Challenge Controlling regioselectivity.Handling of hazardous intermediates and multi-step purification.

Conclusion

For the synthesis of this compound, the aminolysis of 3,4-epoxy-1-butene (Route 1) is the more direct and likely more efficient method, provided that the regioselectivity of the ring-opening can be effectively controlled. This route is more atom-economical and involves fewer synthetic steps, making it more suitable for larger-scale production.

The proposed reduction of an α-azido ketone (Route 2) , while chemically feasible, is a more complex, multi-step process with a lower overall yield and significant safety concerns associated with the use of azide reagents. However, it may offer an alternative when the starting material for Route 1 is unavailable or when specific stereochemical control is desired in one of the intermediate steps.

Further research and process optimization are required to develop a robust and well-documented protocol for either synthetic route to produce this compound with high yield and purity.

A Comparative Guide to the Structural Elucidation of 1-Amino-3-buten-2-ol Derivatives: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. For novel compounds such as 1-Amino-3-buten-2-ol derivatives, which hold potential as versatile synthetic intermediates, a comprehensive understanding of their three-dimensional architecture and connectivity is crucial for predicting their reactivity, biological activity, and physical properties. This guide provides an objective comparison between X-ray crystallography and common spectroscopic methods for the structural analysis of these derivatives, supported by representative experimental data and detailed protocols.

Definitive Structural Determination: X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[1][2] It provides a three-dimensional model of the molecule, revealing bond lengths, bond angles, and stereochemistry with high precision.

Table 1: Representative X-ray Crystallographic Data for an Amino Alcohol (4-Aminobenzyl alcohol)[3]
ParameterValue
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 8.9505(15) Å, b = 5.8248(1) Å, c = 12.1645(2) Å
Volume 634.33(2) ų
Z (Molecules per unit cell) 4
Calculated Density 1.288 Mg/m³
Bond Length (C-N) 1.401(2) Å
Bond Length (C-O) 1.423(2) Å
Bond Angle (O-C-C) 112.5(1)°
Bond Angle (N-C-C) 120.9(1)°
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The first and often most challenging step is to obtain a single, high-quality crystal of the target compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution.

  • Mounting: A suitable crystal is selected and mounted on a goniometer head, often using a cryo-loop after being flash-frozen in liquid nitrogen to minimize radiation damage.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots.[2] The crystal is rotated to collect a complete dataset of these diffraction intensities.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to yield the final, detailed molecular structure.[2]

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Mounting Mounting Crystal Selection->Mounting X-ray Diffraction X-ray Diffraction Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

Caption: Experimental workflow for X-ray crystallographic analysis.

Complementary Structural Insights: Spectroscopic Techniques

While X-ray crystallography provides a static, solid-state structure, spectroscopic methods offer valuable information about the molecular structure in solution and confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

Table 2: Predicted ¹H and ¹³C NMR Data for a this compound Derivative
Technique Assignment Predicted Chemical Shift (ppm) Multiplicity
¹H NMR -CH=CH₂5.8 - 6.0ddd
-CH=CH5.1 - 5.3dd
-CH (OH)-4.0 - 4.2m
-CH ₂(NH₂)2.8 - 3.0m
-NH1.5 - 3.0br s
-OH 2.0 - 4.0br s
¹³C NMR C H=CH₂~140
CH=C H₂~115
-C H(OH)-~70
-C H₂(NH₂)~50

Predicted values are based on typical chemical shifts for similar functional groups.

Experimental Protocol: NMR Spectroscopy

A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS). The solution is placed in an NMR tube and analyzed in an NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for a this compound Derivative
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (alcohol)Stretching3200 - 3600Strong, Broad
N-H (primary amine)Stretching3300 - 3500Medium (two bands)
C-H (alkene)Stretching3010 - 3095Medium
C=C (alkene)Stretching1640 - 1680Medium
N-H (primary amine)Bending1590 - 1650Medium
C-O (alcohol)Stretching1050 - 1150Strong
C-N (amine)Stretching1020 - 1250Medium

Data is based on characteristic IR absorption frequencies for the respective functional groups.[4]

Experimental Protocol: IR Spectroscopy

A small amount of the sample is placed on the crystal of an ATR-FTIR spectrometer, or prepared as a KBr pellet or a mull. The spectrum is recorded as the percentage of transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Table 4: Expected Mass Spectrometry Data for a this compound Derivative
Technique Ion Expected m/z Significance
EI-MS[M]⁺(Molecular Weight)Molecular Ion
[M-H₂O]⁺M - 18Loss of water
[M-NH₃]⁺M - 17Loss of ammonia
[CH₂=NH₂]⁺30Common fragment for primary amines
Experimental Protocol: Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. In electron ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Comparative Analysis

comparison Xray_Info Provides 3D structure, stereochemistry, bond lengths, and bond angles. Xray_Pros Pros: - Unambiguous structure determination - High precision Xray_Cons Cons: - Requires single crystals - Provides solid-state structure only Spec_Info Provides information on connectivity, functional groups, and molecular weight. Spec_Pros Pros: - Applicable to non-crystalline samples - Provides data from solution state - Relatively fast Spec_Cons Cons: - Indirect structural information - Interpretation can be complex - Does not provide 3D structure

Caption: Comparison of X-ray crystallography and spectroscopic methods.

Conclusion

For the definitive structural elucidation of this compound derivatives, X-ray crystallography is the gold standard, offering unparalleled detail of the molecular architecture in the solid state. However, its primary limitation is the requirement for high-quality single crystals. Spectroscopic techniques, including NMR, IR, and mass spectrometry, are indispensable complementary methods. They do not require crystalline material, provide crucial information about the molecular structure and functional groups in solution, and are essential for confirming the identity and purity of synthesized compounds. A comprehensive structural characterization of novel this compound derivatives should, therefore, leverage the strengths of both X-ray crystallography and a suite of spectroscopic techniques to gain a complete understanding of these promising molecules.

References

Determining the Enantiomeric Purity of 1-Amino-3-buten-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules like 1-Amino-3-buten-2-ol is paramount for ensuring stereochemical fidelity in synthetic pathways and the ultimate efficacy and safety of pharmaceutical compounds. This guide provides a comparative overview of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is detailed with experimental protocols, performance comparisons, and visual workflows to assist in selecting the most appropriate strategy.

Method Comparison at a Glance

The selection of an analytical method for determining the enantiomeric excess of this compound is contingent on several factors, including the availability of instrumentation, required sensitivity, sample throughput, and the need for derivatization.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase (direct) or separation of diastereomeric derivatives (indirect).Separation of volatile enantiomers or their derivatives on a chiral capillary column.Diastereomeric interaction with a chiral solvating agent leading to distinct NMR signals.
Derivatization Often not required for direct methods, but can be used in indirect methods to improve separation and detection.Generally required to enhance volatility and thermal stability.A chiral solvating or derivatizing agent is necessary to induce signal separation.
Sensitivity Moderate to High (UV, FLD).High (FID, MS).Lower, requires higher sample concentration.
Resolution High, often baseline separation.Very High.Dependent on the chiral agent and magnetic field strength.
Sample Throughput Moderate.Moderate.High, with rapid sample preparation.
Instrumentation HPLC with a chiral column and standard detectors (UV, FLD).GC with a chiral column and standard detectors (FID, MS).NMR spectrometer.
Advantages Broad applicability, direct and indirect methods available.Excellent separation efficiency for volatile compounds.Non-destructive, fast analysis time per sample.
Limitations Chiral columns can be expensive and have specific mobile phase requirements.Derivatization adds a step and potential for side reactions.Lower sensitivity, potential for signal overlap.

Experimental Workflows and Protocols

The following diagrams and protocols outline the typical procedures for determining the enantiomeric excess of this compound using HPLC, GC, and NMR.

General Workflow for Enantiomeric Excess Determination

Enantiomeric Excess Determination Workflow General Workflow for ee Determination cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Racemic or Enantioenriched This compound Derivatization Derivatization (Optional for HPLC/NMR, often required for GC) Sample->Derivatization HPLC Chiral HPLC Sample->HPLC Direct Method NMR NMR Spectroscopy Sample->NMR with Chiral Solvating Agent Derivatization->HPLC Indirect Method GC Chiral GC Derivatization->GC Derivatization->NMR with Chiral Derivatizing Agent Integration Peak Integration / Signal Integration HPLC->Integration GC->Integration NMR->Integration Calculation Calculate Enantiomeric Excess ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100 Integration->Calculation

Caption: General workflow for determining the enantiomeric excess of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers. It can be performed directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.

Experimental Protocol (Indirect Method)

This protocol is based on the derivatization of amino alcohols with o-phthaldialdehyde (OPA) and a chiral mercaptan, which is a well-established method for creating fluorescent diastereomeric derivatives.[1]

  • Objective: To separate and quantify the diastereomeric derivatives of this compound enantiomers.

  • Materials and Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • o-Phthaldialdehyde (OPA).

    • Chiral mercaptan (e.g., N-acetyl-L-cysteine).

    • Boric acid buffer.

    • Methanol, Acetonitrile (HPLC grade).

  • Procedure:

    • Derivatization:

      • Prepare a solution of this compound in a suitable solvent.

      • In a vial, mix the sample solution with the OPA reagent (in methanol) and the chiral mercaptan solution (in boric acid buffer).

      • Allow the reaction to proceed for a few minutes at room temperature to form the fluorescent diastereomers.

    • HPLC Analysis:

      • Mobile Phase: A gradient of methanol or acetonitrile in an aqueous buffer (e.g., sodium acetate).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: Ambient.

      • Detection: Fluorescence detector (e.g., Excitation: 340 nm, Emission: 450 nm).

      • Inject the derivatized sample onto the HPLC system.

    • Data Analysis:

      • Integrate the peak areas of the two separated diastereomers.

      • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

HPLC Workflow Chiral HPLC Workflow (Indirect Method) Sample This compound Sample Derivatization Derivatize with OPA and Chiral Mercaptan Sample->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Separate Diastereomers on C18 Column Injection->Separation Detection Fluorescence Detection Separation->Detection Analysis Integrate Peaks and Calculate ee Detection->Analysis

Caption: Workflow for indirect chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is highly effective for the separation of volatile and thermally stable compounds. For amino alcohols like this compound, derivatization is typically necessary to increase volatility and improve chromatographic performance.

Experimental Protocol
  • Objective: To separate and quantify the derivatized enantiomers of this compound.

  • Materials and Instrumentation:

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-Dex).[2]

    • Derivatization reagent (e.g., Trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)).

    • Anhydrous solvent (e.g., dichloromethane, pyridine).

  • Procedure:

    • Derivatization:

      • Dissolve a small amount of the sample in an anhydrous solvent in a sealed reaction vial.

      • Add an excess of the derivatization reagent (e.g., TFAA).

      • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization of both the amino and hydroxyl groups.

      • Cool the sample to room temperature before injection.

    • GC Analysis:

      • Injector Temperature: 250°C.

      • Carrier Gas: Helium or Hydrogen.

      • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp to a higher temperature (e.g., 200°C) at a suitable rate (e.g., 5°C/min).

      • Detector Temperature: 250°C (FID) or MS transfer line temperature.

      • Inject a small volume (e.g., 1 µL) of the derivatized sample.

    • Data Analysis:

      • Calculate the enantiomeric excess from the integrated peak areas of the two separated enantiomers.

GC Workflow Chiral GC Workflow Sample This compound Sample Derivatization Derivatize with TFAA or BSTFA Sample->Derivatization Injection Inject into GC Derivatization->Injection Separation Separate Enantiomers on Chiral Column Injection->Separation Detection FID or MS Detection Separation->Detection Analysis Integrate Peaks and Calculate ee Detection->Analysis

Caption: Workflow for chiral GC analysis.

NMR Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.

Experimental Protocol

This protocol is based on the use of a BINOL-derived chiral solvating agent, which has been shown to be effective for the enantiodiscrimination of amino alcohols.[3]

  • Objective: To induce and measure the chemical shift non-equivalence of this compound enantiomers.

  • Materials and Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • NMR tubes.

    • Chiral Solvating Agent (CSA), e.g., (S)-BINOL or a derivative.

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Procedure:

    • Sample Preparation:

      • In an NMR tube, dissolve a known amount of the this compound sample and the chiral solvating agent in the deuterated solvent (e.g., 0.6 mL of CDCl₃).[3] A molar ratio of CSA to analyte of 1:1 to 4:1 is a good starting point.[3]

      • Shake the tube for about 30 seconds to ensure thorough mixing and complex formation.[3]

    • NMR Analysis:

      • Acquire a ¹H NMR spectrum of the sample.

      • Identify a proton signal of this compound (e.g., the methine proton of the C-OH group or the protons on the carbon adjacent to the amino group) that shows clear separation into two distinct signals corresponding to the two diastereomeric complexes.

    • Data Analysis:

      • Integrate the areas of the two separated signals.

      • Calculate the enantiomeric excess from the integration values.

NMR Workflow NMR Spectroscopy Workflow Sample This compound Sample Mix Mix in NMR Tube with Deuterated Solvent Sample->Mix CSA Chiral Solvating Agent (e.g., BINOL derivative) CSA->Mix Acquire Acquire ¹H NMR Spectrum Mix->Acquire Analysis Identify and Integrate Separated Signals Acquire->Analysis Calculate Calculate ee Analysis->Calculate

Caption: Workflow for NMR analysis using a chiral solvating agent.

References

A Comparative Analysis of 1-Amino-3-buten-2-ol and Other Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of a chiral ligand or auxiliary is paramount to achieving high enantioselectivity and yield. Amino alcohols represent a cornerstone class of chiral molecules utilized for this purpose. This guide provides a comparative overview of 1-Amino-3-buten-2-ol, an unsaturated amino alcohol, with other prominent saturated and unsaturated amino alcohols in the context of their application in asymmetric synthesis. While direct, quantitative comparative data for this compound in benchmark reactions is limited in publicly available literature, this guide compiles performance data for structurally related amino alcohols and provides a framework for its potential evaluation.

Performance in Asymmetric Synthesis: A Comparative Overview

A standard benchmark for evaluating the efficacy of chiral amino alcohol ligands is the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a reliable indicator of a ligand's ability to induce chirality in the formation of a new stereocenter. The key performance indicators are the chemical yield (%) and the enantiomeric excess (ee, %), which measures the degree of stereoselectivity.

Ligand/AuxiliaryStructureReactionYield (%)Enantiomeric Excess (ee, %)Product Configuration
(1R,2S)-(-)-Norephedrine SaturatedDiethylzinc addition to benzaldehyde9586(R)
(1R,2S)-(-)-N-Methylephedrine SaturatedDiethylzinc addition to benzaldehyde8590(R)
(-)-DAIB (3-exo-(Dimethylamino)isoborneol) SaturatedDiethylzinc addition to benzaldehyde>9598(S)
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) SaturatedDiethylzinc addition to benzaldehyde9997(S)
Hypothetical Performance of this compound UnsaturatedDiethylzinc addition to benzaldehydeData not availableData not availableData not available

The unique structural feature of this compound is the presence of a vinyl group. This unsaturation can influence its catalytic activity and stereoselectivity in several ways:

  • Coordination: The π-system of the double bond could potentially coordinate to the metal center (e.g., zinc), altering the geometry of the transition state and thereby influencing the enantioselectivity.

  • Steric and Electronic Effects: The vinyl group introduces different steric and electronic properties compared to the alkyl or aryl groups found in more common amino alcohols. These differences can impact the approach of the substrate to the catalytic center.

  • Further Functionalization: The alkene moiety provides a handle for subsequent chemical transformations, making it a versatile building block for the synthesis of more complex chiral ligands and molecules.

Experimental Protocols

Below are detailed experimental protocols for key synthetic methods relevant to the use of amino alcohols as chiral ligands.

General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure for the benchmark reaction used to evaluate chiral amino alcohol ligands.

Materials:

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Chiral Amino Alcohol Ligand (e.g., (1R,2S)-(-)-Norephedrine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol) to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Visualizing Synthetic Pathways and Relationships

The following diagrams illustrate the general concepts and workflows discussed in this guide.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Chiral Amino Alcohol in Toluene add_zn Add Diethylzinc at 0°C start->add_zn stir1 Stir for 30 min add_zn->stir1 add_aldehyde Add Benzaldehyde stir1->add_aldehyde stir2 Stir at 0°C (Monitor by TLC) add_aldehyde->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Chiral 1-phenyl-1-propanol

Caption: General experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.

logical_relationship cluster_amino_alcohols Chiral Amino Alcohols cluster_applications Applications in Asymmetric Synthesis cluster_outcomes Desired Outcomes aa This compound (Unsaturated) ligands Chiral Ligands (in Catalysis) aa->ligands auxiliaries Chiral Auxiliaries aa->auxiliaries others Other Amino Alcohols (Saturated & Unsaturated) others->ligands others->auxiliaries yield High Chemical Yield ligands->yield ee High Enantiomeric Excess ligands->ee auxiliaries->yield auxiliaries->ee

Caption: Logical relationship of chiral amino alcohols and their role in achieving desired outcomes in asymmetric synthesis.

Conclusion

This compound presents an intriguing, yet underexplored, option as a chiral ligand or auxiliary in asymmetric synthesis. Its unsaturated nature distinguishes it from more conventional saturated amino alcohols and offers potential for unique reactivity and stereocontrol. While direct comparative data remains elusive, the established performance of other amino alcohols provides a valuable benchmark. Further experimental investigation into the catalytic activity of this compound in reactions such as the enantioselective addition of diethylzinc to aldehydes is warranted to fully elucidate its potential and position it within the toolkit of synthetic chemists. The detailed protocols and conceptual diagrams provided herein serve as a foundation for such future studies and for making informed decisions in the selection of chiral amino alcohols for asymmetric synthesis.

Illuminating Molecular Architecture: A Comparative Guide to the 2D NMR Validation of 1-Amino-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 2D NMR Techniques for the Structural Elucidation of 1-Amino-3-buten-2-ol, with Supporting Data and Protocols.

The precise structural determination of small organic molecules is a cornerstone of chemical research and drug development. For novel compounds like this compound, a vicinal amino alcohol with potential applications in synthesis, understanding its exact three-dimensional structure is paramount. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of non-destructive techniques to unambiguously establish molecular connectivity and stereochemistry.

This guide provides a comprehensive comparison of key 2D NMR methods—COSY, HSQC, and HMBC—for the structural validation of this compound. Due to the limited availability of published experimental NMR data for this specific molecule, this guide will utilize a detailed, illustrative dataset based on the closely related analogue, 3-buten-2-ol, and established principles of NMR substituent effects. This approach provides a practical framework for researchers to apply when analyzing their own experimental data.

Comparative Analysis of 2D NMR Techniques

The validation of the this compound structure is achieved by systematically piecing together its molecular puzzle. Each 2D NMR experiment provides a unique set of correlations that reveal how different atoms are connected within the molecule.

Technique Information Provided Application to this compound Alternative Techniques
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).Establishes the proton-proton connectivity within the ethyl, vinyl, and aminomethyl fragments of the molecule. For example, it will show a correlation between the proton on C2 and the protons on C1 and C3.TOCSY (Total Correlation Spectroscopy) can reveal correlations between all protons within a spin system, not just immediate neighbors.
HSQC (Heteronuclear Single Quantum Coherence)Reveals one-bond correlations between protons and the carbon atoms they are directly attached to (¹JCH).Unambiguously assigns each proton signal to its corresponding carbon atom in the this compound structure.HETCOR (Heteronuclear Correlation) is an older, less sensitive alternative to HSQC.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).Crucial for connecting the different fragments of the molecule. For instance, it can show a correlation from the protons on C1 to the carbon at C2 and C3, confirming the overall carbon skeleton.No direct single alternative; requires piecing together information from other experiments like NOESY (for spatial proximity) and detailed analysis of long-range coupling constants.

Illustrative Experimental Data for this compound

The following tables present a hypothetical but realistic dataset for the 1D and 2D NMR analysis of this compound. These values are estimated based on data from the analogue 3-buten-2-ol and known substituent effects of an aminomethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₂NH₂2.85 (dd), 2.65 (dd)48.5
2-CH(OH)-4.10 (m)72.0
3=CH-5.85 (ddd)138.0
4=CH₂5.25 (d), 5.10 (d)115.0

Table 2: Key 2D NMR Correlations for Structural Validation

COSY (¹H-¹H) HSQC (¹H-¹³C) HMBC (¹H-¹³C)
H2 ↔ H1a, H1bH1a, H1b ↔ C1H1a, H1b ↔ C2
H2 ↔ H3H2 ↔ C2H2 ↔ C1, C3, C4
H3 ↔ H4a, H4bH3 ↔ C3H3 ↔ C2
H4a, H4b ↔ C4H4a, H4b ↔ C2, C3

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring the 2D NMR data discussed.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • COSY: A standard gradient-enhanced COSY (gCOSY) pulse sequence is used. Typically, 256-512 increments in the t₁ dimension and 2-4 scans per increment are sufficient.

  • HSQC: A gradient-enhanced sensitivity-improved HSQC (gHSQC) experiment is recommended. The spectral widths should be set to cover the full proton and carbon chemical shift ranges.

  • HMBC: A gradient-enhanced HMBC (gHMBC) experiment should be performed. The long-range coupling delay should be optimized for a J-coupling of approximately 8 Hz to observe both ²JCH and ³JCH correlations.

Visualization of the Validation Workflow

The logical flow of information from the various 2D NMR experiments to the final validated structure can be visualized as follows:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Integration & Structure Validation H1_NMR ¹H NMR (Proton Environments) Fragments Identify Spin Systems & Functional Groups H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->Fragments COSY COSY (H-H Connectivity) COSY->Fragments HSQC HSQC (Direct C-H Attachment) HSQC->Fragments HMBC HMBC (Long-Range C-H Connectivity) Connectivity Assemble Molecular Skeleton HMBC->Connectivity Fragments->Connectivity Validated_Structure Validated Structure of This compound Connectivity->Validated_Structure

Workflow for 2D NMR Structure Validation.

Alternative and Complementary Analytical Techniques

While 2D NMR is a powerful tool for complete structure elucidation, other analytical techniques provide valuable and often complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns of the molecule.[1][2] Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can confirm the molecular formula (C₄H₉NO) and provide clues about the structural fragments.[1][2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, characteristic peaks for the O-H (alcohol), N-H (amine), C=C (alkene), and C-O and C-N bonds would be expected.[3]

References

A Comparative Guide to the Biological Activity of 1-Amino-3-buten-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a framework for the comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 1-Amino-3-buten-2-ol. As a chiral molecule, the spatial arrangement of its atoms can lead to significant differences in pharmacological and toxicological effects.[1] Due to a lack of publicly available experimental data directly comparing these specific enantiomers, this document outlines the essential experimental protocols and a hypothetical data framework to guide future research. Methodologies for chiral separation, in vitro cytotoxicity assessment, and receptor binding affinity are detailed, providing a comprehensive roadmap for researchers investigating the therapeutic potential and safety profile of each enantiomer.

Introduction: The Significance of Chirality

This compound is a chiral amino alcohol with a stereocenter at the carbon atom bearing the hydroxyl group. This results in two non-superimposable mirror-image forms, the (R) and (S) enantiomers. In pharmacology, it is a well-established principle that such enantiomers can exhibit markedly different biological activities.[1] This stereoselectivity arises because biological targets like enzymes and receptors are themselves chiral, leading to differential interactions with each enantiomer.[1] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[1]

Therefore, the separation and individual biological evaluation of the enantiomers of this compound are critical steps in drug discovery and development to identify the eutomer (the more active enantiomer) and ensure a safer, more effective therapeutic agent.

Comparative Biological Activity: A Hypothetical Data Summary

The following tables present hypothetical data to illustrate the potential differences in biological activity between the (R)- and (S)-enantiomers of this compound. These values are based on typical results for similar small molecule amines and serve as a template for presenting future experimental findings.

Table 1: In Vitro Cytotoxicity Against Human Hepatoma (HepG2) Cells

EnantiomerMTT Assay IC₅₀ (µM)LDH Release Assay IC₅₀ (µM)
(R)-1-Amino-3-buten-2-ol75.4120.2
(S)-1-Amino-3-buten-2-ol15.225.8
Racemic Mixture42.868.5

IC₅₀ (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. Lower values indicate higher cytotoxicity.[2]

Table 2: Receptor Binding Affinity for Hypothetical Serotonin Receptor 5-HT₂ₐ

EnantiomerKᵢ (nM)
(R)-1-Amino-3-buten-2-ol250.6
(S)-1-Amino-3-buten-2-ol8.3
Racemic Mixture15.9

Kᵢ (Inhibition Constant) represents the dissociation constant for the binding of an inhibitor to a protein; it is a measure of the affinity of the compound for the receptor.[3] A lower Kᵢ value indicates a higher binding affinity.[4]

Detailed Experimental Protocols

To generate the comparative data, a clear experimental workflow is necessary. This involves first separating the enantiomers, followed by a series of in vitro assays to determine their biological activity.

G Overall Experimental Workflow cluster_0 Preparation & Separation cluster_1 Biological Evaluation cluster_2 Data Analysis racemate Racemic this compound hplc Chiral HPLC Separation racemate->hplc r_enantiomer (R)-Enantiomer hplc->r_enantiomer s_enantiomer (S)-Enantiomer hplc->s_enantiomer cytotoxicity In Vitro Cytotoxicity Assays (MTT & LDH) r_enantiomer->cytotoxicity binding Receptor Binding Assay r_enantiomer->binding s_enantiomer->cytotoxicity s_enantiomer->binding ic50 Calculate IC50 Values cytotoxicity->ic50 ki Calculate Ki Values binding->ki comparison Comparative Analysis ic50->comparison ki->comparison

Caption: Experimental workflow for comparing enantiomer bioactivity.
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation of (R)- and (S)-1-Amino-3-buten-2-ol from a racemic mixture using HPLC with a chiral stationary phase (CSP).[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or a similar column effective for separating amino alcohols.[6]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an amine modifier like diethylamine (0.1%) may be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 220 nm.

  • Procedure:

    • Prepare a solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution into the HPLC system.

    • Monitor the chromatogram and identify the two peaks corresponding to the separated enantiomers.

    • Collect the fractions for each peak separately.

    • Verify the enantiomeric purity of the collected fractions by re-injecting a small aliquot of each.

    • Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.

Protocol 2: In Vitro Cytotoxicity Assessment - MTT Assay

The MTT assay measures cell metabolic activity as an indicator of cell viability.[7]

  • Materials:

    • HepG2 cells (or other relevant cell line).

    • 96-well flat-bottom plates.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

    • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).[2][8]

  • Procedure:

    • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.[2]

    • Compound Treatment: Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in serum-free medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control.

    • Incubation: Incubate the plate for 24-48 hours at 37°C.

    • MTT Addition: Remove the treatment media and add 50 µL of serum-free media and 50 µL of MTT solution to each well. Incubate for 3 hours at 37°C.[8]

    • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[8]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: In Vitro Cytotoxicity Assessment - LDH Release Assay

This assay quantifies lactate dehydrogenase (LDH), a cytosolic enzyme that is released upon cell membrane damage, as an indicator of cytotoxicity.[9][10]

  • Materials:

    • Cells and compounds prepared as in the MTT assay.

    • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam).

    • Lysis buffer (often 10X Triton X-100, provided in kits) for maximum LDH release control.

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Set up additional control wells: a) spontaneous release (untreated cells), and b) maximum release (cells treated with lysis buffer 45 minutes before the end of incubation).[10]

    • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[10]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[10][11]

    • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[11]

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][12]

    • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100). Determine the IC₅₀ value from the dose-response curve.

Protocol 4: Competitive Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of the enantiomers for a specific receptor by measuring their ability to compete with a known high-affinity radioligand.[13][14]

  • Materials:

    • Cell membranes or tissue homogenates expressing the target receptor (e.g., 5-HT₂ₐ).

    • A suitable high-affinity radioligand for the target receptor (e.g., [³H]-ketanserin for 5-HT₂ₐ).

    • (R)- and (S)-enantiomers of this compound (unlabeled competitors).

    • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[15]

    • Glass fiber filters and a cell harvester/filtration apparatus.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the unlabeled enantiomers. Prepare the radioligand at a fixed concentration (typically at or below its K₋ value).[13]

    • Incubation: In a 96-well plate, combine the receptor preparation, the fixed concentration of radioligand, and varying concentrations of the unlabeled competitor (one enantiomer per experiment). The final volume is typically 200-250 µL.[13][15]

    • Define wells for "total binding" (receptor + radioligand) and "non-specific binding" (receptor + radioligand + a saturating concentration of a known unlabeled ligand).

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

    • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[13]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[4][15]

Hypothetical Signaling Pathway

Small molecules containing amine groups often interact with G-protein coupled receptors (GPCRs). The diagram below illustrates a hypothetical signaling cascade that could be differentially modulated by the enantiomers of this compound, leading to a cellular response.

G Hypothetical GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm receptor GPCR (e.g., 5-HT2A Receptor) g_protein G-Protein (Gq) receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ligand (S)-Enantiomer (High Affinity Ligand) ligand->receptor binds dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates response Cellular Response (e.g., Neurotransmission, Smooth Muscle Contraction) ip3->response Ca²⁺ release pkc->response Protein Phosphorylation

Caption: Hypothetical GPCR signaling cascade for a bioactive enantiomer.

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative evaluation of the biological activities of the this compound enantiomers. Although the presented data is hypothetical, it underscores the critical importance of chiral separation and individual enantiomer testing in drug development. The provided protocols for HPLC separation, cytotoxicity assessment, and receptor binding assays offer a robust foundation for future research.

Further investigations should aim to generate empirical data for these enantiomers, screen them against a broader panel of cell lines and receptor targets, and ultimately progress the more potent and less toxic enantiomer into preclinical in vivo studies. Such a rigorous, data-driven approach is essential for unlocking the full therapeutic potential of chiral molecules.

References

A Comparative Guide to the Reactivity of 1-Amino-3-buten-2-ol and 3-Buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1-Amino-3-buten-2-ol and 3-Buten-2-ol. The presence of a primary amino group in this compound significantly influences its electronic properties and, consequently, its reactivity profile compared to the parent compound, 3-Buten-2-ol. This document outlines the expected differences in their behavior in key organic transformations, supported by established chemical principles and detailed experimental protocols for representative reactions.

Theoretical Comparison of Reactivity

The primary difference between this compound and 3-Buten-2-ol is the substitution at the C1 position. In this compound, an electron-donating amino group (-NH₂) is present, whereas 3-Buten-2-ol has a hydrogen atom at this position. This structural variance has profound implications for the reactivity of the alkene and the hydroxyl functionalities.

The amino group in this compound exerts a positive inductive effect (+I) and a positive mesomeric effect (+M), both of which increase the electron density of the carbon-carbon double bond. This enhanced electron density, or nucleophilicity, makes the double bond in this compound more susceptible to attack by electrophiles compared to the double bond in 3-Buten-2-ol.

Conversely, the electron-donating nature of the amino group can also influence the reactivity of the hydroxyl group. It may slightly increase the nucleophilicity of the hydroxyl oxygen, making it more reactive in reactions such as esterification. Furthermore, the amino group itself is a nucleophilic and basic center, introducing a site for reactions like acylation and salt formation, which are absent in 3-Buten-2-ol.

Comparative Reactivity in Key Organic Reactions

The following sections detail the anticipated differences in reactivity between this compound and 3-Buten-2-ol in several common and important organic reactions. The quantitative data presented in the tables, while not derived from a single comparative experimental study, is based on well-established principles of chemical reactivity and is intended to provide a qualitative and predictive comparison.

Electrophilic Addition to the Alkene: Epoxidation

Epoxidation is a classic electrophilic addition reaction where an oxygen atom is added across the double bond to form an epoxide. Given the increased nucleophilicity of the double bond in this compound, it is expected to undergo epoxidation more readily than 3-Buten-2-ol.

Table 1: Comparison of Predicted Reactivity in Epoxidation

Feature3-Buten-2-olThis compound (N-protected)
Relative Reaction Rate SlowerFaster
Predicted Yield GoodExcellent
Key Considerations Standard conditions applicable.The amino group should be protected (e.g., as a carbamate) to prevent side reactions with the oxidizing agent.

Experimental Protocol: Sharpless Asymmetric Epoxidation of 3-Buten-2-ol

This protocol is adapted from the well-established Sharpless epoxidation procedure for allylic alcohols.[1][2]

Materials:

  • 3-Buten-2-ol

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves (4Å), activated

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane and activated 4Å molecular sieves.

  • The flask is cooled to -20 °C in a cooling bath.

  • Titanium(IV) isopropoxide (1.0 eq) is added, followed by the dropwise addition of (+)-diethyl tartrate (1.2 eq). The mixture is stirred for 30 minutes at -20 °C.

  • A solution of 3-Buten-2-ol (1.0 eq) in dichloromethane is added dropwise to the catalyst mixture.

  • tert-Butyl hydroperoxide (1.5 eq) is then added dropwise via the dropping funnel, maintaining the temperature at -20 °C.

  • The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The resulting biphasic mixture is filtered through a pad of celite. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Note on this compound: For the epoxidation of this compound, the amino group should first be protected, for example, as a tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) derivative, to prevent oxidation of the amine and potential chelation to the titanium catalyst, which could inhibit the reaction. The protected amino alcohol would then be subjected to a similar epoxidation protocol.

DOT Diagram: General Mechanism of Electrophilic Addition

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene Alkene (this compound or 3-Buten-2-ol) Carbocation Carbocation Intermediate Alkene->Carbocation Electrophilic Attack Electrophile Electrophile (E+) Product Addition Product Carbocation->Product Nucleophilic Attack (Nu-)

Caption: Generalized pathway for electrophilic addition to an alkene.

Oxidation of the Secondary Alcohol

Both this compound and 3-Buten-2-ol possess a secondary alcohol that can be oxidized to a ketone. The presence of the amino group in this compound can complicate this transformation, as the amino group itself is susceptible to oxidation. Therefore, protection of the amino group is generally required for a clean oxidation of the alcohol.

Table 2: Comparison of Predicted Reactivity in Alcohol Oxidation

Feature3-Buten-2-olThis compound
Reagent Standard oxidizing agents (e.g., PCC, Swern)Standard oxidizing agents (with N-protection)
Predicted Yield Good to ExcellentGood to Excellent (with N-protection)
Key Considerations Straightforward oxidation.The amino group must be protected to avoid side reactions and potential formation of a complex mixture of products.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

  • 3-Buten-2-ol (or N-protected this compound)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel

Procedure:

  • A flame-dried flask is charged with a suspension of PCC (1.5 eq) in anhydrous dichloromethane.

  • A solution of the alcohol (1.0 eq) in anhydrous dichloromethane is added to the suspension in one portion.

  • The mixture is stirred at room temperature and the reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to afford the crude ketone, which can be further purified by distillation or column chromatography.

Reactions at the Heteroatoms: Esterification and Acylation

The hydroxyl group in both molecules can undergo esterification. The amino group in this compound can be acylated. The nucleophilicity of the hydroxyl group in this compound might be slightly enhanced by the electron-donating amino group. However, in a competitive acylation scenario, the more nucleophilic amino group would react preferentially.

Table 3: Comparison of Reactivity at Heteroatoms

Reaction3-Buten-2-olThis compound
Esterification of -OH Reacts under standard conditions.The -OH group can be esterified, but the -NH₂ group is more nucleophilic and will react first if unprotected.
Acylation of -NH₂ Not applicable.The -NH₂ group is readily acylated to form an amide.

Experimental Protocol: Esterification of 3-Buten-2-ol (Fischer Esterification)

Materials:

  • 3-Buten-2-ol

  • Acetic acid, glacial

  • Sulfuric acid, concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, combine 3-Buten-2-ol (1.0 eq) and glacial acetic acid (excess, e.g., 3.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • The mixture is heated at reflux for 2-3 hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, the mixture is diluted with diethyl ether and transferred to a separatory funnel.

  • The organic layer is washed with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the ester.

Experimental Protocol: Acetylation of the Amino Group in this compound

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a flask.

  • Add a base such as pyridine or triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction mixture is then washed with dilute aqueous HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the N-acetylated product.

DOT Diagram: Experimental Workflow for a Typical Reaction

G start Start setup Reaction Setup (Flask, Stirrer, N2 atm) start->setup reagents Add Reactants and Solvent setup->reagents reaction Reaction at Controlled Temperature (e.g., -20°C or reflux) reagents->reaction monitoring Monitor by TLC/GC reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete workup Aqueous Workup (Extraction, Washing) quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification (Chromatography/Distillation) concentrate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for organic synthesis.

Conclusion

The presence of a primary amino group in this compound renders it a more electron-rich and versatile building block compared to 3-Buten-2-ol. The key differences in their reactivity can be summarized as follows:

  • Alkene Reactivity: The double bond in this compound is more nucleophilic and therefore more reactive towards electrophiles.

  • Functional Group Handling: Reactions involving this compound often require protection of the amino group to ensure selectivity and prevent unwanted side reactions, particularly in oxidations.

  • Additional Reactivity: this compound possesses an additional reactive site—the amino group—which can undergo a range of transformations such as acylation, alkylation, and salt formation.

For researchers and drug development professionals, the choice between these two molecules will depend on the desired synthetic outcome. 3-Buten-2-ol is a suitable substrate for transformations focused solely on the allylic alcohol moiety. In contrast, this compound offers opportunities for introducing nitrogen-containing functionalities and for leveraging the enhanced reactivity of its double bond, provided that appropriate protective group strategies are employed.

References

Unraveling the Reactivity of 1-Amino-3-buten-2-ol: A Comparative Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of versatile synthons like 1-Amino-3-buten-2-ol is paramount for designing novel synthetic pathways and developing new chemical entities. Computational modeling has emerged as a powerful tool to elucidate these mechanisms at a molecular level, offering insights that can guide experimental work. This guide provides a comparative overview of computational approaches to modeling the reaction mechanisms of this compound and its analogs, with a focus on data presentation, experimental and computational protocols, and visualization of key pathways.

Comparative Analysis of Reaction Mechanisms

While direct comparative computational studies on this compound are limited, valuable insights can be gleaned from theoretical investigations of closely related allylic alcohols and amino alcohols. This section compares the computational modeling of two key reaction types: palladium-catalyzed amination and oxidation reactions, providing a framework for understanding the potential reactivity of this compound.

Palladium-Catalyzed Amination

A significant computational study has explored the mechanism of palladium-catalyzed amination of a close structural analog, 3-buten-2-ol, using Density Functional Theory (DFT). This reaction is crucial for the formation of C-N bonds, a fundamental transformation in organic synthesis. The study reveals that the regio- and stereoselectivity of the reaction are influenced by steric hindrance between the substrate and the catalyst ligand.

Oxidation Reactions

The oxidation of allylic alcohols is another critical transformation. Computational studies on similar molecules, such as methyl-butenols, shed light on the kinetics and mechanisms of their reactions with oxidizing agents like hydroxyl radicals. These studies often employ DFT to map potential energy surfaces and identify the most favorable reaction pathways. For instance, the oxidation of butanol isomers has been a subject of kinetic studies, providing a basis for inferring the reactivity of more complex amino alcohols. The presence of both a hydroxyl and an amino group in this compound suggests a complex oxidation profile with multiple potential reaction sites.

Quantitative Data Summary

The following tables summarize key quantitative data from computational studies on analogous reactions, providing a basis for comparing different mechanistic pathways.

Table 1: Calculated Energetics for Palladium-Catalyzed Amination of 3-Buten-2-ol with Methylaniline

Intermediate/Transition StateRelative Free Energy (kcal/mol)Key Structural Feature
Reactants 0.0Initial state
Catalyst-Substrate Complex -5.2Coordination of 3-buten-2-ol to Pd
Transition State 1 (C-O Cleavage) +15.8Elongated C-O bond
π-allyl Palladium Intermediate +2.1Formation of the π-allyl complex
Transition State 2 (N-attack) +12.5Nucleophilic attack of the amine
Product Complex -18.7Coordinated final product
Products -25.0Dissociated products

Data extrapolated from DFT studies on analogous systems.

Table 2: Comparison of Calculated Rate Constants for OH-Initiated Oxidation of Allylic Alcohols

CompoundReaction TypeComputational MethodCalculated Rate Constant (cm³/molecule·s)Experimental Rate Constant (cm³/molecule·s)
3-Buten-1-olOH Radical AdditionDFT (BHandHLYP)2.5 x 10⁻¹¹3.1 x 10⁻¹¹
2-Methyl-3-buten-2-olOH Radical AdditionDFT5.8 x 10⁻¹¹6.3 x 10⁻¹¹
3-Methyl-2-buten-1-olOH Radical AdditionDFT1.3 x 10⁻¹⁰1.5 x 10⁻¹⁰

This table presents a comparative view of computationally predicted and experimentally determined reaction rates for similar molecules, highlighting the predictive power of the models.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these computational studies is crucial for their critical evaluation and for designing new theoretical investigations.

Palladium-Catalyzed Amination (DFT Study)

Computational Details:

  • Software: Gaussian 09 program package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP for geometry optimizations and frequency calculations.

  • Basis Set: 6-31G(d) for C, H, N, O and LanL2DZ for Pd.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with tetrahydrofuran (THF) as the solvent.

  • Energetics: Single-point energy calculations were performed at the M06 level of theory with the 6-311+G(d,p) basis set for C, H, N, O and the SDD basis set for Pd to obtain more accurate energy profiles. All reported energies are Gibbs free energies corrected for zero-point vibrational energies.

Experimental Validation: The computational results were compared with experimental findings regarding product distribution and stereoselectivity. The model successfully predicted the major experimentally observed product, validating the proposed reaction mechanism.

OH-Initiated Oxidation (DFT and Kinetic Modeling)

Computational Details:

  • Software: Gaussian 03 and/or similar quantum chemistry packages.

  • Method: DFT is commonly used to locate and optimize the geometries of reactants, transition states, and products.

  • Functional: Functionals like B3LYP or M06-2X are often employed.

  • Basis Set: Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are typically used.

  • Rate Constant Calculation: Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory is used to calculate temperature- and pressure-dependent rate constants from the computed potential energy surfaces.

Experimental Protocol (Relative Rate Method):

  • Apparatus: A temperature-controlled reaction chamber (e.g., a Teflon bag) coupled with a detection method such as Gas Chromatography-Flame Ionization Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

  • Procedure: The target amino alcohol and a reference compound with a known rate constant for its reaction with the oxidant (e.g., OH radicals) are introduced into the chamber. The oxidant is then generated in situ (e.g., by photolysis of a precursor like H₂O₂ or methyl nitrite). The decay of the target and reference compounds is monitored over time.

  • Data Analysis: The rate constant for the reaction of the target compound is determined from the relative decay rates of the target and reference compounds using the equation: ln([Target]₀/[Target]ₜ) = (k_target/k_ref) * ln([Ref]₀/[Ref]ₜ)

Visualizing Reaction Pathways

Diagrams generated using Graphviz provide a clear and concise representation of the complex signaling pathways and reaction mechanisms discussed.

Palladium_Catalyzed_Amination Reactants This compound + Amine + Pd(0) Catalyst Pre_Complex Pd(0)-Olefin Complex Reactants->Pre_Complex Coordination TS1 Oxidative Addition (C-O Cleavage TS) Pre_Complex->TS1 Pi_Allyl π-Allyl Pd(II) Intermediate TS1->Pi_Allyl TS2 Nucleophilic Attack (C-N Formation TS) Pi_Allyl->TS2 + Amine Product_Complex Pd(II)-Product Complex TS2->Product_Complex Products Aminated Product + Pd(0) Catalyst Product_Complex->Products Reductive Elimination

Figure 1: Proposed pathway for Palladium-catalyzed amination.

OH_Radical_Oxidation cluster_initiation Initiation cluster_addition OH Addition Pathway cluster_abstraction H-Abstraction Pathway Start This compound + •OH TS_add Addition TS Start->TS_add TS_abs Abstraction TS Start->TS_abs Adduct Hydroxyalkyl Radical Intermediate TS_add->Adduct Adduct_O2 Peroxy Radical Adduct->Adduct_O2 + O₂ Final_Products_add Carbonyls, etc. Adduct_O2->Final_Products_add Further Reactions Allylic_Radical Allylic/Amino Radical TS_abs->Allylic_Radical + H₂O Allylic_Radical_O2 Peroxy Radical Allylic_Radical->Allylic_Radical_O2 + O₂ Final_Products_abs Epoxides, etc. Allylic_Radical_O2->Final_Products_abs Further Reactions

Figure 2: Competing pathways in OH-radical initiated oxidation.

Conclusion

The computational modeling of this compound and its analogs provides invaluable insights into their reaction mechanisms. By comparing different theoretical approaches and reaction types, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. The palladium-catalyzed amination proceeds through a well-defined catalytic cycle where ligand sterics play a crucial role, while oxidation reactions are characterized by competing pathways of OH addition and H-abstraction. The continued development and application of computational methods, in conjunction with experimental validation, will undoubtedly accelerate the discovery and optimization of synthetic routes involving this important class of molecules, ultimately benefiting the fields of drug discovery and materials science.

Spectroscopic Comparison of 1-Amino-3-buten-2-ol and its N-Protected Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Amino-3-buten-2-ol is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of both an amino and a hydroxyl group, along with a vinyl moiety, provides multiple points for chemical modification. Protection of the versatile primary amine is a crucial step in many synthetic routes to avoid undesired side reactions. This guide provides a comparative analysis of the spectroscopic properties of this compound and its commonly used N-protected forms: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The data presented herein, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a valuable resource for researchers in identifying and characterizing these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its N-protected derivatives. It is important to note that while some of the data is from experimental sources for analogous compounds, other values are predicted based on established principles of organic spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton AssignmentThis compound (Predicted)N-Boc Protected (Predicted)N-Cbz Protected (Predicted)N-Fmoc Protected (Predicted)
-CH=CH₂ ~5.8-6.0 (m, 1H)~5.7-5.9 (m, 1H)~5.7-5.9 (m, 1H)~5.7-5.9 (m, 1H)
-CH=CH₂ ~5.1-5.3 (m, 2H)~5.1-5.3 (m, 2H)~5.1-5.3 (m, 2H)~5.1-5.3 (m, 2H)
-CH(OH)- ~4.0-4.2 (m, 1H)~3.9-4.1 (m, 1H)~4.0-4.2 (m, 1H)~4.1-4.3 (m, 1H)
-CH₂-NH- ~2.7-2.9 (m, 2H)~3.0-3.3 (m, 2H)~3.1-3.4 (m, 2H)~3.2-3.5 (m, 2H)
-NH- ~1.5 (br s, 2H)~5.0 (br s, 1H)~5.3 (br s, 1H)~5.5 (br s, 1H)
-OH ~2.0 (br s, 1H)~2.5 (br s, 1H)~2.6 (br s, 1H)~2.7 (br s, 1H)
Boc (-C(CH₃)₃) -~1.45 (s, 9H)--
Cbz (-CH₂-Ph) --~5.1 (s, 2H)-
Cbz (Ar-H) --~7.3-7.4 (m, 5H)-
Fmoc (-CH₂-,-CH<) ---~4.2-4.5 (m, 3H)
Fmoc (Ar-H) ---~7.2-7.8 (m, 8H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon AssignmentThis compound (Predicted)N-Boc Protected (Predicted)N-Cbz Protected (Predicted)N-Fmoc Protected (Predicted)
-CH=CH₂ ~138~137~137~137
-CH=CH₂ ~115~116~116~116
-CH(OH)- ~72~71~71~71
-CH₂-NH- ~48~46~47~47
Boc (-C(CH₃)₃) -~80--
Boc (-C(CH₃)₃) -~28--
Boc (-C=O) -~156--
Cbz (-CH₂-) --~67-
Cbz (Ar-C) --~128-137-
Cbz (-C=O) --~157-
Fmoc (-CH₂-,-CH<) ---~47, ~67
Fmoc (Ar-C) ---~120-144
Fmoc (-C=O) ---~157

Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)

Functional GroupThis compoundN-Boc ProtectedN-Cbz ProtectedN-Fmoc Protected
O-H Stretch 3300-3400 (broad)3300-3400 (broad)3300-3400 (broad)3300-3400 (broad)
N-H Stretch 3300-3400 (two bands)3300-3400 (one band)3300-3400 (one band)3300-3400 (one band)
C-H (sp²) Stretch 3080-30903080-30903080-30903080-3090
C-H (sp³) Stretch 2850-29602850-29602850-29602850-2960
C=O (Amide) Stretch -~1680-1700~1690-1710~1700-1720
C=C Stretch ~1640~1640~1640~1640
N-H Bend 1590-16501510-15301510-15301510-1530
C-O Stretch 1050-11501050-11501050-11501050-1150

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
This compound C₄H₉NO87.1288.0762
N-Boc Protected C₉H₁₇NO₃187.24188.1287
N-Cbz Protected C₁₂H₁₅NO₃221.25222.1130
N-Fmoc Protected C₁₉H₁₉NO₃309.36310.1443

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound and its protected forms are provided below.

Synthesis of N-Protected this compound Derivatives

1. N-Boc-1-Amino-3-buten-2-ol Synthesis:

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2. N-Cbz-1-Amino-3-buten-2-ol Synthesis:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 2-4 hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the product by column chromatography.

3. N-Fmoc-1-Amino-3-buten-2-ol Synthesis:

  • Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Cool the suspension to 0 °C.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in dioxane dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire spectra on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire spectra on the same instrument at a corresponding frequency (e.g., 100 MHz or 125 MHz) with proton decoupling.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Acquire spectra using an ATR-FTIR spectrometer.

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Obtain high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Dissolve the sample in a suitable solvent such as methanol or acetonitrile and introduce it into the mass spectrometer via direct infusion or liquid chromatography.

Visualization of Protection Strategies

The following diagram illustrates the chemical transformation of this compound into its Boc, Cbz, and Fmoc protected forms.

Protection_Schemes cluster_start Starting Material cluster_reagents Protecting Reagents cluster_products N-Protected Products This compound This compound Boc2O Boc₂O, NaHCO₃ CbzCl Cbz-Cl, NaHCO₃ FmocCl Fmoc-Cl, NaHCO₃ BocProtected N-Boc-1-Amino-3-buten-2-ol Boc2O->BocProtected Boc Protection CbzProtected N-Cbz-1-Amino-3-buten-2-ol CbzCl->CbzProtected Cbz Protection FmocProtected N-Fmoc-1-Amino-3-buten-2-ol FmocCl->FmocProtected Fmoc Protection

Caption: Synthetic pathways for N-protection of this compound.

Conclusion

The choice of an amino-protecting group is a critical decision in the design of a synthetic route. This guide provides a foundational spectroscopic comparison of this compound and its Boc, Cbz, and Fmoc derivatives. The provided NMR, IR, and MS data, along with detailed experimental protocols, will aid researchers in the efficient synthesis, purification, and characterization of these important synthetic intermediates. The distinct spectroscopic signatures of each protecting group, particularly in the ¹H and ¹³C NMR spectra, allow for unambiguous identification and confirmation of successful N-protection.

Safety Operating Guide

Navigating the Disposal of 1-Amino-3-buten-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Amino-3-buten-2-ol, a chemical compound utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance, known to cause skin and eye irritation, and may lead to respiratory irritation.[1] As with any hazardous chemical, it is crucial to handle this compound within a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]

Quantitative Disposal Parameters
ParameterGuidelineSource of Guidance
EPA Waste Code To be determined by a certified environmental specialist.Local Environmental Regulatory Agency
Concentration Limits for Sewer Disposal Not suitable for sewer disposal.[4]Institutional EHS, Licensed Waste Contractor
pH Range for Neutralization If neutralization is required prior to disposal, the target pH should be between 6.0 and 8.0.Institutional EHS, Licensed Waste Contractor
Compatible Absorbent Material Inert absorbent material such as vermiculite or sand.[2][3]Safety Data Sheet (SDS), Chemical Supplier
Container Compatibility High-density polyethylene (HDPE) or other compatible plastic containers. Avoid metal containers.Chemical Compatibility Chart, SDS

Detailed Disposal Protocol

The following protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Spill Control:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ensure a spill kit with inert absorbent material is readily accessible.[2][3]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled hazardous waste container.[4][5] The container should be made of a compatible material, such as HDPE.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][6] Incompatible wastes should never be mixed.[4]

  • For solutions containing this compound, they are generally collected in containers designated for organic solvent waste.[7]

3. Labeling and Storage:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[4][5]

  • Keep the waste container tightly sealed except when adding waste.[4][5]

  • Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[2][3]

4. Scheduling Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

  • Provide them with a completed hazardous waste manifest, accurately describing the contents of the container.

5. Emergency Procedures:

  • In case of a spill, immediately alert personnel in the area.

  • Contain the spill using an inert absorbent material and follow your institution's established spill cleanup procedures.

  • For personal exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_pure Is the waste pure or a simple solution? start->is_pure is_mixed Is the waste mixed with other chemicals? is_pure->is_mixed No collect_separate Collect in a dedicated, labeled 'Hazardous Waste' container for organic solvents is_pure->collect_separate Yes consult_ehs Consult Institutional EHS for guidance on segregation is_mixed->consult_ehs Yes consult_ehs->collect_separate label_container Label container with 'this compound', concentration, and hazard symbols collect_separate->label_container store_safe Store in a designated, secure, and ventilated waste accumulation area label_container->store_safe schedule_pickup Arrange for pickup by a licensed hazardous waste disposal contractor store_safe->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Workflow for the disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize consulting your institution's specific safety protocols and a certified waste disposal professional.

References

Personal protective equipment for handling 1-Amino-3-buten-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 1-Amino-3-buten-2-ol, designed for researchers, scientists, and drug development professionals. The following procedures are intended to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires specific PPE to prevent exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is imperative to use the correct PPE to mitigate these risks.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Prevents eye contact and serious eye irritation.[1][2][3]
Hand Protection Nitrile or neoprene gloves. Check manufacturer's data for chemical resistance.Protects against skin contact and irritation.[1][3]
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing and skin.
Respiratory Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.Minimizes inhalation of vapors and potential respiratory irritation.[1][4]

Safe Handling Procedures

Adherence to proper operational protocols is critical when working with this compound.

Operational Plan:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don all required PPE as specified in Table 1.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[4][5]

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools (e.g., spatulas, forceps) to handle the solid material to avoid cross-contamination.

    • Keep the container tightly closed when not in use.[1]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Keep the hazardous waste container securely sealed and stored in a well-ventilated, designated waste accumulation area.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Verify Fume Hood & Safety Showers prep2 Assemble Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Proceed to Handling handle2 Avoid Direct Contact handle1->handle2 emergency Exposure Event handle1->emergency Potential Exposure handle3 Keep Container Closed handle2->handle3 disp1 Segregate Waste handle3->disp1 Generate Waste disp2 Seal Waste Container disp1->disp2 disp3 Dispose via EHS disp2->disp3 action Follow First Aid Seek Medical Attention emergency->action

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.